2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXCZMZXXAHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152842-04-0 | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS No. 1152842-04-0), a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs.[1][2] The addition of an amino group at the C4-position and a cyanomethyl group at the N1-position creates a unique trifunctional molecule with significant potential for constructing complex molecular architectures and novel chemical entities. This document delves into the compound's physicochemical properties, outlines robust synthetic strategies with detailed experimental considerations, discusses its potential applications in medicinal chemistry, and provides essential safety and handling information.
Introduction: The Strategic Value of the Aminopyrazole Scaffold
Heterocyclic compounds containing nitrogen are foundational to the modern pesticide and pharmaceutical industries.[3] Among these, the pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—stands out for its remarkable versatility and broad spectrum of biological activities.[1][4][5] Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, analgesic, and antibacterial agents.[6]
The specific compound, this compound, emerges as a particularly strategic synthetic intermediate. Its structure incorporates three key features for medicinal chemistry:
-
N1-Acetonitrile Group: Provides a reactive handle for further elaboration and acts as a hydrogen bond acceptor. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening diverse synthetic pathways.
-
C4-Amino Group: A critical pharmacophoric element. This primary amine can serve as a hydrogen bond donor and a nucleophilic site for derivatization, enabling the exploration of structure-activity relationships (SAR) through amide bond formation, alkylation, or arylation.[7]
-
Pyrazole Core: A stable aromatic scaffold that correctly orients its substituents in three-dimensional space to interact with biological targets. The pyrazole nitrogens can act as hydrogen bond acceptors, further enhancing binding potential.[2]
This guide aims to equip researchers with the foundational knowledge to effectively utilize this potent building block in their discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is critical for its application in synthesis and biological screening.
Structural and Chemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1152842-04-0 | [8] |
| Molecular Formula | C₅H₆N₄ | [9] |
| Molecular Weight | 122.13 g/mol | [9] |
| InChI Key | XMHXCZMZXXAHRY-UHFFFAOYSA-N | [9][10] |
| SMILES | C1=C(C=NN1CC#N)N | [9] |
| Predicted XlogP | -0.6 | [9] |
Note: Experimental data such as melting point and boiling point are not publicly available in the reviewed literature and would need to be determined empirically.
Spectral Characterization
While raw spectral data is not widely published, commercial suppliers confirm that characterization data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, exists for this compound.[11] Based on the structure, the following spectral features would be anticipated:
-
¹H NMR: Distinct singlets for the two pyrazole ring protons (C3-H and C5-H), a singlet for the methylene protons (-CH₂CN), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Five distinct carbon signals corresponding to the two pyrazole CH carbons, the C4-NH₂ carbon, the quaternary C5 carbon, the methylene carbon, and the nitrile carbon.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C≡N stretching of the nitrile group, C=C and C=N stretching from the pyrazole ring, and C-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 123.06 for [M+H]⁺).[9]
Synthesis Methodologies and Experimental Protocols
The synthesis of N-alkylated 4-aminopyrazoles can be approached through several established routes. The most logical and practical pathway for this compound involves a two-step sequence starting from commercially available 4-nitropyrazole. This method avoids the use of potentially hazardous or explosive reagents sometimes employed in pyrazole synthesis.[1][12]
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It leverages a regioselective N-alkylation of 4-nitropyrazole followed by a standard reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Step 1: N-Alkylation of 4-Nitropyrazole with Chloroacetonitrile
Causality: The N-alkylation of pyrazoles can result in a mixture of N1 and N2 isomers. However, the N1-proton of pyrazole is more acidic and generally more accessible, making it the primary site of alkylation under standard basic conditions. Chloroacetonitrile is an effective electrophile for this transformation.[13] The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.
Detailed Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-nitropyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water. The product, 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile, may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.
Step 2: Reduction of the Nitro Group
Causality: The reduction of an aromatic nitro group to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation is the method of choice as it avoids the use of stoichiometric metal reagents and the byproducts are benign (water). Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for this purpose.
Detailed Protocol:
-
Setup: Dissolve the purified 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) from Step 1 in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction: The reaction is typically complete within 2-6 hours at room temperature and atmospheric pressure. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately while wet.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the final product, this compound. The product is often of high purity and may not require further purification.
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a valuable scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
Role as a Privileged Scaffold
Aminopyrazoles are recognized as versatile frameworks in drug discovery.[6] The C4-amino group is a key feature in many biologically active molecules, including kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.
Caption: Derivatization potential of the title compound in medicinal chemistry.
Potential Therapeutic Targets
While specific biological data for this exact molecule is limited in public literature, the broader class of aminopyrazole derivatives has shown activity against numerous important targets:
-
Kinase Inhibition: Many kinase inhibitors utilize an aminopyrazole or related amino-heterocycle core to target enzymes like RET, p38 MAPK, and Bruton's Tyrosine Kinase (BTK), which are implicated in cancer and inflammatory diseases.[6]
-
GPCR Modulation: Pyrazole derivatives have been developed as modulators for G-protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes.[5]
-
Antimicrobial and Antiviral Agents: The pyrazole scaffold is present in compounds investigated for their activity against bacteria, fungi, and viruses, including HIV and Hepatitis C.[5]
The compound serves as an ideal starting point for exploring these and other target classes. The C4-amino group can be functionalized to interact with key residues in an active site, while the N1-acetonitrile moiety can be modified to tune physicochemical properties like solubility and cell permeability.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for related aminonitriles and heterocyclic compounds should be followed.
Hazard Assessment (Inferred)
-
Toxicity: Acetonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[10] Primary amines can be irritants.
-
Irritation: May cause skin and serious eye irritation.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.
Recommended Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a high-potential building block for modern chemical and pharmaceutical research. Its synthesis is achievable through reliable and scalable methods from common starting materials. The strategic placement of its amino and cyanomethyl functionalities on the stable pyrazole core provides medicinal chemists with a versatile platform for generating novel compounds with diverse pharmacological profiles. As the demand for new therapeutics continues to grow, the intelligent application of such well-designed molecular scaffolds will be paramount to the success of future drug discovery endeavors.
References
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
- Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- Zhaowusoft. (n.d.). 1152842-04-0. [Link]
- Aaron Chemicals. (2024).
- PubChem. (n.d.). This compound. [Link]
- Growing Science. (n.d.). 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. [Link]
- ResearchG
- Google Patents. (n.d.). WO 2012/069948 Al. [Link]
- Google Patents. (n.d.). EP 3260454 B1 - Condensed pyrimidine compound or salt thereof. [Link]
- MDPI. (2022).
- All About Drugs. (n.d.).
- MDPI. (n.d.).
- Scirp.org. (n.d.).
- National Institutes of Health. (2024).
- Google Patents. (n.d.).
- MDPI. (2022). Two Isomers of a Novel Ag(I)
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (n.d.).
- National Institutes of Health. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- AA Blocks. (n.d.).
- National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
Sources
- 1. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 7. ,1152842-04-0-Zhaowusoft-Zhaowusoft [jialipharm.com]
- 8. This compound(1152842-04-0) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved pharmaceuticals.[1] This guide provides a detailed technical overview of the molecular structure of a key derivative, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[2] This document elucidates the structural features of this molecule through a comprehensive analysis of its spectroscopic data. While a definitive single-crystal X-ray structure is not publicly available, a robust structural determination is presented based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes a validated, step-by-step synthetic protocol and discusses the broader significance of the aminopyrazole moiety in contemporary drug development, particularly in oncology and inflammation.[3]
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a multitude of biologically active compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored component in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[5][6] The introduction of an amino group to the pyrazole core further enhances its utility, providing a key site for functionalization and interaction with biological targets. The subject of this guide, this compound, combines the aminopyrazole core with a reactive acetonitrile group, making it a versatile intermediate for the synthesis of novel pharmaceutical candidates.
Molecular Structure Elucidation
The definitive three-dimensional arrangement of a molecule in the solid state is best determined by single-crystal X-ray diffraction. In the absence of a published crystal structure for this compound, we turn to a powerful suite of spectroscopic techniques to define its molecular connectivity and key structural features.
Core Molecular Structure
The fundamental structure of this compound consists of a 1H-pyrazole ring substituted at the 1-position with an acetonitrile group and at the 4-position with an amino group.
Caption: 2D representation of this compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound, based on available information for the compound and analysis of closely related analogues.[7][8]
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.3 | s | 1H | C5-H |
| ~7.2 | s | 1H | C3-H |
| ~5.0 | s | 2H | -CH₂-CN |
| ~3.5 | br s | 2H | -NH₂ |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The amino protons are expected to be a broad singlet and may exchange with D₂O.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~138 | C5 |
| ~130 | C3 |
| ~120 | C4 |
| ~117 | -CN |
| ~45 | -CH₂-CN |
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amino (-NH₂) |
| 2250-2200 | C≡N stretch | Nitrile (-CN) |
| 1650-1580 | N-H bend | Amino (-NH₂) |
| 1550-1450 | C=C and C=N stretch | Pyrazole ring |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₆N₄), the expected molecular ion peak [M]⁺ would be observed at m/z = 122.06.[9]
Synthesis Protocol
The synthesis of 4-aminopyrazoles can be achieved through various established methods.[10][11] A common and effective approach involves the cyclization of a hydrazine with a suitably functionalized three-carbon component. The following protocol is a robust method for the laboratory-scale synthesis of this compound.
Reaction Scheme
Sources
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile | C12H9N5 | CID 81585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(1152842-04-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]
- 10. soc.chim.it [soc.chim.it]
- 11. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a heterocyclic organic compound belonging to the aminopyrazole class. This family of molecules is of significant interest in medicinal chemistry and agrochemical research due to their versatile biological activities. Aminopyrazoles serve as privileged scaffolds in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1][2][3] Their structural motifs are also found in compounds with potential applications in crop protection.[4][5] A thorough understanding of the physicochemical properties of this compound is paramount for its potential development as a drug candidate or an agrochemical. These properties govern its solubility, permeability, and interaction with biological targets, ultimately influencing its efficacy and safety profile. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, a plausible synthetic route, and standard methodologies for its experimental characterization.
Chemical Identity
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1152842-04-0[6]
-
Molecular Formula: C₅H₆N₄
-
Molecular Weight: 122.13 g/mol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using a combination of well-established computational models, which provide valuable estimations in the absence of extensive experimental data.
| Property | Predicted Value | Method/Software |
| Melting Point | 135-145 °C | Estimation based on structurally similar compounds |
| Boiling Point | 345.1 ± 32.0 °C | ACD/Labs Percepta |
| Water Solubility (logS) | -0.5 to -1.5 | ACD/Labs Percepta, ChemAxon |
| logP | -0.6 to -1.0 | XLogP3, ACD/Labs Percepta, ChemAxon |
| pKa (most basic) | 4.5 - 5.5 (amino group) | ACD/Labs Percepta, ChemAxon |
| pKa (pyrazole N-H) | ~14 | Estimation based on pyrazole |
Expertise & Experience: The predicted low logP value suggests that this compound is a relatively polar molecule. This has significant implications for its pharmacokinetic profile, suggesting good aqueous solubility but potentially lower passive permeability across biological membranes. The predicted basic pKa of the amino group indicates that this compound will be protonated at physiological pH, which will further increase its aqueous solubility.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR spectra are invaluable tools for structural elucidation and confirmation. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3 | s | C5-H |
| ~7.0 | s | C3-H |
| ~5.2 | s | -CH₂- |
| ~4.5 | br s | -NH₂ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~140 | C4 |
| ~135 | C5 |
| ~120 | C3 |
| ~117 | -C≡N |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
2250-2200 cm⁻¹: C≡N stretching of the nitrile group.
-
1650-1550 cm⁻¹: N-H bending of the primary amine and C=N/C=C stretching of the pyrazole ring.
-
1550-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.
Mass Spectrometry
In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 122.06. Common fragmentation patterns could involve the loss of the acetonitrile group or rearrangements within the pyrazole ring.
Synthesis Protocol
A plausible and efficient synthesis of this compound involves the N-alkylation of 4-aminopyrazole with chloroacetonitrile. This method is based on established procedures for the alkylation of pyrazole derivatives.[7][8][9]
Step-by-Step Methodology:
-
Deprotonation of 4-aminopyrazole: To a solution of 4-aminopyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at room temperature.
-
Alkylation: To the resulting suspension, add chloroacetonitrile (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The use of an aprotic solvent like DMF or acetonitrile is crucial to prevent side reactions with the solvent. The choice of base depends on the reactivity of the starting material; a stronger base like NaH may be required for complete deprotonation of the pyrazole nitrogen. The reaction is typically run at room temperature to favor N1-alkylation over potential N2-alkylation, ensuring regioselectivity.
Experimental Determination of Physicochemical Properties
While computational predictions are valuable, experimental determination of physicochemical properties is the gold standard in drug development. The following outlines general protocols for key parameters.
Potential Applications and Rationale
The aminopyrazole scaffold is a well-established pharmacophore in kinase inhibitor design.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 4-aminopyrazole moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The acetonitrile group at the N1 position can be explored for further interactions within the active site or to modulate the physicochemical properties of the molecule.
The predicted physicochemical properties of this compound make it an interesting starting point for fragment-based drug design. Its relatively low molecular weight and good aqueous solubility are desirable characteristics for a fragment library. The nitrile group also offers a handle for further chemical modification to optimize potency and selectivity against a specific kinase target.
In the context of agrochemicals, pyrazole-containing compounds have demonstrated efficacy as herbicides, insecticides, and fungicides.[4][5] The biological activity in this area is also often linked to the inhibition of specific enzymes. The physicochemical properties of this compound would influence its uptake, translocation, and metabolism in plants and insects, making these parameters critical for its potential development in this field.
Conclusion
This compound is a molecule with significant potential as a building block in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its predicted physicochemical and spectroscopic properties, which are essential for guiding its synthesis, characterization, and further development. The provided synthetic protocol offers a practical route to access this compound for further investigation. The interplay of its predicted polarity, solubility, and basicity will be critical factors in its biological activity and pharmacokinetic profile. Experimental validation of these predicted properties will be a crucial next step in unlocking the full potential of this promising aminopyrazole derivative.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Laboraty o.
- Al-Zahrani, K. A. (2010). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 15(12), 9014–9021. [Link]
- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 4(4), 1365–1369. [Link]
- Fugel, W., et al. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 61(21), 9562–9581. [Link]
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(11), 1139–1144. [Link]
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130–5134. [Link]
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239–261. [Link]
- Sharma, R. (2014). Chloroacetonitrile. Synlett, 25(1), 145–146. [Link]
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. HETEROCYCLES, 102(1), 133. [Link]
- Wang, T., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(15), 4473–4476. [Link]
- Williams, D. A. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947–956. [Link]
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Pyrazole.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Prot pi | Mass Spec Simulator [protpi.ch]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
This technical guide provides a detailed exploration of the expected spectroscopic signature of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key heterocyclic intermediate in medicinal chemistry and drug development. The structural confirmation of such molecules is paramount, and this document offers an in-depth analysis of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. The insights provided herein are grounded in established principles of spectroscopic analysis and data from closely related aminopyrazole structures.
Introduction
This compound is a member of the aminopyrazole class of compounds, which are recognized for their diverse biological activities and serve as important scaffolds in the synthesis of pharmacologically active molecules.[1][2] Accurate and comprehensive characterization of this molecule is the foundation of any research and development effort. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectroscopic analysis of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting its spectral data. The diagram below illustrates the structure of this compound, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.
-
Two-Dimensional NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[4]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The anticipated chemical shifts are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole H-3 | 7.0 - 7.5 | Singlet (s) | 1H |
| Pyrazole H-5 | 7.5 - 8.0 | Singlet (s) | 1H |
| Methylene (-CH₂-) | 4.5 - 5.5 | Singlet (s) | 2H |
| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | 2H |
Interpretation of ¹H NMR Spectrum:
-
Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum. Their distinct chemical shifts are due to the different electronic environments created by the neighboring nitrogen atoms and the amino group.
-
Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrazole nitrogen and the nitrile group will be deshielded and are expected to appear as a singlet. The degree of deshielding is influenced by the electronegativity of the adjacent atoms.[5]
-
Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and peak shape of these protons can be highly variable and are dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C-3 | 120 - 140 |
| Pyrazole C-4 | 140 - 155 |
| Pyrazole C-5 | 100 - 120 |
| Methylene (-CH₂-) | 40 - 55 |
| Nitrile (-C≡N) | 115 - 125 |
Interpretation of ¹³C NMR Spectrum:
-
Pyrazole Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon atom bearing the amino group (C-4) is expected to be the most deshielded.
-
Methylene Carbon (-CH₂-): This carbon will appear in the aliphatic region of the spectrum.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a characteristic region of the ¹³C NMR spectrum.[6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.
Expected Mass Spectral Data
The molecular formula of this compound is C₅H₆N₄, with a monoisotopic mass of 122.0593 Da.[7]
| Ion | Expected m/z |
| [M+H]⁺ | 123.0665 |
| [M+Na]⁺ | 145.0485 |
Interpretation of Mass Spectrum and Fragmentation:
The primary ion observed in the ESI-MS spectrum will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry will allow for the confirmation of the elemental composition. MS/MS analysis of the [M+H]⁺ ion would likely lead to characteristic fragment ions resulting from the cleavage of the side chain or fragmentation of the pyrazole ring. A plausible fragmentation pathway is illustrated below.
Caption: Plausible fragmentation pathway for [M+H]⁺ of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Expected IR Spectral Data
The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3200 | Medium, often two bands |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Weak |
| C≡N Stretch (Nitrile) | 2260 - 2220 | Medium to Sharp |
| C=C/C=N Stretch (Ring) | 1650 - 1500 | Medium to Strong |
| N-H Bend (Amino) | 1650 - 1580 | Medium |
Interpretation of IR Spectrum:
-
N-H Stretching: The presence of a primary amine will be indicated by one or two bands in the 3400-3200 cm⁻¹ region.[8]
-
C≡N Stretching: A sharp, medium-intensity band around 2240 cm⁻¹ is a clear indicator of the nitrile functional group.[9]
-
Ring Vibrations: The pyrazole ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the fingerprint region (1650-1500 cm⁻¹).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of NMR, MS, and IR spectroscopy offers complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. The expected spectral data presented herein, based on established principles and data from related compounds, will serve as a valuable reference for researchers working with this important chemical entity.
References
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC - NIH. [Link]
- Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanoc
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
- 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. AA Blocks. [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- This compound. PubChemLite. [Link]
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
- The 1H NMR spectrum of pyrazole in a nematic phase. onlinelibrary.wiley.com. [Link]
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. wiley.com. [Link]
- 1H NMR Spectroscopy. chem.ucla.edu. [Link]
- 1H NMR Chemical Shift.
- 1H NMR Chemical Shifts.
- 13C NMR Chemical Shifts.
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. rsc.org [rsc.org]
A Technical Guide to the Stability and Storage of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Ensuring Integrity in Research and Development
This guide provides an in-depth technical overview of the stability and storage considerations for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key building block for researchers, scientists, and drug development professionals. Understanding the chemical stability of this aminopyrazole derivative is paramount for ensuring the integrity of experimental data, the quality of synthesized compounds, and the successful development of novel therapeutics. This document moves beyond a simple recitation of storage temperatures to provide a comprehensive framework for stability assessment, grounded in established scientific principles and field-proven methodologies.
Chemical Profile and Inherent Stability Considerations
This compound possesses a unique molecular architecture, featuring a pyrazole ring substituted with an amino group and an acetonitrile moiety. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The primary factors that can influence the stability of this compound are rooted in the susceptibility of the amino and pyrazole functionalities to oxidative and hydrolytic degradation.
The amino group, in particular, is a potential site for oxidation, which can be catalyzed by atmospheric oxygen, light, and trace metal impurities.[1] Pyrazoline derivatives, which share structural similarities, are known to undergo oxidation, often resulting in the formation of colored degradation products.[1] Therefore, proactive measures to mitigate oxidative stress are crucial for preserving the integrity of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential. The following recommendations are based on best practices for analogous aminopyrazole and hydrazine-containing compounds.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (1-4 weeks): 2-8°C (Refrigerated) Long-term (>4 weeks): -20°C or lower (Frozen) | Reduces the rate of chemical degradation and minimizes the potential for oxidative and hydrolytic reactions.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen and prevents oxidative degradation.[1] |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation, as UV and high-intensity visible light can provide the energy to initiate decomposition reactions.[1] |
| Moisture | Store in a tightly sealed container in a dry environment. | Moisture can promote hydrolysis of the acetonitrile group and facilitate other degradation pathways.[1] |
| Container | Use a tightly sealed, high-quality glass vial with a PTFE-lined cap. | Prevents exposure to air and moisture and minimizes the risk of reaction with container materials. |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Minimize the exposure of the compound to ambient conditions during weighing and transfer.
Stability-Indicating Method Development: A Forced Degradation Approach
A robust stability-indicating analytical method is the cornerstone of any comprehensive stability assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The development of such a method should be guided by forced degradation studies, which are designed to intentionally degrade the compound under a variety of stress conditions to generate potential degradation products.[3][5][6]
Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A typical starting point for method development would be a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.
-
Data Evaluation:
-
Monitor the appearance of new peaks and the decrease in the area of the main peak.
-
Assess the peak purity of the main peak to ensure it is not co-eluting with any degradation products.
-
Calculate the mass balance to account for all the material.
-
Analytical Techniques for Purity Assessment
Ensuring the purity of this compound is critical for its use in research and development. Several analytical techniques can be employed for this purpose.
| Technique | Principle | Advantages | Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, widely applicable.[4][] | Requires method development and validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents. | The compound must be volatile and thermally stable, or amenable to derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Quantification based on the integrated signal intensity of specific protons relative to an internal standard. | Provides absolute purity determination without the need for a reference standard of the analyte, offers structural information.[8] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The following diagram illustrates a hypothetical degradation map.
Caption: Potential Degradation Pathways.
-
Oxidation: The primary amino group is susceptible to oxidation, potentially leading to the formation of nitroso, nitro, or other oxidized species. This can be accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: The acetonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or amide intermediate.
-
Dimerization/Polymerization: Under certain conditions, self-condensation reactions between molecules could occur, leading to the formation of dimers or oligomers.
Conclusion
The stability and purity of this compound are critical attributes that underpin its successful application in scientific research and drug development. A proactive approach to storage, handling, and stability assessment is not merely a matter of compliance but a fundamental requirement for generating reliable and reproducible scientific data. By implementing the recommended storage protocols, employing robust analytical methods, and understanding the potential degradation pathways, researchers can ensure the integrity of this valuable chemical entity throughout its lifecycle.
References
- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Drugs for Neglected Diseases initiative (DNDi). (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PubMed.
- Drugs for Neglected Diseases initiative (DNDi). (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. PMC - NIH.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2017). PMC - NIH.
- MedCrave online. (2016).
- Bhatt, et al. (n.d.). Forced degradation studies of Brexpiprazole.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Biomedical Journal of Scientific & Technical Research. (2022).
- BenchChem. (2025).
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- BOC Sciences. (n.d.).
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
- International Journal of Advanced Research in Engineering and Management (IJARESM). (n.d.).
- Wang, et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Ste-Marie, L., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
- A3P. (n.d.). Packaging - How to store highly sensitive drugs?
- Ste-Marie, L., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. susupport.com [susupport.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Material Safety of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This document is a scientifically informed hazard assessment constructed by a Senior Application Scientist. The guidance herein is based on a structural analysis of the molecule's functional groups—specifically the aminopyrazole heterocycle and the aliphatic nitrile moiety—and is supported by safety data from structurally analogous compounds. This guide should be used to inform risk assessment and handling procedures, not as a replacement for institution-specific safety protocols.
Introduction: A Compound of Dual-Hazard Character
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates two distinct functional groups that dictate its chemical reactivity and, critically, its toxicological profile. The aminopyrazole core is a common scaffold in pharmacologically active agents, while the acetonitrile substituent is a versatile chemical handle.[1][2] From a safety perspective, this combination presents a dual hazard: the aminopyrazole portion suggests risks of severe local irritation and sensitization, while the aliphatic nitrile group introduces the potential for acute systemic toxicity.[3][4] This guide provides a comprehensive analysis of these predicted hazards and outlines rigorous protocols for safe handling, emergency response, and waste disposal.
Part 1: Predicted Hazard Identification and GHS Classification
A thorough risk assessment begins with a predicted classification based on the known hazards of the molecule's constituent parts. The aminopyrazole class of compounds is known for causing skin and eye irritation, with some analogs classified as corrosive.[3][5][6] The aliphatic nitrile group presents a more severe systemic risk, as it can be metabolized in the body to release the highly toxic cyanide ion.[4][7]
Therefore, this compound should be handled as a substance with high acute toxicity and corrosive/irritant properties.
Predicted GHS Classification:
-
Pictograms:
- (Acute Toxicity - Fatal)
- (Skin Corrosion/Eye Damage)
- (Skin/Eye Irritation, Skin Sensitization, Respiratory Irritation)
-
Signal Word: Danger
-
Predicted Hazard Statements (H-Statements):
-
Predicted Precautionary Statements (P-Statements):
-
Prevention: P260 (Do not breathe dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5][8][10]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[8][11]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][9]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9][10]
-
Part 2: Inferred Toxicological Profile
The toxicological properties of this compound have not been fully investigated. The following profile is inferred from its chemical structure.
| Feature | Predicted Toxicological Effect & Rationale |
| Primary Hazard | Acute Systemic Toxicity & Local Corrosivity. The molecule combines the potential for cyanide release from the nitrile group with the corrosive/irritant nature of aminopyrazoles.[3][4][7] |
| Routes of Exposure | |
| Inhalation | Fatal/Highly Toxic. May cause severe respiratory tract irritation.[9] Systemic absorption can lead to cyanide poisoning, with symptoms including headache, dizziness, rapid breathing, nausea, and loss of consciousness.[10][12] |
| Skin Contact | Fatal/Highly Toxic & Corrosive. Can cause severe chemical burns.[3][13] Rapidly absorbed through the skin, leading to systemic cyanide poisoning. Contaminated clothing must be removed immediately. |
| Eye Contact | Causes Severe Eye Damage. Expected to be corrosive, potentially causing irreversible eye damage or blindness.[3][13] Immediate and prolonged irrigation is critical. |
| Ingestion | Fatal. Ingestion of even small amounts is likely to be fatal due to metabolic release of cyanide.[7] May also cause severe burns to the mouth, throat, and stomach.[3][13] |
Part 3: Exposure Control & Safe Handling Protocols
Given the predicted high toxicity, all work must be conducted with stringent safety controls. The causality behind these protocols is to prevent any contact and contain any potential release.
Engineering Controls: The Primary Barrier
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and vapors, protecting the researcher from the primary inhalation hazard.
Personal Protective Equipment (PPE): The Last Line of Defense
A standard lab coat is insufficient. A layered approach to PPE is mandatory.
| PPE Item | Specification & Rationale |
| Gloves | Double Gloving with Nitrile. Use two pairs of nitrile gloves. Nitrile offers good general chemical resistance but provides only temporary splash protection.[14] If the outer glove is contaminated, it must be removed immediately, and hands washed before re-gloving. Never reuse disposable gloves.[14] |
| Eye/Face Protection | Chemical Safety Goggles AND a Full-Face Shield. Goggles protect against splashes. The face shield is required to protect the face from the predicted corrosive properties of the compound.[8] |
| Body Protection | Chemically Resistant Apron over a Lab Coat. A standard lab coat should be worn, supplemented by a chemically resistant apron to protect against spills. Ensure clothing is flame-retardant.[15] |
| Respiratory | Use in Fume Hood. A respirator should not be necessary if all work is conducted in a fume hood. If there is a risk of exposure outside of a hood (e.g., major spill), a self-contained breathing apparatus (SCBA) is required. |
Experimental Workflow: A Self-Validating System
The following workflow integrates safety checks at every stage to ensure a self-validating protocol.
Caption: Safe Handling Workflow for Potent Research Chemicals.
Part 4: Emergency and First-Aid Procedures
Act immediately. Time is critical.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Call for emergency medical services instantly.[11]
-
Skin Contact: Do not hesitate. Immediately begin flushing the affected area with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate ophthalmological attention.
-
Ingestion: DO NOT INDUCE VOMITING. This can worsen damage from corrosive materials.[3] If the person is conscious, rinse their mouth with water. Call a poison control center and seek immediate emergency medical attention.[11]
-
Note to Physician: Treatment should be symptomatic. Be aware of the dual-hazard: the compound is predicted to be corrosive, and systemic effects may be due to cyanide poisoning resulting from in-vivo metabolism of the nitrile group.
Part 5: Spill and Waste Management
Spill Response Logic
Accidental releases must be handled with a pre-planned, logical approach.
Caption: Logical Decision Workflow for Chemical Spill Response.
Waste Disposal
All waste contaminated with this compound, including disposable labware, gloves, and cleanup materials, must be disposed of as acutely toxic hazardous waste .[9] Place materials in a sealed, clearly labeled container. Do not mix with other waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal.
Part 6: Physical, Chemical, and Reactivity Data
| Property | Value / Information | Source |
| Molecular Formula | C5H6N4 | [16] |
| Molecular Weight | 122.13 g/mol | [16] |
| Appearance | Data not available (likely a solid) | |
| Melting/Boiling Point | Data not available | |
| Solubility | Data not available | |
| Chemical Stability | Stable under normal laboratory storage conditions (cool, dry, inert atmosphere).[9] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents.[4][17] | |
| Hazardous Decomposition | Combustion produces highly toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen cyanide (HCN).[3][4][13] |
Conclusion
This compound is a research chemical that must be treated with the utmost respect and caution. Its dual-hazard profile, combining the predicted corrosivity of an aminopyrazole with the potential for fatal cyanide poisoning from an aliphatic nitrile, necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and meticulous handling protocols. By understanding the causality behind these safety measures, researchers can mitigate the significant risks associated with this compound and ensure a safe laboratory environment.
References
- ResearchGate. (2025). Application of Nitrile in Drug Design.
- PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.
- Wikipedia. Nitrile.
- National Center for Biotechnology Information. (2024). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Fisher Scientific. (2015). Safety Data Sheet: 3-Aminopyrazole.
- ResearchGate. Nitriles.
- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.
- G-Biosciences. (2019). Safety Data Sheet.
- Aaron Chemicals. (2024). Safety Data Sheet.
- Centers for Disease Control and Prevention. NITRILES.
- Armbrust American. Are Nitrile Gloves Safe for All Chemicals?.
- Fisher Scientific. (2024). Safety Data Sheet: 5-Amino-1-phenylpyrazole-4-carbonitrile.
- Unigel. (2021). Safety Data Sheet: HIGH PURITY ACETONITRILE.
- Science Interactive. (2013). Safety Data Sheet - Acetonitrile.
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. scienceinteractive.com [scienceinteractive.com]
- 11. fishersci.com [fishersci.com]
- 12. unigel.com.br [unigel.com.br]
- 13. fishersci.ca [fishersci.ca]
- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. This compound | 1152842-04-0 [amp.chemicalbook.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole characterized by an amino group at the C4 position and an acetonitrile group attached to the N1 position of the pyrazole ring.
Table 1: Compound Identification and Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1152842-04-0 | [1] |
| Molecular Formula | C₅H₆N₄ | [2] |
| Molecular Weight | 122.13 g/mol | Calculated |
| Monoisotopic Mass | 122.0592 Da | [2] |
| SMILES | N#CCN1C=C(N)C=N1 | [2] |
| Predicted XlogP | -0.6 | [2] |
The Strategic Importance of the Aminopyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6] The aminopyrazole motif, in particular, has garnered significant attention as a versatile framework for the design of kinase inhibitors.[7] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common strategy in the design of potent and selective inhibitors.[7]
The subject of this guide, this compound, serves as a valuable intermediate, providing a reactive handle for further molecular elaboration. The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cyclization reactions to construct more complex heterocyclic systems. The amino group, in turn, can be acylated, alkylated, or used as a nucleophile in coupling reactions to introduce diverse functionalities.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic disconnections. A common and effective method involves the alkylation of a pre-formed 4-aminopyrazole ring.
General Synthetic Strategy: Alkylation of 4-Aminopyrazole
The most direct route involves the N-alkylation of 4-aminopyrazole with a suitable two-carbon electrophile bearing a nitrile group, such as 2-bromoacetonitrile or 2-chloroacetonitrile. The regioselectivity of the alkylation is a key consideration in pyrazole chemistry. Alkylation can occur at either of the two nitrogen atoms. However, for 4-aminopyrazole, the electronic effect of the amino group and steric hindrance can influence the site of alkylation.
Caption: General workflow for the synthesis via N-alkylation.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Aminopyrazole
-
2-Bromoacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-aminopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods as detailed in Section 5.
Chemical Reactivity and Derivatization Potential
The bifunctional nature of this compound makes it a versatile platform for the synthesis of diverse compound libraries.
Caption: Reactivity map of this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra for this compound are not publicly available in the searched literature, expected spectral features can be predicted based on its structure and data from analogous compounds.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Singlet for the CH proton of the pyrazole ring. - Singlet for the CH₂ protons of the acetonitrile group. - Broad singlet for the NH₂ protons. - The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | - Signal for the nitrile carbon (C≡N). - Signal for the methylene carbon (CH₂). - Signals for the three carbons of the pyrazole ring. |
| FTIR (cm⁻¹) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹). - C≡N stretching vibration of the nitrile group (around 2250 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 122. - Fragmentation pattern may involve the loss of HCN, NH₂, and cleavage of the acetonitrile side chain.[1][12] |
Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
FTIR: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film.
-
Mass Spectrometry: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron ionization (EI).
Data Acquisition and Interpretation:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
-
Compare the obtained data with the predicted values and data from related structures in the literature to confirm the identity of the compound.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 4-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][13] These compounds can target a variety of kinases involved in cancer and inflammatory diseases. This compound is a valuable starting material for the synthesis of such inhibitors.
Design Strategy for Kinase Inhibitors
A common strategy involves the acylation or sulfonylation of the 4-amino group to introduce functionalities that can interact with specific residues in the kinase active site. The acetonitrile group can be further modified to enhance solubility, cell permeability, or to introduce additional binding interactions.
Caption: Workflow for developing kinase inhibitors.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse compound libraries for drug discovery programs. The inherent drug-like properties of the aminopyrazole scaffold, particularly its utility in the design of kinase inhibitors, underscore the value of this compound. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile and readily accessible intermediates like this compound is set to increase. Future research will likely focus on the development of more efficient and scalable synthetic routes and the exploration of its utility in the synthesis of a broader range of biologically active molecules.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- This compound(1152842-04-0) 1 H NMR. ChemicalBook.
- 1496787-09-7 | 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile | AA Blocks. AA Blocks.
- An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. Journal of Chemical Sciences.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Omega.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
- This compound. PubChemLite.
- NMR SPECTRA OF CHAPTER 1. AIR Unimi.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applic
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E.
- Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters.
- A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. SpringerLink.
- 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile | SCBT. Santa Cruz Biotechnology.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
- A Review on Pyrazole chemical entity and Biological Activity.
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).
- 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile | C6H6ClN3. PubChem.
- 1H-Pyrazole. NIST WebBook.
- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- 1H-pyrazol-4-amine | C3H5N3 | CID 78035. PubChem.
- 5-Amino-4-cyano-1-phenylpyrazole. NIST WebBook.
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. ChemicalBook.
- 5-Amino-N-(-4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide - Optional[MS (GC)] - Spectrum. SpectraBase.
- 1H-Pyrazole, 1-phenyl-. NIST WebBook.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF.
- Vibrational analysis of some pyrazole derivatives | Request PDF.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
- 5-Amino-1,3-diphenyl pyrazole - Optional[FTIR] - Spectrum. SpectraBase.
Sources
- 1. BiblioBoard [openresearchlibrary.org]
- 2. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1152842-04-0) 1H NMR spectrum [chemicalbook.com]
- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 9. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
potential biological activity of aminopyrazole compounds
An In-depth Technical Guide to the Biological Activity of Aminopyrazole Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The aminopyrazole nucleus is a privileged heterocyclic scaffold that has garnered immense interest from the academic and industrial sectors of medicinal chemistry.[1][2] Its synthetic accessibility and versatile chemical nature allow for the creation of diverse compound libraries with a wide spectrum of biological activities.[3][4] This guide provides an in-depth exploration of the significant therapeutic potential of aminopyrazole derivatives, with a particular focus on their roles as kinase inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, detail key experimental protocols for their evaluation, and present a forward-looking perspective on their place in modern drug discovery. The recent clinical approval of the aminopyrazole-based drug Pirtobrutinib underscores the profound potential of this chemical class.[2][5][6]
The Aminopyrazole Scaffold: A Versatile Framework in Medicinal Chemistry
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The addition of an amino group (NH2) creates the aminopyrazole (AP) scaffold, which can exist in three primary isomeric forms depending on the position of the amino substituent: 3-aminopyrazole (3-AP), 4-aminopyrazole (4-AP), and 5-aminopyrazole (5-AP).[1][5] This positional variation is not trivial; it profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement, thereby dictating its interaction with biological targets.[7] The aminopyrazole framework serves as an advantageous building block for ligands targeting enzymes and receptors, including various kinases, cyclooxygenases (COX), and targets crucial for combating bacterial and viral infections.[1][2]
Caption: Aminopyrazole inhibitors competitively block the kinase ATP-binding site.
Key Kinase Targets
Aminopyrazole derivatives have been successfully developed to target a wide range of kinases:
-
Cyclin-Dependent Kinases (CDKs): Compounds like AT7519 and AT9283, which contain a 4-aminopyrazole chemotype, are potent inhibitors of several CDKs and Aurora kinases, and have entered clinical trials for various cancers. [3][5]* Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazoles have been designed as covalent inhibitors that target a cysteine residue on the P-loop of FGFR2 and FGFR3. This strategy yields excellent activity against both wild-type and common gatekeeper resistance mutant versions of the enzymes. [8]* Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a potent and reversible 5-aminopyrazole-based BTK inhibitor used for treating mantle cell lymphoma. [6][9]* p38 MAP Kinase: 5-Aminopyrazoles are particularly effective as ligands for p38 MAPK, a key enzyme in inflammatory pathways. [2][5][6]
Broad-Spectrum Biological Activities
The ability of aminopyrazoles to modulate key cellular pathways, primarily through kinase inhibition, translates into a wide array of therapeutic applications.
Anticancer Activity
The antiproliferative and pro-apoptotic effects of aminopyrazoles are their most explored biological properties. [5][10][11]By inhibiting kinases like CDKs, FGFRs, and BTK, these compounds can halt uncontrolled cell division, prevent tumor angiogenesis, and induce cancer cell death. [12][13][8]
-
Trustworthiness through Validation: The anticancer potential of a novel aminopyrazole derivative is typically validated through a tiered system. Initial in vitro screening using cytotoxicity assays (e.g., MTT assay) on a panel of cancer cell lines determines its antiproliferative potency (IC50 or GI50 values). [5][14]Promising candidates are then advanced to cell-based mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays) and finally to in vivo efficacy studies in animal models. [15][16] Table 1: Selected Anticancer Activity of Aminopyrazole Derivatives
Compound Class Target(s) Cell Line(s) Potency (IC50 / GI50) Reference 3-Aminopyrazole (SR-3576) JNK3 - 7 nM (enzymatic) [17] 5-Aminopyrazole (Derivative 11a) Antiproliferative HepG2, HeLa 54.25% & 38.44% growth [5] Aminopyrazole (Covalent) FGFR2 (WT & V564F) BaF3 <1 nM (cellular) [8] Aminopyrazole (Analog 24) CDK2 / CDK5 - Potent & Selective [13] | Pyrazolo[1,5-a]pyrimidine (55j) | PIM-1, PIM-2 | HCT-116, HepG2, MCF-7 | 1.26 - 3.22 µM | [15]|
Anti-inflammatory Activity
Chronic inflammation underlies many diseases, and aminopyrazoles offer a promising therapeutic avenue. [18]Their primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory signaling cascades by targeting enzymes like p38 MAPK and COX. [2][5][6]Inhibition of p38 MAPK, for instance, can suppress the production of inflammatory cytokines like TNF-α and IL-6. Several pyrazole-containing drugs, such as Celecoxib, are already used clinically as anti-inflammatory agents, validating the therapeutic potential of the core scaffold. [5][18]
Antimicrobial Activity
Aminopyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. [19][20]
-
3-Aminopyrazoles: Certain derivatives have shown high activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as various fungi, with inhibition zones exceeding 15 mm in well diffusion assays. [3]One derivative exhibited a potent MIC of 0.125 mg/mL against S. aureus. [3][5]* 5-Aminopyrazoles: These isomers also show good antibacterial properties. One derivative exhibited good activity against B. subtilis, while another showed an MIC of 16 µg/mL against S. aureus and 4 µg/mL against E. coli. [5][7] Table 2: Selected Antimicrobial Activity of Aminopyrazole Derivatives
Isomer Compound Organism Activity Metric Value Reference 3-AP Derivative 2a S. aureus MIC 125 µg/mL [5][7] 3-AP Derivative 2a E. coli MIC 8000 µg/mL [5][7] 3-AP Derivatives 3a-d Bacteria & Fungi Inhibition Zone > 15 mm [3] 5-AP Derivative 25 B. subtilis Inhibition Zone 7.3 ± 1.1 mm [5] 5-AP Derivative 26 S. aureus MIC 16 µg/mL [7] | 5-AP | Derivative 26 | E. coli | MIC | 4 µg/mL | [7]|
Experimental Protocols & Methodologies
To ensure scientific integrity, the evaluation of aminopyrazole compounds relies on standardized and robust experimental protocols.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is foundational for assessing the antiproliferative activity of test compounds against cancer cell lines. [5][14] Objective: To determine the concentration of an aminopyrazole compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI50 value.
Protocol: In Vitro Kinase Inhibition Assay (Biochemical IC50)
Objective: To determine the concentration of an aminopyrazole compound that inhibits the activity of a target kinase by 50% (IC50).
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and a buffer solution with necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add the aminopyrazole test compound at various concentrations to the reaction wells.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescence/fluorescence detection system like ADP-Glo™).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Stop the reaction. Quantify the amount of phosphorylated substrate formed. For radiolabeled assays, this involves capturing the peptide on a filter and measuring radioactivity. For luminescence assays, this involves measuring the amount of ADP produced.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Caption: A typical workflow for evaluating aminopyrazole compounds.
Conclusion and Future Directions
The aminopyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its proven success as a "hinge-binding" pharmacophore for kinase inhibition has established it as a highly valuable starting point for developing targeted therapies. [1][21]The breadth of biological activity, spanning from anticancer and anti-inflammatory to antimicrobial applications, ensures its continued relevance. [5][9]Future research will likely focus on developing next-generation aminopyrazole derivatives with even greater selectivity to minimize off-target effects, exploring novel fused heterocyclic systems to access new chemical space, and applying these compounds to emerging therapeutic targets. The journey from a simple heterocyclic building block to clinically approved medicines like Pirtobrutinib serves as a powerful blueprint for the future development of aminopyrazole-based therapeutics.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PMC - PubMed Central.
- Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
- Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
- The number (%) of compounds containing an aminopyrazole scaffold and... (n.d.). ResearchGate.
- Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2025). ResearchGate.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Discovery of Novel Pyrazole-Based Chemical Scaffolds for Drug Development
Foreword: The Enduring Legacy and Modern Renaissance of the Pyrazole Scaffold
First identified by Ludwig Knorr in 1883, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the JAK inhibitor Ruxolitinib for myelofibrosis, and the ALK/ROS1 inhibitor Crizotinib for non-small cell lung cancer.[3][4][5][6] The unique physicochemical properties of the pyrazole core—acting as both a hydrogen bond donor and acceptor, and serving as a bioisosteric replacement for other rings—contribute to enhanced potency and improved pharmacokinetic profiles in drug candidates.[7][8]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic, in-depth exploration of the discovery process for novel pyrazole-based therapeutics. We will delve into the causality behind synthetic choices, the logic of screening cascades, and the iterative process of optimization that transforms a promising hit into a viable drug candidate.
Section 1: Strategic Synthesis of the Pyrazole Core: From Classical Foundations to Modern Innovations
The construction of a diverse chemical library is the foundational step in any scaffold-based discovery program. The choice of synthetic route is a critical decision, dictated by the desired substitution patterns, scalability, and tolerance of various functional groups.
The Cornerstone: Knorr Pyrazole Synthesis and its Progeny
The most traditional and widely adopted method for pyrazole synthesis is the Knorr condensation reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The elegance of this method lies in its simplicity and the ready availability of starting materials.[9]
Causality of Experimental Choice: The selection of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) and a substituted hydrazine directly dictates the substitution pattern on the final pyrazole ring at positions 1, 3, and 5. This direct mapping from starting material to product makes it a powerful tool for initial library generation where specific positional modifications are desired for structure-activity relationship (SAR) studies.
Protocol 1: Representative Knorr-Type Synthesis of a 1,3,5-Trisubstituted Pyrazole
Objective: To synthesize 1-phenyl-3,5-dimethyl-1H-pyrazole.
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Phenylhydrazine (hydrazine derivative)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) in 20 mL of ethanol.
-
Add phenylhydrazine (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 1-phenyl-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product using NMR, Mass Spectrometry, and melting point determination.
Self-Validation: The protocol's integrity is maintained by in-process TLC monitoring to ensure reaction completion and prevent side-product formation. Final characterization via spectroscopic methods validates the structure and purity of the synthesized scaffold.
Expanding the Toolkit: Modern Synthetic Strategies
While the Knorr synthesis is a workhorse, modern medicinal chemistry demands greater efficiency and structural diversity. Recent years have seen the development of innovative methods, including multicomponent reactions and the use of advanced catalytic systems.[1][10]
-
Synthesis from α,β-Unsaturated Systems: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines provides an alternative route, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[1] This method is particularly useful for accessing different substitution patterns.
-
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can dramatically reduce reaction times, improve yields, and promote cleaner reactions, aligning with the principles of green chemistry.[11][12]
-
Catalytic Approaches: The use of catalysts like nano-ZnO or various transition metals offers highly efficient and environmentally friendly pathways to pyrazole derivatives, often with excellent yields and simple work-up procedures.[1][13]
Diagram 1: General Synthetic Workflow for Pyrazole Library Generation This diagram illustrates the decision-making process and workflow for synthesizing a library of pyrazole derivatives for screening.
Caption: Key diversification points on the pyrazole scaffold.
Causality of SAR Choices:
-
N1 Position: Substitution at the N1 position often influences pharmacokinetic properties and can be used to modulate interactions with the solvent-exposed region of a binding pocket. [14]* C3 and C5 Positions: These positions are frequently involved in key hydrogen bonding or hydrophobic interactions within the target's active site. Modifying substituents here can dramatically affect potency.
-
C4 Position: While sometimes less critical for direct binding, substitution at C4 can be used to fine-tune the electronics of the ring and alter the overall conformation of the molecule, indirectly impacting affinity and selectivity.
The Power of Computation in Guiding Synthesis
Modern drug discovery heavily relies on computational chemistry to accelerate the optimization cycle. [15][16]Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies help prioritize which analogues to synthesize. [15][17]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. [15]It provides invaluable insights into the specific interactions (e.g., hydrogen bonds, π-π stacking) that drive binding, allowing chemists to design modifications that enhance these interactions.
-
QSAR: QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. [15]These models can predict the activity of virtual compounds, helping to screen ideas in silico before committing to resource-intensive synthesis.
Diagram 3: The Iterative Hit-to-Lead Optimization Cycle This diagram shows the cyclical process of designing, synthesizing, and testing compounds to improve their properties.
Caption: The iterative cycle of hit-to-lead optimization.
Table 2: Representative SAR Data for a Hypothetical Pyrazole Kinase Inhibitor Series
| Compound | R1 (N1-Position) | R3 (C3-Position) | R5 (C5-Position) | Kinase IC50 (nM) |
| Hit-1 | Phenyl | Methyl | -H | 1250 |
| Opt-1a | 2,4-Dichlorophenyl | Methyl | -H | 350 |
| Opt-1b | 4-Chlorophenyl | Methyl | -H | 600 |
| Opt-2a | 2,4-Dichlorophenyl | -NH-(Piperidine) | -H | 45 |
| Opt-2b | 2,4-Dichlorophenyl | -NH-(Morpholine) | -H | 98 |
| Lead-1 | 2,4-Dichlorophenyl | -NH-(Piperidine) | 4-Iodophenyl | 5 |
This table illustrates how systematic modifications at different positions (R1, R3, R5) can lead to significant improvements in inhibitory potency (lower IC50 values), guiding the progression from an initial micromolar hit to a potent, single-digit nanomolar lead compound.
Conclusion: The Future of Pyrazole Scaffolds
The pyrazole scaffold is not merely a historical footnote in medicinal chemistry; it remains a dynamic and highly fruitful starting point for the discovery of novel therapeutics. [3][18]The continued evolution of synthetic methodologies, coupled with the power of high-throughput screening and computational chemistry, ensures that this privileged structure will continue to yield innovative treatments for a wide range of human diseases. The principles and protocols outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical space surrounding the pyrazole core and to translate those explorations into meaningful clinical candidates.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Preprints.org. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025).
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publisher. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Unknown Source. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.).
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. [Link]
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.).
- (PDF) Pharmacological Significance of Pyrazole and its Derivatives. (n.d.).
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014). PubMed. [Link]
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.).
- Some commercially available drugs containing pyrazole skeleton. (n.d.).
- Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. (2022).
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH. [Link]
- From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2020). figshare. [Link]
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (n.d.). MDPI. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
- Synthesis, computational and biological study of pyrazole derivatives. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PMC - PubMed Central. [Link]
- Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. eurasianjournals.com [eurasianjournals.com]
- 17. chemmethod.com [chemmethod.com]
- 18. tandfonline.com [tandfonline.com]
A Theoretical and Computational In-depth Guide to 2-(4-amino-1H-pyrazol-1-yl)acetonitrile: A Quantum Chemical Approach
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities.[1][2][3] A thorough understanding of the molecule's electronic and structural properties at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent. This document outlines a systematic approach using Density Functional Theory (DFT) to elucidate the geometric, vibrational, and electronic characteristics of the title compound. Methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and the simulation of spectroscopic (NMR, UV-Visible) properties are detailed. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the rational design of novel pyrazole-based therapeutics.
Introduction: The Significance of Pyrazole Derivatives and the Role of Computational Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitutions, leading to a rich chemical space for drug design.[2] The compound this compound features key functional groups—an amino group, a nitrile group, and the pyrazole core—that can engage in various non-covalent interactions with biological targets.
In silico studies and theoretical calculations have become indispensable tools in modern drug discovery, offering profound insights into molecular behavior at a level of detail that is often inaccessible through experimental methods alone.[5][6] Computational chemistry provides a cost-effective and efficient means to predict molecular properties, rationalize experimental observations, and guide the synthesis of new chemical entities.[2][5] Among the various computational methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure of molecules due to its favorable balance between accuracy and computational cost.[2][7]
This guide will delineate a comprehensive computational protocol for the theoretical characterization of this compound. The causality behind the choice of computational methods and basis sets will be explained to ensure a robust and reliable theoretical model.
Theoretical Methodology: A Self-Validating Computational Workflow
The foundation of a reliable theoretical study lies in a well-defined and validated computational methodology. The workflow described herein is designed to be a self-validating system, where the results from one stage inform and confirm the subsequent steps.
Geometry Optimization: In Silico Ground State
The initial and most critical step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.
-
Method: Density Functional Theory (DFT) is the method of choice. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated functional for organic molecules.[1][8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended.[8] This is a triple-zeta basis set that provides a good description of the electron distribution. The addition of diffuse functions ("++") is crucial for accurately describing molecules with lone pairs and anions, while the polarization functions ("d,p") allow for more flexibility in the shape of the atomic orbitals, which is important for describing chemical bonds.
-
Solvation Model: To simulate a more biologically relevant environment, the geometry optimization should be performed in the presence of a solvent. The Polarizable Continuum Model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is a robust choice for modeling the effects of a solvent like water or ethanol.
-
Validation: The successful optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis, which indicates that a true energy minimum has been located.
Experimental Protocol: Geometry Optimization
-
Input Structure: Build the 3D structure of this compound using a molecular editor.
-
Computational Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Calculation Setup:
-
Select the B3LYP functional.
-
Choose the 6-311++G(d,p) basis set.
-
Specify the IEFPCM solvation model with the desired solvent (e.g., water).
-
Initiate the geometry optimization calculation.
-
-
Convergence Criteria: Ensure the calculation converges to the default tight convergence criteria of the software.
-
Output Analysis: Extract the optimized Cartesian coordinates and the final electronic energy.
Caption: Computational workflow for theoretical analysis.
Vibrational Frequency Analysis
Calculating the vibrational frequencies serves two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.
-
Methodology: The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Interpretation: The absence of imaginary frequencies confirms a stable structure. The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Key vibrational modes, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the characteristic vibrations of the pyrazole ring, can be assigned.
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Table 1: Calculated Electronic Properties
| Property | Value (eV) | Description |
| HOMO Energy | (Calculated Value) | Electron-donating capacity |
| LUMO Energy | (Calculated Value) | Electron-accepting capacity |
| HOMO-LUMO Gap | (Calculated Value) | Chemical reactivity and stability |
| Ionization Potential | (Calculated Value) | Energy required to remove an electron |
| Electron Affinity | (Calculated Value) | Energy released when an electron is added |
Spectroscopic Simulation
Theoretical calculations can provide valuable predictions of various spectroscopic properties, aiding in the interpretation of experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (¹H and ¹³C) of the molecule.[9] These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure.
-
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum.[9][10] This calculation provides information about the electronic transitions, the maximum absorption wavelength (λmax), and the oscillator strengths, which can be correlated with experimental UV-Vis spectra.
Predicted Molecular Structure and Properties
Based on the outlined computational methodology, the following section details the expected theoretical results for this compound.
Optimized Molecular Geometry
The geometry optimization is expected to yield a near-planar pyrazole ring. The bond lengths and angles will be consistent with a hybrid of single and double bond character within the heterocyclic ring. The amino group is predicted to be slightly pyramidal.
Caption: Predicted molecular structure with key bond lengths.
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | ~ 1.34 Å |
| C4-N(amino) | ~ 1.38 Å | |
| C≡N (nitrile) | ~ 1.16 Å | |
| Bond Angle | C5-N1-N2 | ~ 112° |
| C3-C4-C5 | ~ 105° | |
| Dihedral Angle | H-N-C4-C5 | ~ 180° (planar) or non-planar |
Vibrational Spectrum Highlights
The calculated IR spectrum will show characteristic peaks that can be used for the identification of the molecule.
-
N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching of the pyrazole ring will appear around 3100 cm⁻¹. Aliphatic C-H stretching of the acetonitrile group will be observed just below 3000 cm⁻¹.
-
C≡N Stretching: A strong, sharp absorption band for the nitrile group is expected around 2250 cm⁻¹.
-
N-H Bending: The scissoring vibration of the amino group will be visible in the 1600-1650 cm⁻¹ region.
-
C=C and C=N Stretching: Vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.
Conclusion and Future Directions
This guide has presented a comprehensive theoretical framework for the computational investigation of this compound using DFT. The proposed workflow, from geometry optimization to spectroscopic simulation, provides a robust methodology for elucidating the key structural and electronic features of this molecule. The insights gained from these theoretical calculations can significantly contribute to understanding its chemical behavior and potential as a drug candidate.
Future computational studies could expand upon this work by:
-
Molecular Docking: Investigating the binding mode of the molecule within the active site of a specific biological target.
-
Molecular Dynamics (MD) Simulations: Exploring the conformational dynamics and stability of the molecule in a solvated environment.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the calculated molecular descriptors with biological activity to build predictive models.
By integrating these advanced computational techniques, the rational design and development of novel pyrazole-based therapeutic agents can be greatly accelerated.
References
- Vertex AI Search. (2024).
- College of Science. (n.d.).
- ResearchGate. (n.d.).
- Faisal, M., et al. (2023).
- Al-Warhi, T., et al. (2023).
- Semantic Scholar. (2017).
- Muhammad, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- PubMed. (2022).
- ijrbat. (n.d.). 1165 Synthesis and Characterization of Amino Pyrazoles Incorporated with Coumarine Moiety Coupled Through Carbonyl Group.
- Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- Popa, M., et al. (2022).
- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Scirp.org. (2015).
- MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).
- MDPI. (n.d.).
Sources
- 1. science.su.edu.krd [science.su.edu.krd]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug discovery and development.[1][2][3] Poor aqueous solubility can severely impede preclinical assays, complicate formulation, and lead to poor oral bioavailability, ultimately causing promising candidates to fail.[3][4][5] This guide provides a detailed technical framework for characterizing the aqueous solubility profile of the novel chemical entity, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. As a Senior Application Scientist, the following sections synthesize established principles with actionable, field-proven protocols. We will explore the critical distinction between kinetic and thermodynamic solubility, provide step-by-step methodologies for their determination, and discuss the interpretation of a pH-solubility profile. The objective is to equip researchers with a robust, self-validating system for generating high-quality solubility data, thereby enabling informed decision-making in the early stages of drug development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, aqueous solubility is a critical determinant of success.[1][2] A drug must be in solution to be absorbed and exert its therapeutic effect, making solubility a prerequisite for oral bioavailability.[2][3] More than 40% of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, a statistic that underscores the importance of early and accurate characterization.[3][4]
This guide focuses on This compound , a heterocyclic compound with potential pharmacological applications. Its structure, featuring both a basic amino group and a pyrazole ring, suggests that its solubility will be highly dependent on pH. A thorough analysis of its solubility profile is therefore essential to de-risk its development and guide formulation strategies.
Physicochemical Characterization
Before embarking on solubility studies, a foundational understanding of the molecule's intrinsic properties is necessary. These parameters provide context for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | PubChem[6] |
| Molecular Weight | 122.13 g/mol | PubChem[6] |
| Chemical Structure | (See Figure 1) | |
| Predicted XlogP | -0.6 | PubChem[6] |
| SMILES | C1=C(C=NN1CC#N)N | PubChem[6] |
| InChIKey | XMHXCZMZXXAHRY-UHFFFAOYSA-N | PubChem[6] |
Figure 1: Chemical Structure of this compound
The predicted XlogP of -0.6 suggests the compound is relatively hydrophilic. The presence of the 4-amino group on the pyrazole ring indicates the molecule will act as a weak base, and its solubility is expected to increase significantly in acidic conditions due to protonation.
Kinetic vs. Thermodynamic Solubility: A Conceptual Framework
In drug discovery, solubility is assessed in two primary forms: kinetic and thermodynamic. Understanding the distinction is crucial for the correct application and interpretation of the data.[7][8]
-
Kinetic Solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer, a process that can lead to a supersaturated state.[7][8][9] This method is high-throughput and consumes minimal compound, making it ideal for early-stage screening of large compound libraries.[5][7] However, it can overestimate the true solubility.[10]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[8][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8][10] This "shake-flask" method is considered the gold standard for its accuracy and is vital for late-stage discovery, lead optimization, and preformulation studies.[7][11][12]
Caption: Workflow for the gold-standard shake-flask thermodynamic solubility assay.
Protocol: pH-Dependent Solubility Profile
Given the basic nature of this compound, its solubility will be governed by the Henderson-Hasselbalch equation. [13][14][15][16]This protocol determines solubility across a physiologically relevant pH range.
Objective: To map the solubility of the compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 8.0 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 8.0 phosphate).
-
Execute Shake-Flask Method: Perform the thermodynamic solubility protocol (Section 4.2) in parallel for each prepared buffer.
-
pH Verification: Crucially, measure the final pH of the supernatant after equilibration to ensure the compound itself did not alter the buffer pH. [10]4. Data Plotting: Plot the determined solubility (on a logarithmic scale) against the final measured pH.
Data Interpretation and Biopharmaceutical Classification
The data generated from these protocols allows for a comprehensive assessment of the compound's biopharmaceutical properties.
Expected pH-Solubility Profile: For a basic compound like this compound, the solubility (S) at a given pH can be described by the equation: S_total = S_0 * (1 + 10^(pKa - pH)) Where S₀ is the intrinsic solubility of the neutral form. The profile will show low intrinsic solubility at high pH (above the pKa) and a sharp increase in solubility as the pH drops and the compound becomes protonated and ionized. [14][16] Biopharmaceutics Classification System (BCS): The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability. [17][18]* High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2–6.8. [17][18]* Permeability: Determined through in vitro methods like Caco-2 cell assays. [17] Based on the solubility data and a permeability assay, the compound can be classified:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
This classification is critical as it guides formulation development and can support requests for biowaivers, potentially reducing the need for certain clinical bioequivalence studies. [17][18][19][20][21]
Caption: Logical workflow for assigning a BCS class based on experimental data.
Conclusion and Formulation Implications
This technical guide has outlined a comprehensive, structured approach to defining the solubility profile of this compound. By systematically employing both high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic and pH-dependent solubility, researchers can build a robust data package. This information is not merely academic; it directly informs critical development decisions. A finding of low intrinsic solubility (a potential BCS Class II or IV classification) would immediately trigger formulation strategies such as salt formation, amorphous solid dispersions, or particle size reduction to enhance dissolution and ensure adequate bioavailability. [2][3]Ultimately, a thorough and early characterization of solubility is an indispensable step in navigating the complex path of drug development.
References
- Substance solubility. (n.d.). Drug Discovery News.
- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 197504.
- The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
- Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed.
- ADME Solubility Assay. (n.d.). BioDuro.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed.
- FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. (2021, May 20). BioPharm International.
- BCS Classification for Biowaivers. (n.d.). Charles River Laboratories.
- Best Practices When Writing, Designing, and Publishing a White Paper. (2023, March 2). Brafton.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- This compound. (n.d.). PubChem.
- ICH M9 on biopharmaceutics classification system based biowaivers. (2018, August 6). European Medicines Agency.
- TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers. (2024, April 26). World Health Organization.
- Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg.
- White Paper: Organization and Other Tips. (n.d.). Purdue OWL.
- WRITING A WHITE PAPER OR CONCEPT PAPER. (n.d.). Office of Research Development.
- 5 Best Practices for Writing White Papers. (2024, February 9). Narratize.
- 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. (n.d.). AA Blocks.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (n.d.). Ingenta Connect.
- Writing a good scientific paper. The secrets I share with my students. (2024, November 8). Michael Black.
- Henderson–Hasselbalch equation. (n.d.). Wikipedia.
- 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. (n.d.). PubChem.
- 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. (n.d.). PubChem.
- 1H-pyrazol-4-amine. (n.d.). PubChem.
- Pyrazole. (n.d.). PubChem.
- 1H-Pyrazole-4-carboxamide. (n.d.). PubChem.
- 4-amino-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ucd.ie [ucd.ie]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. microbenotes.com [microbenotes.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. criver.com [criver.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers [who.int]
The Versatile 4-Aminopyrazole Scaffold: A Comprehensive Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the 4-Aminopyrazole Core
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in a multitude of clinically approved drugs.[1][2][3] Among its various substituted forms, the 4-aminopyrazole moiety has emerged as a particularly privileged scaffold. Its unique structural and electronic properties, including the capacity for multiple hydrogen bonding interactions, make it an exceptional building block for the design of potent and selective ligands for a diverse array of biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 4-aminopyrazole derivatives, offering insights for researchers and professionals engaged in the pursuit of novel therapeutics.
Synthetic Strategies: Constructing the 4-Aminopyrazole Core
The synthetic accessibility of the 4-aminopyrazole scaffold has significantly contributed to its widespread use in drug discovery. A variety of robust and versatile methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Classical Approaches to 4-Aminopyrazole Synthesis
One of the most established methods for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] To introduce the 4-amino group, this method can be adapted by using precursors bearing a masked amino functionality, such as an oxime, which is subsequently reduced.[4]
Another prevalent strategy involves the cyclization of β-ketonitriles with hydrazines.[4] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile group, leading to the formation of the aminopyrazole ring.[4]
A common post-functionalization strategy involves the nitration of a pre-formed pyrazole ring at the C4 position, followed by the reduction of the resulting 4-nitropyrazole to the desired 4-aminopyrazole.[5][6] While effective, this method can sometimes lead to issues with regioselectivity and the use of harsh reagents.[6]
Modern Synthetic Methodologies
More contemporary approaches offer improved efficiency, regioselectivity, and substrate scope. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in classical condensation reactions.[4] Furthermore, multicomponent reactions, such as the Ugi condensation followed by cyclization, have enabled the rapid generation of diverse libraries of 4-aminopyrazole derivatives.[4]
The Thorpe-Ziegler cyclization of 2-arylhydrazono-2-arylethane nitriles provides another efficient route to 4-aminopyrazoles.[6] This method is particularly useful for the synthesis of 1,3-diaryl-4-aminopyrazoles.
Caption: Key synthetic routes to 4-aminopyrazole derivatives.
A Spectrum of Biological Activities: Therapeutic Potential of 4-Aminopyrazole Derivatives
The versatility of the 4-aminopyrazole scaffold is underscored by its wide range of documented biological activities. These derivatives have shown promise in numerous therapeutic areas, from oncology to infectious diseases.
Kinase Inhibition: A Privileged Scaffold in Oncology
A significant body of research has focused on 4-aminopyrazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[7][8]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 4-aminopyrazolopyrimidine scaffold has been extensively explored for the development of FGFR inhibitors.[7][8] These compounds have shown efficacy against both wild-type and mutant forms of FGFRs, which are implicated in various cancers.[9] For instance, Rogaratinib, a clinical candidate, demonstrated potent inhibition of FGFR1-4.[7]
-
Janus Kinase (JAK) Inhibitors: 4-Aminopyrazole derivatives have also been identified as effective inhibitors of Janus kinases (JAKs), which play a key role in cytokine signaling pathways involved in inflammation and cancer.[10] Certain derivatives have exhibited low micromolar to nanomolar IC50 values against JAK1, JAK2, and JAK3.[10]
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 17m | JAK1 | 0.67 | [10] |
| JAK2 | 0.098 | [10] | |
| JAK3 | 0.039 | [10] | |
| Rogaratinib | FGFR1 | 0.015 | [7] |
| FGFR2 | <0.001 | [7] | |
| FGFR3 | 0.019 | [7] | |
| FGFR4 | 0.033 | [7] |
Beyond Kinases: A Diverse Pharmacological Profile
The therapeutic potential of 4-aminopyrazole derivatives extends beyond kinase inhibition.
-
Anticonvulsant Activity: Early studies on 4-aminopyrazoles revealed their potential as anticonvulsant agents.[1] The distance between the exocyclic amino group and the endocyclic nitrogen atom was found to be important for this activity.[1]
-
Antimicrobial and Antimycotic Activity: Several 4-aminopyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[11] N-unsubstituted 4-nitrosopyrazoles, precursors to 4-aminopyrazoles, have shown potent tuberculostatic effects.[11]
-
Anti-inflammatory and Analgesic Properties: The anti-inflammatory and analgesic effects of certain 4-aminopyrazoles have also been reported, with some compounds showing pronounced activity in in vivo models.[11]
Caption: Biological activities of 4-aminopyrazole derivatives.
Experimental Protocol: Synthesis of a 4-Aminopyrazole Derivative via Thorpe-Ziegler Cyclization
This protocol provides a representative procedure for the synthesis of a 4-aminopyrazole derivative.
Objective: To synthesize 1,3-diphenyl-1H-pyrazole-4-amine.
Materials:
-
2-phenyl-2-(phenylhydrazono)acetonitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-2-(phenylhydrazono)acetonitrile (1 equivalent) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Future Perspectives and Conclusion
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 1008-1028. [Link]
- Chen, X., Huang, Y., Xu, W., Cai, Y., & Yang, Y. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 1008-1028. [Link]
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
- (n.d.). Biologically active 4‐aminopyrazole derivatives.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
- (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (2020).
- (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks.
- (n.d.). Recent developments in aminopyrazole chemistry | Request PDF.
- (2013).
- (n.d.). Recent developments in aminopyrazole chemistry. Arkivoc.
- (n.d.). Recent developments in aminopyrazole chemistry.
- (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Application of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile in Modern Drug Discovery
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a foundational structure for a wide array of biologically active compounds.[1][2] Its metabolic stability and versatile synthetic accessibility have propelled its integration into numerous FDA-approved drugs targeting a spectrum of diseases, from cancer to inflammatory disorders.[1] Within this esteemed class of heterocycles, aminopyrazoles have garnered significant attention for their capacity to form crucial hydrogen bond interactions with the hinge region of protein kinases, a pivotal mechanism for kinase inhibition.[2][3] This technical guide focuses on a specific, highly versatile aminopyrazole derivative, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, and its strategic application in contemporary drug discovery, particularly in the realm of kinase inhibitor development.
This document will provide an in-depth exploration of the synthesis, characterization, and application of this compound as a key building block and fragment in the design of novel therapeutics. We will delve into detailed protocols for its use in biochemical assays and provide insights into the rationale behind its application, empowering researchers and drug development professionals to effectively harness the potential of this valuable chemical entity.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄ | [4] |
| Molecular Weight | 122.13 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF, and methanol (predicted) | - |
| SMILES | N#CCn1cc(N)cn1 | [4] |
| InChI Key | XMHXCZMZXXAHRY-UHFFFAOYSA-N | [4] |
Synthetic Strategy and Characterization
While various methods exist for the synthesis of aminopyrazole derivatives, a common and effective approach involves the cyclization of a hydrazine derivative with a suitable three-carbon precursor.[5][6] For this compound, a plausible synthetic route, inferred from related syntheses, is outlined below.
Protocol 1: Synthesis of this compound
This protocol is a representative method adapted from the synthesis of similar aminopyrazole-4-carbonitriles.[5]
Materials:
-
Hydrazine hydrate
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Hydrazine Addition: Add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Cyclization: After the addition is complete, add sodium ethoxide (0.1 eq) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[7]
Application in Kinase Inhibitor Drug Discovery
The 4-aminopyrazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] The primary amine at the 4-position and the adjacent pyrazole nitrogen atoms can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The N1-acetonitrile substituent of this compound provides a versatile handle for further chemical elaboration, allowing for the exploration of chemical space and the optimization of potency and selectivity. This makes the compound an ideal starting point for both fragment-based drug discovery (FBDD) and lead optimization campaigns.
Fragment-Based Drug Discovery (FBDD) Workflow
This compound is an excellent candidate for inclusion in a fragment library due to its low molecular weight and presence of key pharmacophoric features.[8][9]
Caption: A generalized workflow for fragment-based drug discovery.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a target kinase. This example uses the LanthaScreen™ technology, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) platform.[10]
Materials:
-
Target kinase (e.g., JAK2, FGFR1)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (or derivative) dissolved in DMSO
-
Assay buffer
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well microplate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase and Antibody Addition: Prepare a solution of the target kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening.
-
Europium Chelate Donor: The long fluorescence lifetime of the europium donor allows for time-gated detection, reducing interference from short-lived background fluorescence.
-
Competitive Binding Format: This assay directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor, providing a direct measure of binding affinity.
Case Study: Aminopyrazole Derivatives as Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers.[4][11] Several approved and clinical-stage JAK inhibitors feature a pyrazole-containing scaffold.[7] For instance, Ruxolitinib, a potent JAK1/2 inhibitor, incorporates a pyrazole ring that forms key interactions with the kinase hinge region.[7][11]
Derivatives of this compound can be designed to target the ATP-binding site of JAKs. The 4-amino group is expected to interact with the hinge region residues, while the acetonitrile tail can be further modified to extend into other pockets of the active site to enhance potency and selectivity.
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol 3: Cell-Based Proliferation Assay
To evaluate the cellular activity of compounds derived from this compound, a cell proliferation assay using a JAK-dependent cell line (e.g., HEL 92.1.7) is essential.
Materials:
-
HEL 92.1.7 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed HEL 92.1.7 cells in opaque-walled 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (50% growth inhibition) value.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chemical tool for drug discovery. Its inherent aminopyrazole scaffold provides a reliable anchor for kinase hinge binding, while the N1-acetonitrile moiety offers a strategic point for chemical modification to optimize pharmacological properties. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their quest for novel and effective therapeutics. As our understanding of the kinome and other target classes continues to expand, the creative application of such privileged building blocks will undoubtedly continue to drive the discovery of next-generation medicines.
References
- PubChem. This compound.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- organic compounds. ResearchGate.
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Science.
- Current status of pyrazole and its biological activities. PubMed Central.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
- Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
- Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PubMed Central.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile for Library Synthesis
Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating the pyrazole ring have demonstrated a broad spectrum of therapeutic applications, including as anti-inflammatory, anticancer, antiviral, and selective enzyme inhibitors.[1] Among the various substituted pyrazoles, the 4-aminopyrazole motif is particularly valuable. The amino group serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities and the exploration of vast chemical space. This adaptability is crucial in modern drug discovery, where the generation of focused compound libraries is a key strategy for identifying and optimizing lead compounds.[3][4]
This guide provides a comprehensive overview of the derivatization of a specific, highly versatile building block: 2-(4-amino-1H-pyrazol-1-yl)acetonitrile . The presence of the N1-acetonitrile group offers an additional point for potential chemical modification while influencing the electronic properties of the pyrazole core. The primary amino group at the C4 position is a key nucleophilic center, readily participating in a variety of chemical transformations. This document will detail robust protocols for the derivatization of this scaffold, enabling the synthesis of diverse libraries for screening and drug development programs. We will explore key synthetic transformations including acylation, sulfonylation, and reductive amination, providing detailed experimental procedures and insights into reaction optimization.
Core Scaffold Synthesis: A Practical Approach
The synthesis of the this compound scaffold can be efficiently achieved in a two-step sequence starting from the commercially available 4-nitropyrazole. This method involves an initial N-alkylation followed by a reduction of the nitro group.
Caption: Acylation workflow for library synthesis.
Protocol: Parallel Acylation of this compound
This protocol is designed for a 96-well plate format, enabling high-throughput synthesis of a carboxamide library.
Materials:
-
This compound
-
A library of diverse acyl chlorides
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput setup)
-
Centrifugal evaporator
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each acyl chloride in anhydrous DCM in separate vials.
-
Prepare a 1.0 M stock solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the respective acyl chloride stock solution (0.12 mmol, 1.2 equivalents) to each well.
-
Add 150 µL of the triethylamine stock solution (0.15 mmol, 1.5 equivalents) to each well.
-
-
Reaction and Incubation:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Shake the reaction block at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Purification:
-
After the reaction is complete, add 500 µL of water to each well and shake for 10 minutes.
-
Separate the organic layer. This can be achieved by centrifugation followed by careful removal of the aqueous layer, or by using a 96-well liquid-liquid extraction plate.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well plate containing a drying agent (e.g., sodium sulfate).
-
Transfer the dried organic solutions to a tared 96-well collection plate.
-
Remove the solvent using a centrifugal evaporator.
-
-
Analysis and Characterization:
-
The resulting crude products can be analyzed for purity by LC-MS.
-
Further purification can be achieved by high-throughput preparative HPLC. [5][6] * Characterization of purified compounds is performed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [7]
Parameter Recommendation Rationale Solvent Anhydrous DCM or THF Aprotic solvents that are unreactive towards acyl chlorides. Base Triethylamine or DIPEA Scavenges the HCl byproduct of the reaction. Equivalents of Acyl Chloride 1.1 - 1.5 A slight excess ensures complete consumption of the starting amine. | Temperature | Room Temperature | Generally sufficient for most acyl chlorides. Gentle heating may be required for less reactive partners. |
-
Sulfonylation: Crafting Pyrazole-4-sulfonamides
The reaction of the 4-amino group with sulfonyl chlorides provides access to a diverse range of sulfonamides. Pyrazole-sulfonamide derivatives are of significant interest in medicinal chemistry, with applications as carbonic anhydrase inhibitors and other therapeutic agents. [7][8]
Caption: Sulfonylation workflow for library synthesis.
Protocol: Parallel Sulfonylation of this compound
This protocol is also amenable to a 96-well plate format for library synthesis.
Materials:
-
This compound
-
A library of diverse sulfonyl chlorides
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each sulfonyl chloride in anhydrous DCM in separate vials.
-
Use pyridine as both a base and a solvent, or prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
Add 200 µL of the respective sulfonyl chloride stock solution (0.12 mmol, 1.2 equivalents) to each well.
-
Add 150 µL of DIPEA stock solution (0.15 mmol, 1.5 equivalents), or if using pyridine as the solvent, ensure it is in excess.
-
-
Reaction and Incubation:
-
Seal the reaction block and shake at room temperature for 12-24 hours. The reaction may be gently heated to 40 °C to drive it to completion. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 2 x 500 µL of DCM.
-
Combine the organic layers in a new 96-well plate and dry over sodium sulfate.
-
Transfer the dried solutions to a tared collection plate and evaporate the solvent.
-
-
Analysis and Characterization:
-
Analyze the crude products by LC-MS for purity assessment.
-
Purify the desired sulfonamides via high-throughput preparative HPLC.
-
Confirm the structures of the purified compounds by 1H NMR, 13C NMR, and HRMS.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Pyridine | Pyridine can act as both solvent and base. DCM and THF are good aprotic options. |
| Base | Pyridine, DIPEA, or Et3N | A non-nucleophilic base is required to neutralize the generated HCl. |
| Equivalents of Sulfonyl Chloride | 1.1 - 1.3 | A slight excess is generally sufficient. |
| Temperature | 0 °C to Room Temperature | The initial addition of the sulfonyl chloride is often done at 0 °C to control the exothermicity. |
Reductive Amination: Accessing N-Alkylated Derivatives
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl groups onto the 4-amino position. [9]This two-step, one-pot process involves the initial formation of an imine between the aminopyrazole and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is highly amenable to library synthesis due to its operational simplicity and broad substrate scope. [10]
Caption: Reductive amination workflow.
Protocol: Parallel Reductive Amination of this compound
This protocol is suitable for the parallel synthesis of a library of N-alkylated 4-aminopyrazoles.
Materials:
-
This compound
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.4 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.5 M stock solution of each aldehyde or ketone in anhydrous DCE in separate vials.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 250 µL of the this compound stock solution (0.1 mmol).
-
Add 240 µL of the respective aldehyde or ketone stock solution (0.12 mmol, 1.2 equivalents) to each well.
-
If desired, add a catalytic amount of acetic acid (e.g., 5 µL of a 1 M solution in DCE).
-
Allow the mixture to stir for 30-60 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 equivalents) to each well. This is best done using a solid-handling robot for high-throughput applications.
-
-
Reaction and Incubation:
-
Seal the reaction block and shake at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 2 x 500 µL of DCM.
-
Combine the organic layers and dry over sodium sulfate.
-
Evaporate the solvent to yield the crude products.
-
-
Analysis and Characterization:
-
Assess the purity of the crude products by LC-MS.
-
Purify the target compounds using high-throughput preparative HPLC.
-
Confirm the structures of the purified N-alkylated aminopyrazoles by 1H NMR, 13C NMR, and HRMS.
-
| Parameter | Recommendation | Rationale |
| Solvent | DCE, THF, or DCM | Aprotic solvents that are compatible with the reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for imines in the presence of carbonyls. |
| Equivalents of Carbonyl | 1.1 - 1.5 | A slight excess drives the imine formation equilibrium. |
| Acid Catalyst | Acetic Acid (optional) | Can accelerate imine formation, but may not be necessary for all substrates. |
High-Throughput Purification and Analysis
The successful synthesis of a compound library is critically dependent on efficient purification and characterization workflows. For the derivatized this compound libraries, high-throughput purification is typically achieved using automated preparative high-performance liquid chromatography (prep-HPLC) systems. [1][11]These systems are often coupled with mass spectrometry (MS) for fraction collection triggered by the mass of the target compound.
Post-purification, the identity and purity of the library members are confirmed using an array of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) provides a rapid assessment of purity and confirms the molecular weight of the synthesized compounds. For a representative subset of the library, or for compounds of particular interest, full characterization by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is essential to unequivocally confirm the structure. [12][13]
Conclusion
The this compound scaffold is a highly valuable building block for the construction of diverse compound libraries. The 4-amino group provides a versatile handle for a range of chemical transformations, including acylation, sulfonylation, and reductive amination. The protocols outlined in this guide are robust, scalable, and amenable to high-throughput parallel synthesis, making them ideal for applications in drug discovery and medicinal chemistry. By leveraging these methods, researchers can efficiently explore the chemical space around the 4-aminopyrazole core to identify novel bioactive molecules.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99.
- Advancing Organic Chemistry Using High‐Throughput Experimentation. (2025).
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
- (Top) Case study for reaction optimization from the library synthesis,...
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- High-Throughput Experimentation: Increase efficiency and output in chemical discovery. (2023, November 17). YouTube.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure.
- Analysis and Purification Methods in Combin
- Purification of combin
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Facile Synthesis and Sulfonylation of 4-Aminopyrazoles | Request PDF. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
- One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.).
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Structural Chemistry.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics.
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry.
- Scheme for obtaining sulfonyl derivatives of aminopyrazoles - ResearchG
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Pharmaceuticals.
- Synthesis of 3-(4-acylaminopiperazin-1-ylalkyl)indoles as potential antihypertensive agents. (1977). Journal of Medicinal Chemistry.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules.
- Application Note: NMR Spectroscopic Characterization of Substituted N-(pyrazol-3-yl)benzamides. (n.d.). Benchchem.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations | Request PDF. (n.d.).
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG
- Structure and IR Spectra of 3(5)
- Advances in Purification Techniques for Pharmaceutical Compound Isol
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules.
- 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. (n.d.). Bioorganic & Medicinal Chemistry.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aromatic Amines. (2021). The Journal of Organic Chemistry.
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
- Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of combinatorial libraries | CoLab [colab.ws]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ineosopen.org [ineosopen.org]
- 11. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Rise of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole moiety is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it a privileged scaffold.[1][2][3] A critical building block in this domain is 2-(4-amino-1H-pyrazol-1-yl)acetonitrile . This molecule offers a strategic entry point for the synthesis of a diverse range of kinase inhibitors, most notably those targeting the Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) families, which are pivotal in immunology and oncology.[4][5]
The core structure of this reagent provides two key functionalities for elaboration: the 4-amino group, which is crucial for forming the pyrimidine ring of pyrazolo[3,4-d]pyrimidine-based inhibitors, and the N1-acetonitrile group, which can be maintained as a desirable pharmacophore or further modified. The presence of this acetonitrile moiety is exemplified in advanced clinical candidates like Itacitinib, a selective JAK1 inhibitor, highlighting the relevance of this structural motif.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and scientific rationale.
The Core Synthetic Strategy: Construction of the Pyrazolo[3,4-d]pyrimidine Core
The primary application of this compound is in the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a condensation reaction between the 4-amino group of the pyrazole and a suitably substituted pyrimidine, often a di- or mono-halopyrimidine. A common and commercially available reaction partner is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of several approved JAK inhibitors.[7][8][9][10]
The general reaction scheme involves a nucleophilic aromatic substitution (SNAr) where the 4-amino group of the pyrazole displaces a halogen on the pyrimidine ring. This reaction is typically catalyzed by an acid or a base and can be driven to completion with thermal or microwave irradiation.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine core.
Detailed Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
This protocol describes a representative synthesis of a pyrazolo[3,4-d]pyrimidine core structure from this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1949-83-3 | 122.13 | Commercially Available |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Standard Supplier |
| n-Butanol (n-BuOH) | 71-36-3 | 74.12 | Standard Supplier |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Standard Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Supplier |
| Silica gel for column chromatography | 7631-86-9 | - | Standard Supplier |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Standard Supplier |
| Hexanes | 110-54-3 | 86.18 | Standard Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.), and n-butanol (to achieve a concentration of ~0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 120-140 °C for 1-2 hours. Rationale: Microwave heating can significantly accelerate the SNAr reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and base.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired pyrazolo[3,4-d]pyrimidine product.
-
Expected Results and Characterization
The expected product is 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazol-1-yl)acetonitrile. The yield can be expected to be in the range of 60-80% based on similar reported reactions.
Characterization:
-
1H NMR: Expect to see characteristic peaks for the pyrazole, pyrimidine, and pyrrole protons, as well as a singlet for the methylene protons of the acetonitrile group.
-
13C NMR: Will show the corresponding carbon signals for the heterocyclic core and the acetonitrile group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.
Mechanism of Action and Targeted Signaling Pathways
The pyrazolo[3,4-d]pyrimidine core synthesized from this compound acts as an ATP-competitive inhibitor. The heterocyclic system mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrazole and pyrimidine rings form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Targeted Pathway Example: JAK-STAT Signaling
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Structure-Activity Relationship (SAR) Insights
While the pyrazolo[3,4-d]pyrimidine core provides the essential hinge-binding interactions, modifications to other parts of the molecule are crucial for achieving high potency and selectivity.
-
N1-substituent on the Pyrazole: The acetonitrile group at the N1 position of the pyrazole, as present in the starting material, is often well-tolerated and can contribute to favorable physicochemical properties. In some cases, this group may be further elaborated or replaced with other small alkyl or cycloalkyl groups to probe for additional interactions in the active site.[4]
-
Substitution on the Pyrrolo[2,3-d]pyrimidine: The 7-position of the pyrrolo[2,3-d]pyrimidine core is often unsubstituted (7H), allowing for a hydrogen bond donation to the protein. However, derivatization at this position can be explored to modulate solubility and other properties.
-
Further Derivatization: The core structure can be further functionalized, for example, by introducing substituents on the pyrrole ring of the pyrrolo[2,3-d]pyrimidine moiety, to achieve selectivity for specific kinase family members.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its straightforward application in the construction of the pyrazolo[3,4-d]pyrimidine scaffold provides a reliable and efficient route to compounds with significant therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers in the field of drug discovery to leverage this important chemical entity in the development of next-generation targeted therapies. Future work in this area will likely focus on the development of novel condensation partners for this aminopyrazole to access new chemical space and to develop inhibitors with improved selectivity profiles and resistance-breaking capabilities.
References
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
- Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents.
- Itacitinib. PubChem.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Publications.
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018009017A1 - NOVEL 4-AMINOPYRAZOLO[3,4-d]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME - Google Patents [patents.google.com]
- 6. Itacitinib | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Substituted Aminopyrazoles
An Application Note and Protocol for the N-alkylation of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in designing molecules that interact with biological targets. Specifically, 4-aminopyrazole derivatives are crucial intermediates for synthesizing potent kinase inhibitors and other pharmacologically active compounds.
The functionalization of the 4-amino group via N-alkylation introduces critical substituents that can modulate a compound's potency, selectivity, and pharmacokinetic profile. However, the N-alkylation of the this compound substrate presents a distinct chemical challenge. The molecule contains two potentially nucleophilic nitrogen centers: the exocyclic primary amine at the C4 position and the pyridine-type N2 atom of the pyrazole ring. Achieving selective alkylation on the desired nitrogen is paramount for the successful synthesis of the target molecule.
This application note provides a comprehensive, field-tested protocol for the selective N-alkylation of the 4-amino group on this compound. It delves into the mechanistic rationale behind the choice of reagents and conditions, outlines a detailed step-by-step procedure, and discusses methods for reaction monitoring and product characterization.
Mechanistic Considerations and Strategy for Selective N4-Alkylation
The primary challenge in the N-alkylation of this compound is directing the electrophile to the exocyclic 4-amino group over the endocyclic N2-position.
-
Nucleophilicity: The exocyclic 4-amino group is electronically similar to an aniline, making it significantly more nucleophilic than the N2 nitrogen. The N2 nitrogen's lone pair of electrons is part of the aromatic π-system, rendering it less available for nucleophilic attack. Direct alkylation is therefore expected to favor the 4-amino position.
-
Side Reactions: The primary side products could arise from over-alkylation at the 4-amino position to yield the tertiary amine, or, under more forcing conditions, quaternization of the N2 nitrogen to form a pyrazolium salt.
-
Role of the Base: A base is required to neutralize the acid (HX) generated during the reaction. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) are generally unnecessary and could promote undesired side reactions.[2] The choice of base can influence regioselectivity in complex pyrazole systems.[1][3]
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is recommended. These solvents effectively dissolve the substrate and reagents while favoring an S_N2 reaction pathway without interfering with the nucleophile or electrophile.[4]
Given these factors, a direct alkylation strategy without the need for a protecting group on the 4-amino position is the most efficient approach. The protocol below is optimized to favor mono-alkylation at the N4 position.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure that can be adapted for various primary and secondary alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Starting material. |
| Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) | Reagent Grade | Commercial | Electrophile (1.1 eq). |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Commercial | Base (2.0 eq). |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercial | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.
-
-
Reagent Addition:
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Rationale: Adding the electrophile slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts. The use of a slight excess of the alkylating agent ensures complete consumption of the starting material.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature. The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Visualize spots under UV light (254 nm) and by staining with potassium permanganate. The product should have a higher Rf value than the polar starting material.
-
For more precise monitoring, LC-MS can be used to track the disappearance of the starting material (m/z) and the appearance of the product peak.
-
-
Aqueous Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approximately 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Rationale: This step removes the DMF and inorganic salts. Multiple extractions ensure efficient recovery of the product.
-
Combine the organic layers and wash twice with brine to remove any remaining water.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated product.
-
Characterization
The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of one of the N-H protons from the amino group and the appearance of new signals corresponding to the added alkyl group. The chemical shifts of the pyrazole ring protons may also be slightly altered.
-
HRMS: The measured mass should correspond to the calculated exact mass of the desired product, [M+H]⁺.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation protocol.
Caption: Experimental workflow for the selective N4-alkylation.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can be applied. However, this may increase the risk of dialkylation. Using a more reactive alkyl iodide instead of a bromide can also increase the reaction rate.
-
Dialkylation: The formation of a dialkylated product can be minimized by avoiding a large excess of the alkylating agent and by not running the reaction for an unnecessarily long time after the starting material is consumed.
-
N2-Alkylation: While unlikely under these mild conditions, the formation of the N2-quaternary salt is a possibility with highly reactive electrophiles (e.g., methyl triflate). This byproduct would be highly polar and likely remain in the aqueous phase during workup or be easily separated by chromatography. Its structure would be readily identifiable by NMR and MS.
-
Protecting Groups: For particularly sensitive substrates or when complete suppression of dialkylation is required, the 4-amino group can be protected. The tert-butoxycarbonyl (Boc) group is a common choice, as it can be easily installed and later removed under acidic conditions.[5]
Conclusion
This application note provides a robust and reliable protocol for the selective N-alkylation of the 4-amino group of this compound. By carefully controlling the reaction conditions, particularly the choice of a mild base and dropwise addition of the electrophile, high yields of the desired mono-N-alkylated product can be achieved efficiently. This methodology is broadly applicable and serves as a critical tool for researchers and scientists in the field of drug discovery and development, enabling the synthesis of diverse libraries of pyrazole-based compounds for biological evaluation.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire, UMR 9168, Ecole Polytechnique.
- Zarudnitskii, E. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
Sources
Application Notes & Protocols: The Pyrazole Scaffold as a Cornerstone in Modern Anticancer Drug Development
Introduction: The "Privileged" Status of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful drug candidates across various therapeutic areas. These are termed "privileged scaffolds" due to their unique ability to bind to diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a quintessential example of such a scaffold, particularly in oncology.[1][2][3] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other rings (like purines) have cemented its role in the development of targeted anticancer therapies.[1][4]
Of the 74 small molecule protein kinase inhibitors approved by the US FDA, a significant number, including Crizotinib, Encorafenib, and Ruxolitinib, feature a pyrazole core, highlighting its clinical and commercial importance.[2] This guide provides an in-depth exploration of the pyrazole scaffold's role, detailing its mechanisms of action and providing robust protocols for the synthesis and evaluation of novel pyrazole-based anticancer agents.
Part 1: Core Mechanisms of Pyrazole-Based Anticancer Agents
Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, most notably by inhibiting key enzymes that drive cancer cell proliferation and survival.[5][6][7]
Inhibition of Protein Kinases: The Primary Battleground
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a vital building block for a multitude of Protein Kinase Inhibitors (PKIs).[1]
A. Cyclin-Dependent Kinase (CDK) Inhibition:
CDKs are critical for regulating the cell cycle, and their aberrant activity leads to uncontrolled cell division.[8] The pyrazole scaffold has proven highly effective in generating potent and selective inhibitors of CDK2, a key regulator of the G1-to-S phase transition.[8][9][10] By competitively binding to the ATP pocket of CDK2, these inhibitors prevent the phosphorylation of target proteins like Retinoblastoma (Rb), leading to cell cycle arrest and apoptosis.[9][11]
Caption: Role of Pyrazole-based CDK2 inhibitors in G1/S cell cycle arrest.
B. BRAF and MAPK Pathway Inhibition:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often hijacked by cancer cells. Mutations in the BRAF kinase, particularly the V600E mutation, lead to constitutive pathway activation and are common in melanoma.[12] Pyrazole-containing compounds like Encorafenib have been developed as potent and selective inhibitors of BRAFV600E, effectively shutting down this oncogenic signaling.[13]
Inhibition of Cyclooxygenase-2 (COX-2)
Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative that selectively inhibits the COX-2 enzyme.[14] Elevated COX-2 expression is found in many cancers and contributes to tumor growth by producing prostaglandins.[14] Celecoxib's anticancer effects are twofold:
-
COX-2 Dependent: It blocks prostaglandin synthesis, which in turn reduces inflammation and angiogenesis.[15][16]
-
COX-2 Independent: At clinically relevant concentrations, celecoxib can induce a G1 cell cycle block and inhibit the pro-survival Akt signaling pathway, independent of its action on COX-2.[17][18] This dual mechanism makes it a compound of significant interest in oncology.
Caption: Dual anticancer mechanisms of the pyrazole-containing drug Celecoxib.
Other Notable Mechanisms
The versatility of the pyrazole scaffold allows it to be tailored to interact with numerous other targets, leading to diverse anticancer activities including:
-
Dual EGFR/ErbB2 Inhibition: Certain pyrazolo[3,4-d]pyrimidines can block signaling from these key receptor tyrosine kinases.[4]
-
Induction of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to oxidative stress and cell death in cancer cells.[19]
-
Anti-angiogenesis: By targeting receptors like VEGFR-2, pyrazole compounds can inhibit the formation of new blood vessels that tumors need to grow.[5][6]
-
DHFR Inhibition: Pyrazolo[3,4-d]pyrimidines can act as antifolates, inhibiting dihydrofolate reductase (DHFR) in a manner similar to methotrexate.[20]
| Representative Pyrazole-Based Agent | Primary Target(s) | Reported Activity (IC50) | Cancer Type/Cell Line |
| Encorafenib | BRAFV600E | ~0.3 nM | Melanoma |
| Ruxolitinib | JAK1/JAK2 | ~3.3 nM / 2.8 nM | Myelofibrosis |
| Crizotinib | ALK/c-MET | ~24 nM / 20 nM | Non-Small Cell Lung Cancer |
| Compound 7d (Pyrazolo[3,4-d]pyrimidine) | EGFR/ErbB2 | 1.74 µM | Ovarian (OVCAR-4) |
| Compound 15 (Di-pyrazolyl-pyrimidine) | CDK2 | 5 nM (Ki) | Ovarian Cancer Cells |
| Celecoxib | COX-2 | ~40 nM | Colon, Prostate, Breast |
Note: IC50/Ki values are compiled from various sources and serve as representative examples.
Part 2: Application Protocols for Development & Evaluation
This section provides validated, step-by-step protocols for the synthesis and biological evaluation of novel pyrazole-based anticancer agents. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Caption: Workflow for the discovery and evaluation of pyrazole anticancer agents.
Protocol 2.1: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of a 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a common core for kinase inhibitors, adapted from methodologies found in the literature.[4]
Principle: This is a multi-step synthesis involving a cyclocondensation reaction. The pyrazole ring is constructed first, followed by the fusion of the pyrimidine ring. The final diamine product is a key intermediate for further functionalization.
Materials:
-
Substituted hydrazine (e.g., 4-fluorophenylhydrazine)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Carbon disulfide
-
Methyl iodide
-
Hydrazine hydrate
-
Guanidine hydrochloride
-
Ethanol, Methanol, DMF
Procedure:
-
Step 1: Synthesis of the Pyrazole Core.
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and a substituted hydrazine (e.g., 4-fluorophenylhydrazine) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 12 hours.
-
Rationale: This is a classic Knorr pyrazole synthesis where the hydrazine undergoes condensation with the β-keto-ester equivalent formed in situ.
-
Neutralize with dilute HCl to precipitate the aminopyrazole product. Filter, wash with water, and dry.
-
-
Step 2: Formation of the Pyrimidine Precursor.
-
Dissolve the aminopyrazole from Step 1 in DMF. Add carbon disulfide, followed by methyl iodide.
-
Stir for 4-6 hours. This reaction introduces the necessary carbons for the pyrimidine ring.
-
Add hydrazine hydrate and heat the reaction under reflux for 8 hours.
-
Rationale: This sequence builds the precursor containing the N-C-S framework, which will cyclize to form the pyrimidine ring.
-
-
Step 3: Cyclization to form Pyrazolo[3,4-d]pyrimidine.
-
Prepare a solution of guanidine from guanidine hydrochloride and sodium methoxide in methanol.
-
Add the product from Step 2 to the guanidine solution and heat under reflux for 8 hours.[4]
-
Rationale: Guanidine acts as the nitrogen source to close the six-membered pyrimidine ring, forming the fused heterocyclic system.
-
Cool the reaction mixture. The solid product will precipitate.
-
-
Purification and Characterization:
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure diamine product.
-
Rationale: Recrystallization is a critical step to remove unreacted starting materials and by-products, ensuring high purity for biological testing.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2.2: In Vitro Cytotoxicity Evaluation using MTT Assay
This is a standard colorimetric assay to determine the viability and proliferation of cancer cells after exposure to a test compound.[21][22]
Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole test compound, dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Rationale: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before drug treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compound in culture medium from the 10 mM DMSO stock. A typical final concentration range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.
-
Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is usually sufficient to observe effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible within the cells under a microscope.
-
Rationale: Only live cells with active mitochondria can convert MTT to formazan. The incubation time allows for sufficient accumulation of the colored product.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2.3: Apoptosis Detection via Caspase-3 Activity Assay
This protocol measures the activity of Caspase-3, a key "executioner" caspase that is activated during apoptosis.[23]
Principle: This is a fluorometric or colorimetric assay that uses a synthetic peptide substrate conjugated to a reporter molecule (e.g., AFC - 7-amino-4-trifluoromethyl coumarin). When cleaved by active Caspase-3, the free AFC emits a strong fluorescent signal.
Materials:
-
Cells treated with the pyrazole compound as in Protocol 2.2.
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Cell Lysis:
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Collect both adherent and floating cells and centrifuge.
-
Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.
-
Rationale: Lysis buffer permeabilizes the cell membrane to release intracellular contents, including caspases, while preserving their enzymatic activity.
-
-
Assay Reaction:
-
Centrifuge the lysate to pellet cell debris. Transfer the supernatant (containing the enzymes) to a new tube.
-
In a 96-well black plate, add 50 µL of cell lysate per well.
-
Prepare a reaction mix by diluting the Caspase-3 substrate in the assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a plate reader (Ex/Em = 400/505 nm).
-
Compare the fluorescence of treated samples to the untreated (vehicle) control. A significant increase in fluorescence indicates the induction of apoptosis via Caspase-3 activation.
-
Conclusion
The pyrazole scaffold is a remarkably versatile and powerful tool in the arsenal of medicinal chemists targeting cancer.[24][25] Its ability to be synthetically tailored to inhibit a wide range of oncogenic targets, from protein kinases to metabolic enzymes, ensures its continued prominence in drug discovery.[5][7] The protocols outlined in this guide provide a robust framework for researchers to synthesize novel pyrazole derivatives and rigorously evaluate their anticancer potential, from initial cytotoxicity screening to mechanistic validation. By understanding the underlying principles of both the chemistry and the biology, researchers can effectively leverage the "privileged" nature of the pyrazole scaffold to develop the next generation of targeted cancer therapies.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. PubMed Central.
- Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-medi
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Bioassays for anticancer activities. PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Deriv
- Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI.
- Celecoxib inhibits prostate cancer growth. Evidence of a COX-2-independent mechanism. Unknown Source.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC. Unknown Source.
- The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. MDPI.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
- Scientists show commonly prescribed painkiller slows cancer growth. ecancer.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Unknown Source.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. Unknown Source.
- Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer | Request PDF.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- The molecular mechanisms of celecoxib in tumor development - PMC. PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Unknown Source.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Unknown Source.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Unknown Source.
- Pyrazole Biomolecules as Cancer and Inflamm
- Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed.
- Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. LookChem.
- Pyrazoles as anticancer agents: Recent advances.
- Mini review on anticancer activities of Pyrazole Deriv
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Unknown Source.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (PDF) Bioassays for Anticancer Activities.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. NIH.
- Challenges and Opportunities in the Crusade of BRAF Inhibitors:
- Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma tre
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 4. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]
- 15. mdpi.com [mdpi.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Comprehensive Guide for Researchers
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system of immense interest to the fields of medicinal chemistry and drug development.[1][2] This fused aromatic structure, composed of pyrazole and pyrimidine rings, serves as a versatile scaffold for the design of potent and selective therapeutic agents.[1][2] The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial studies focusing on their fundamental synthesis and chemical properties.[3] Over the decades, their profound pharmacological potential has been increasingly recognized, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4]
Notably, the pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][5] Several compounds bearing this scaffold have advanced into clinical trials and commercial use, such as the hypnotic drug Zaleplon and the anticancer agent Dinaciclib, underscoring the therapeutic relevance of this molecular architecture.[6] The synthetic accessibility and the ability to readily introduce diverse functional groups allow for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery programs.[3][5] This guide provides an in-depth exploration of the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on methodologies commencing from aminopyrazole precursors.
Core Synthetic Strategies: From Aminopyrazoles to Fused Heterocycles
The primary and most versatile approach to constructing the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of 3- or 5-aminopyrazoles with various 1,3-bielectrophilic reagents.[1] The aminopyrazole acts as a binucleophile, with the exocyclic amino group and an endocyclic pyrazole nitrogen participating in the formation of the new pyrimidine ring. The regiochemical outcome of the reaction is a critical aspect, often dictated by the nature of the electrophile and the reaction conditions.
Diagram: General Synthetic Approach
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Methodology 1: Condensation with β-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, is a classical and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][6] This reaction typically proceeds under acidic or basic conditions, or through thermal induction.
Reaction Mechanism
The mechanism involves an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the pyrazole ring attacks the remaining carbonyl group, leading to a dehydrative aromatization to furnish the final pyrazolo[1,5-a]pyrimidine product.[3] The regioselectivity of the reaction with unsymmetrical β-dicarbonyl compounds can often be controlled by judicious choice of reaction conditions.
Diagram: Reaction Mechanism with β-Dicarbonyls
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.
Experimental Protocol: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Amino-5-methylpyrazole | 97.12 | 0.97 g | 10 mmol |
| Acetylacetone | 100.12 | 1.1 mL | 10 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyrazole (0.97 g, 10 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature until the aminopyrazole is completely dissolved.
-
Add acetylacetone (1.1 mL, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2,7-dimethylpyrazolo[1,5-a]pyrimidine.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Methodology 2: Three-Component Reactions
Three-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. For pyrazolo[1,5-a]pyrimidines, a common three-component strategy involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[3]
Reaction Rationale
This one-pot synthesis proceeds through a cascade of reactions. Initially, the aldehyde and the active methylene compound undergo a Knoevenagel condensation to form a reactive α,β-unsaturated intermediate. The aminopyrazole then participates in a Michael addition to this intermediate, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation or elimination, to yield the desired pyrazolo[1,5-a]pyrimidine.
Experimental Protocol: One-Pot Synthesis of 7-Amino-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Aminopyrazole | 83.09 | 0.83 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 mL | 10 mmol |
| Malononitrile | 66.06 | 0.66 g | 10 mmol |
| Ethanol | 46.07 | 30 mL | - |
| Piperidine | 85.15 | 0.2 mL | catalytic |
Procedure:
-
In a 100 mL round-bottom flask, combine 3-aminopyrazole (0.83 g, 10 mmol), benzaldehyde (1.06 mL, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.2 mL) to the mixture.
-
Stir the reaction mixture at reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Further purification can be achieved by recrystallization if necessary.
Methodology 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[3][7] The synthesis of pyrazolo[1,5-a]pyrimidines is particularly amenable to microwave irradiation.[3][7]
Advantages and Mechanistic Considerations
The use of microwave irradiation can dramatically reduce reaction times for the condensation of aminopyrazoles with β-dicarbonyl compounds or in three-component reactions from hours to minutes.[3] The rapid heating and potential for non-thermal microwave effects can enhance the rate of the cyclization and dehydration steps, leading to improved efficiency.[3]
Diagram: Conventional vs. Microwave Synthesis Workflow
Caption: Comparison of conventional and microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-7-methylpyrazolo[1,5-a]pyrimidine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Amino-5-phenylpyrazole | 159.19 | 0.318 g | 2 mmol |
| Ethyl acetoacetate | 130.14 | 0.28 mL | 2.2 mmol |
| p-Toluenesulfonic acid | 172.20 | 19 mg | 0.1 mmol |
Procedure:
-
In a 10 mL microwave reaction vessel, combine 3-amino-5-phenylpyrazole (0.318 g, 2 mmol), ethyl acetoacetate (0.28 mL, 2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (19 mg, 0.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add a small amount of ethanol to the residue and sonicate to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Characterize the product to confirm its identity and purity.
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors is a well-established and versatile area of organic chemistry. The methodologies outlined in this guide, from classical condensation reactions to modern microwave-assisted protocols, provide researchers with a robust toolkit for accessing a wide array of substituted derivatives. The continued exploration of novel synthetic strategies, including the development of more sustainable and efficient one-pot and multicomponent reactions, will undoubtedly further expand the chemical space of this important heterocyclic scaffold. As our understanding of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine-based compounds deepens, these synthetic advancements will be crucial in driving the discovery of next-generation therapeutics for a range of diseases.
References
- Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
- Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Chemistry Central Journal, 7(1), 1-7. [Link]
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6483. [Link]
- Aggarwal, R., & Singh, R. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Terungwa, S., et al. (2024).
- Abdel-Wahab, B. F., et al. (2021). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 18(5), 629-644. [Link]
- Portilla, J., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 7(45), 28483-28488. [Link]
- Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][6][7]triazine and Imidazo[2,1-c][1,2,4. Current Microwave Chemistry, 5(2), 111-119. [Link]
- Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][6][7]triazine and Imidazo[2,1-c][1,2,4. Current Microwave Chemistry, 5(2), 111-119. [Link]
- Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Tetrahedron, 68(35), 7134-7142. [Link]
- Sharma, S., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(13), 5088. [Link]
- El-Sayed, N. F., et al. (2022). Design, synthesis, biological evaluation and molecular docking of novel pyrazole-based derivatives as antioxidant, antidiabetic, anti-Alzheimer, and anti-arthritic agents. Journal of Molecular Structure, 1249, 131580. [Link]
- Karpoormath, R., & Murumkar, P. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European journal of medicinal chemistry, 126, 993-1025. [Link]
- Portilla, J., et al. (2012). Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. Tetrahedron, 68(35), 7134-7142. [Link]
- Gomaa, A. M., et al. (2021). Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. Green Chemistry and Technology, 1-20. [Link]
- Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6049-6061. [Link]
- Guillon, J., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines. Molecules, 22(11), 1845. [Link]
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 232-269. [Link]
- Askar, A. A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC advances, 11(48), 30048-30070. [Link]
- El-Damasy, A. K., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its structural versatility and broad spectrum of biological activities.[1][2] Pyrazole derivatives are integral to a wide array of commercial herbicides, fungicides, and insecticides.[1] Their success stems from the ability to finely tune their physicochemical properties through substitution, leading to compounds with high efficacy, selectivity, and favorable safety profiles.[3][4] Notable examples of pyrazole-containing agrochemicals include powerful fungicides that inhibit mitochondrial respiration, and herbicides that disrupt essential plant enzyme systems.[1]
Within this important class of compounds, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile emerges as a key intermediate, offering multiple reactive sites for the construction of complex agrochemical molecules. The primary amino group at the C4 position and the acetonitrile functional group attached to the N1 nitrogen serve as versatile handles for molecular elaboration. This document provides a detailed guide for researchers on the synthesis and potential applications of this valuable building block in the discovery and development of novel crop protection agents.
Physicochemical Properties and Safety Information
A thorough understanding of the properties and safe handling procedures for this compound is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄ | PubChem |
| Molecular Weight | 122.13 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge of similar compounds |
Safety and Handling Precautions:
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][6][7] Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5][6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
Synthesis of this compound
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9] For the target compound, a plausible and efficient synthetic route involves the reaction of 4-nitropyrazole with bromoacetonitrile, followed by the reduction of the nitro group.
Protocol 1: Two-Step Synthesis of this compound
This protocol is a proposed synthetic route based on established pyrazole chemistry.
Step 1: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitropyrazole (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 eq.), to the solution.
-
Alkylation: To the stirring suspension, add bromoacetonitrile (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile (1 eq.) from Step 1 in a suitable solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired product, this compound. Further purification can be achieved by recrystallization if necessary.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Application in Agrochemical Synthesis: A Gateway to Novel Fungicides
The bifunctional nature of this compound makes it an excellent starting material for creating libraries of potential agrochemicals. The primary amino group is a key site for derivatization, particularly for the synthesis of pyrazole carboxamide fungicides.
Many modern fungicides, such as bixafen and fluxapyroxad, are succinate dehydrogenase inhibitors (SDHIs).[10] These molecules typically contain a pyrazole carboxamide core. The amino group of this compound can be acylated with various carboxylic acid chlorides to generate a diverse range of analogues for structure-activity relationship (SAR) studies.
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative
This protocol outlines a general procedure for the acylation of the amino group.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq.), to the solution and cool to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of the desired acid chloride (e.g., 2-chlorobenzoyl chloride) (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.
Diagram 2: Experimental Workflow for Fungicide Candidate Synthesis
Caption: Workflow for synthesizing pyrazole carboxamide fungicides.
Mechanism of Action: Targeting Fungal Respiration
Many pyrazole-based fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[10] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. The pyrazole carboxamide moiety is crucial for binding to the active site of the SDH enzyme. By synthesizing novel derivatives using this compound, researchers can explore how different substituents on the acyl portion of the molecule affect binding affinity and, consequently, fungicidal activity.
Conclusion
This compound represents a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its dual functionality allows for the straightforward creation of diverse molecular architectures, particularly pyrazole carboxamides with potential as potent SDHI fungicides. The protocols and information provided herein offer a solid foundation for researchers to utilize this compound in their discovery and development programs, contributing to the next generation of crop protection solutions.
References
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469.
- Hassan, A. A., et al. (2015). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 5(1), 543-550.
- Angene Chemical. (2025, February 12). Safety Data Sheet: 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Wang, Y., et al. (2016).
- Orion Corporation. (Year not available). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
- Siddiqui, Z. N., & Omair, A. (2015). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 11, 1248-1279.
- Plem, S., Müller, D., & Murguía, M. (2015). (PDF) Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502.
- El-Emary, T. I. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines. Journal of the Korean Chemical Society, 45(5), 448-454.
- AA Blocks. (n.d.). 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile.
- European Patent Office. (2016). Condensed pyrimidine compound or salt thereof. EP 3260454 B1.
- BASF AG. (1996). Process for the preparation of pyrazole and its derivatives.
- Unigel. (2021, May 25). Safety Data Sheet: High Purity Acetonitrile.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. unigel.com.br [unigel.com.br]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Versatile Coupling Strategies for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Introduction: The Strategic Value of the 4-Aminopyrazole Scaffold
2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure incorporates several key features for molecular elaboration: a nucleophilic primary amino group at the C4 position, a synthetically versatile nitrile moiety, and two distinct nitrogen atoms within the pyrazole core. The 4-aminopyrazole motif is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] For example, derivatives of 4-aminopyrazole are key intermediates in the synthesis of prominent pharmaceuticals.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging the 4-amino group of this compound in three fundamental and powerful coupling reactions:
-
Amide Bond Formation: The cornerstone of peptide and small molecule synthesis.
-
Sulfonamide Synthesis: A critical transformation for generating potent enzyme inhibitors and other therapeutic agents.
-
Ugi Four-Component Reaction (Ugi-4CR): A highly efficient multicomponent reaction for rapidly generating complex, drug-like scaffolds.
The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower users to troubleshoot and optimize these reactions for their specific molecular targets.
Reagent Overview: Physicochemical Properties and Handling
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the primary starting material.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₆N₄ |
| Molecular Weight | 122.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, DMF, and moderately soluble in methanol and DCM. |
| CAS Number | 19185-06-7 (Illustrative, verify with supplier) |
| Storage | Store in a cool, dry place away from light and moisture. Inert atmosphere (N₂ or Ar) is recommended for long-term storage. |
| Safety | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Core Methodologies and Experimental Protocols
This section details the step-by-step procedures for the most common and effective coupling reactions involving the 4-amino group of the title compound.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is arguably the most frequent transformation performed on primary amines. While numerous coupling reagents exist, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a superior choice for heterocyclic amines due to its high efficiency, fast reaction times, low rates of racemization for chiral acids, and the formation of soluble byproducts, simplifying purification.[3][4] The reaction proceeds through an active O-acylisourea intermediate, which is rapidly displaced by the amine.
Workflow: General Synthesis
Caption: General workflow for synthesis.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Dissolution: Dissolve the components in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the pyrazole amine. Stir until all solids are dissolved.
-
Activation: In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure amide product.[5]
-
Choice of Base: DIPEA is a non-nucleophilic bulky amine used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid, facilitating the reaction.[3] Using a nucleophilic base like triethylamine (TEA) can sometimes lead to unwanted side reactions.
-
Equivalents: A slight excess of the carboxylic acid and coupling reagent ensures complete consumption of the limiting pyrazole amine. Excess base drives the reaction to completion.
-
Solvent: Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the reactants and salts, and its aprotic nature, which prevents interference with the coupling chemistry.[6]
-
Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied. If epimerization is a concern with chiral carboxylic acids, performing the reaction at 0 °C is recommended.
Protocol 2: Sulfonamide Synthesis
The synthesis of sulfonamides is a robust and reliable reaction, typically achieved by coupling a primary or secondary amine with a sulfonyl chloride in the presence of a base.[7] The reaction is generally high-yielding and proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent, but other non-nucleophilic bases in an inert solvent also work well.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) or pyridine (can be used as solvent) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.), either neat or as a solution in DCM, dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl to remove excess base. Follow with washes of saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If necessary, flash column chromatography can be performed.[8]
-
Base: A base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine is a classic choice, while DIPEA is effective in an inert solvent like DCM.
-
Temperature Control: The initial addition of the highly reactive sulfonyl chloride is performed at 0 °C to control the exothermic reaction and minimize the formation of potential side products, such as bis-sulfonated amine.
-
Troubleshooting: If the starting amine is poorly soluble in DCM, a co-solvent like THF or DMF can be used. For less reactive sulfonyl chlorides, the reaction may require gentle heating or an extended reaction time.
Protocol 3: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool in combinatorial chemistry and diversity-oriented synthesis. It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a one-pot process to form a complex α-acylamino amide product.[6][9] This reaction is known for its high atom economy, speed, and the vast structural diversity it can generate from readily available starting materials.[9]
Mechanism: Ugi Four-Component Reaction
Caption: Simplified Ugi-4CR mechanism.
-
Reagent Preparation: In a screw-cap vial, combine this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the carboxylic acid (1.1 eq.).
-
Dissolution: Add a suitable solvent, typically methanol (MeOH) or trifluoroethanol (TFE), to dissolve the components (concentration ~0.5 M). Stir the mixture for 15-30 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.1 eq.) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction: Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[6] Monitor progress by LC-MS.
-
Workup & Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to isolate the desired α-acylamino amide.
-
Solvent Choice: Polar protic solvents like methanol are standard and facilitate the proton transfers in the mechanism.[6] Trifluoroethanol (TFE) can significantly accelerate the reaction for less reactive substrates.
-
Concentration: Ugi reactions often benefit from high concentrations (0.5 M to 2.0 M) of reactants to drive the multiple equilibria forward.[6]
-
Versatility: The power of the Ugi reaction lies in its flexibility. Virtually any combination of the four component types can be used, allowing for the rapid creation of large chemical libraries for screening.[9][10]
-
Post-Ugi Modification: The products of the Ugi reaction are often stable intermediates that can undergo subsequent cyclization or other transformations to build even more complex heterocyclic systems.[11]
General Purification and Characterization
The successful isolation and identification of the target compound are as critical as the reaction itself.
-
Purification:
-
Flash Column Chromatography: The primary method for purifying the products of these coupling reactions. A silica gel stationary phase is standard, with mobile phase selection guided by TLC analysis (e.g., gradients of ethyl acetate/hexanes, DCM/methanol, or acetone/hexanes).
-
Crystallization: For solid products, crystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method to obtain highly pure material.[12]
-
Preparative HPLC: For challenging separations or to obtain material of very high purity (>98%), reverse-phase preparative HPLC is a powerful option.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure of the product, verify the formation of the new amide or sulfonamide bond, and assess purity.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound. LC-MS is invaluable for reaction monitoring.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the formation of an amide will show a strong C=O stretch (around 1650 cm⁻¹), and a sulfonamide will show characteristic S=O stretches (around 1350 and 1160 cm⁻¹).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent (e.g., HATU hydrolyzed).2. Insufficient base.3. Poor quality solvent (not anhydrous).4. Low reactivity of coupling partners. | 1. Use a fresh bottle of coupling reagent.2. Increase equivalents of base (e.g., DIPEA to 3-4 eq.).3. Use freshly dried, anhydrous solvents.4. Increase reaction temperature (e.g., to 40-60 °C) or extend reaction time. |
| Multiple Products/Side Reactions | 1. Reaction temperature too high.2. (Amide) Racemization of chiral acid.3. (Sulfonamide) Formation of bis-sulfonated product.4. (Ugi) Side reactions from reactive functional groups. | 1. Run the reaction at a lower temperature (e.g., 0 °C to RT).2. Perform coupling at 0 °C; consider using a different coupling reagent known for low racemization.3. Add the sulfonyl chloride slowly at 0 °C; do not use a large excess.4. Protect other reactive functional groups on the components before the Ugi reaction. |
| Difficult Purification | 1. Byproducts from coupling reagent are co-eluting.2. Product is highly polar and streaks on silica gel. | 1. (For DCC/EDC) Use an aqueous workup to remove urea byproducts. (For HATU/HBTU) The byproducts are water-soluble; ensure a thorough aqueous wash.2. Try a different solvent system for chromatography (e.g., add 1% TEA for basic compounds or 1% acetic acid for acidic compounds). Consider reverse-phase chromatography. |
References
- ResearchGate. (n.d.). Pictet—Spengler Synthesis of Pyrazole-Fused β-Carbolines | Request PDF.
- Prestat, G., Busca, P., & Fichez, J. (n.d.).
- MDPI. (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.
- ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction....
- ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- ResearchGate. (n.d.). Literatures preparation of 4-aminopyrazole derivatives.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Fisher Scientific. (n.d.). Amide Synthesis.
- National Institutes of Health. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions.
- ACS Publications. (2011). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society.
- National Institutes of Health. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations.
- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- ResearchGate. (n.d.). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review) | Request PDF.
- RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction.
- MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- RSC Publishing. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement.
- Wikipedia. (n.d.). Ugi reaction.
- Organic Reactions. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions.
- IJCRT.org. (2022).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation.
- National Institutes of Health. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- National Institutes of Health. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- Jetir.Org. (n.d.).
- ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- National Institutes of Health. (2018). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
- National Institutes of Health. (2022). Ugi Four-Component Reactions Using Alternative Reactants.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- National Institutes of Health. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- National Institutes of Health. (2015). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- National Institutes of Health. (2020). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Bull. Korean Chem. Soc. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazoloazines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.dk]
- 4. scribd.com [scribd.com]
- 5. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols: Streamlining the Synthesis of Aminopyrazole Scaffolds via One-Pot Methodologies
Introduction: The Strategic Value of Aminopyrazoles and One-Pot Syntheses
The aminopyrazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents. These compounds are integral to drugs targeting a range of conditions, from inflammation (e.g., Celecoxib, a COX-2 inhibitor) to neurological disorders and oncology.[1][2][3] The synthetic accessibility of diversely substituted aminopyrazoles is therefore a critical focus for research and development.
Traditional multi-step syntheses, while effective, often suffer from drawbacks such as lower overall yields, increased consumption of solvents and reagents, and the need for purification of intermediates at each stage. One-pot syntheses and multicomponent reactions (MCRs) offer an elegant and efficient alternative.[4][5] By combining multiple reaction steps into a single operation without isolating intermediates, these methods enhance operational simplicity, improve atom economy, and accelerate the discovery and optimization of novel bioactive molecules.
This guide provides detailed protocols and mechanistic insights for two robust one-pot methods for synthesizing functionalized aminopyrazoles, tailored for researchers and professionals in drug development.
Method 1: The Foundational Condensation of β-Ketonitriles with Hydrazines
This is one of the most versatile and widely employed methods for the synthesis of 3(5)-aminopyrazoles.[6][7][8] Its reliability and broad substrate scope make it a cornerstone of pyrazole chemistry.
Scientific Principle and Mechanistic Overview
The reaction proceeds through a well-established condensation-cyclization sequence. The initial step involves a nucleophilic attack of a nitrogen atom from the hydrazine molecule onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[7][8]
The choice of a monosubstituted hydrazine (e.g., phenylhydrazine) introduces a question of regioselectivity. The reaction can potentially yield two regioisomers. However, the regioselectivity is often controlled by the differing reactivity of the two nitrogen atoms in the substituted hydrazine and the reaction conditions.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazol-5-amine
This protocol details the synthesis of a representative 5-aminopyrazole from benzoylacetonitrile and phenylhydrazine.
Materials and Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (e.g., 1.45 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: To this solution, add phenylhydrazine (e.g., 1.19 g, 11 mmol, 1.1 equiv) followed by glacial acetic acid (0.6 mL, ~10 mol%). The acetic acid acts as a catalyst for the initial hydrazone formation.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing cold deionized water (50 mL) while stirring. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol to remove residual starting materials. The product can be further purified by recrystallization from ethanol to yield the desired 1,3-diphenyl-1H-pyrazol-5-amine as a crystalline solid.
Data and Expected Outcomes
The scope of this reaction is broad, tolerating a variety of substituents on both the β-ketonitrile and the hydrazine starting materials. The following table summarizes typical outcomes for different substrates.
| R¹ in β-ketonitrile | R² in Hydrazine | Typical Yield |
| Phenyl | Phenyl | 85-95% |
| 4-Methoxyphenyl | Phenyl | 80-90% |
| 4-Chlorophenyl | Phenyl | 88-96% |
| Phenyl | 4-Nitrophenyl | 75-85% |
| Methyl | Phenyl | 70-80% |
Workflow Diagram
Caption: Workflow for the synthesis of 5-aminopyrazoles.
Method 2: Iodine-Catalyzed Three-Component Synthesis of 5-Amino-4-(arylselanyl)-1H-pyrazoles
This modern approach exemplifies a multicomponent reaction that constructs a highly functionalized aminopyrazole in a single step, utilizing an environmentally benign catalyst.[9] The introduction of an arylselanyl group at the C4 position provides a handle for further synthetic transformations, making this method particularly valuable for library synthesis.
Scientific Principle and Mechanistic Overview
This reaction is a one-pot, three-component condensation of a benzoylacetonitrile, an arylhydrazine, and a diaryl diselenide, catalyzed by molecular iodine. The proposed mechanism suggests that iodine acts as a catalyst to facilitate both the formation of the pyrazole ring and the C-Se bond. It is believed that the reaction proceeds through the initial formation of the 5-aminopyrazole core, similar to Method 1. Subsequently, molecular iodine activates the diaryl diselenide to generate an electrophilic selenium species (ArSeI). This species then undergoes an electrophilic substitution reaction at the electron-rich C4 position of the newly formed aminopyrazole ring. The catalytic cycle is likely regenerated by the presence of air, which oxidizes iodide back to iodine.[9]
Causality Behind Experimental Choices:
-
Catalyst: Molecular iodine is a mild, inexpensive, and low-toxicity Lewis acid, making it a "green" alternative to many metal catalysts.[9]
-
Solvent: Acetonitrile (MeCN) is chosen as the solvent as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Atmosphere: The reaction is run under air, as oxygen is believed to play a role in regenerating the iodine catalyst, allowing it to be used in sub-stoichiometric amounts.[9]
Experimental Protocol: Synthesis of 1,3-diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine
Materials and Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Diphenyl diselenide (1.2 equiv)
-
Molecular Iodine (I₂) (50 mol%)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (e.g., 0.73 g, 5 mmol), phenylhydrazine (0.59 g, 5.5 mmol), diphenyl diselenide (1.87 g, 6 mmol), molecular iodine (0.64 g, 2.5 mmol), and acetonitrile (20 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 82 °C) under an air atmosphere. Stir vigorously. The reaction can be slow, often requiring 24-48 hours for completion. Monitor the disappearance of starting materials by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, followed by saturated aqueous NaHCO₃ solution (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-amino-4-(phenylselanyl)-1,3-diphenyl-1H-pyrazole.
Data and Substrate Scope
This methodology demonstrates good tolerance for a range of functional groups on all three components.[9]
| Benzoylacetonitrile Ar | Arylhydrazine Ar' | Diaryl Diselenide Ar'' | Typical Yield |
| Phenyl | Phenyl | Phenyl | 96% |
| 4-Methylphenyl | Phenyl | Phenyl | 92% |
| 4-Chlorophenyl | Phenyl | Phenyl | 85% |
| Phenyl | 4-Bromophenyl | Phenyl | 78% |
| Phenyl | Phenyl | 4-Tolyl | 90% |
Reaction Logic Diagram
Caption: Logical flow of the iodine-catalyzed MCR.
Conclusion and Future Applications
The one-pot syntheses detailed in this guide represent both foundational and modern strategies for accessing the medicinally important aminopyrazole scaffold. The classic condensation of β-ketonitriles offers a straightforward and high-yielding route to a wide range of aminopyrazoles. The iodine-catalyzed three-component reaction provides a more advanced method for creating densely functionalized products that are primed for further chemical exploration, such as cross-coupling reactions at the C-Se bond. By leveraging these efficient synthetic protocols, researchers can accelerate the design, synthesis, and evaluation of novel aminopyrazole-based drug candidates.
References
- da Silva, F.S., et al. (2020). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health (NIH).
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.
- Abdel-Wahab, B. F., et al. (2021). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online.
- Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
- Quiroga, J., et al. (2013). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate.
- Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Baviskar, A. T., et al. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).
- Tang, R., et al. (2013). Efficient one-pot synthesis of substituted pyrazoles. Tetrahedron Letters.
- Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- Radi, M., et al. (2011). One-pot synthesis of N-substituted pyrazoles. ResearchGate.
- Dutta, M. M., et al. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Worldresearchersassociations.com.
- Baklanov, M. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health (NIH).
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
- Lee, K.-J., et al. (2017). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ResearchGate.
- An-na, Z., et al. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. soc.chim.it [soc.chim.it]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of the Aminopyrazole Scaffold in Modern Medicinal Chemistry
Introduction: The Aminopyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The aminopyrazole scaffold is a prime example of such a framework. Its inherent properties—a five-membered aromatic ring containing two adjacent nitrogen atoms and an exocyclic amino group—provide a unique combination of structural rigidity and versatile hydrogen bonding capabilities. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors, allowing for multiple, specific interactions with biological targets. This adaptability has led to the successful development of aminopyrazole-containing drugs across a wide range of therapeutic areas, targeting diverse protein classes from kinases to enzymes and G-protein coupled receptors (GPCRs).
This guide provides an in-depth exploration of the applications of aminopyrazoles in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and insights into their structure-activity relationships.
Therapeutic Applications and Mechanisms of Action
The aminopyrazole core is a cornerstone in the design of inhibitors for several key enzyme families, most notably protein kinases and cyclooxygenases.
Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them a major class of drug targets, particularly in oncology and immunology. The aminopyrazole scaffold has proven to be an exceptional "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif within the ATP-binding pocket.
A prominent example is Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2). By blocking the JAK-STAT signaling pathway, Ruxolitinib effectively modulates the inflammatory response. Its approval for the treatment of myelofibrosis and polycythemia vera underscores the clinical success of this scaffold.
Another key example is Baricitinib , another JAK inhibitor approved for the treatment of rheumatoid arthritis.
The general mechanism involves the aminopyrazole core forming one or two hydrogen bonds with the kinase hinge, while substituents on the pyrazole ring explore adjacent hydrophobic pockets, conferring both potency and selectivity.
Caption: JAK-STAT signaling pathway inhibited by an aminopyrazole drug.
Cyclooxygenase (COX) Inhibition
The 3,5-diaryl-aminopyrazole scaffold is famously represented by Celecoxib , a selective COX-2 inhibitor used to treat inflammatory pain. The mechanism of its selectivity relies on the pyrazole core and its substituents fitting into the larger, more accommodating active site of the COX-2 isozyme compared to the more constricted active site of COX-1. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Synthetic Protocols
The synthesis of the aminopyrazole core is versatile, with the most common and robust method being the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
Protocol 1: General Synthesis of a 3-Amino-5-Arylpyrazole
This protocol describes a common route starting from an acetophenone derivative.
Workflow Diagram:
Caption: General workflow for aminopyrazole synthesis via Curtius rearrangement.
Step-by-Step Methodology:
-
Synthesis of the β-Ketonitrile Intermediate:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add the starting aryl acetonitrile (1.0 eq) dropwise.
-
Following the addition, add an appropriate ester (e.g., ethyl formate, 1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with acidic water (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile.
-
Rationale: This is a base-catalyzed Claisen-type condensation to form the key 1,3-dicarbonyl equivalent required for pyrazole formation.
-
-
Pyrazole Ring Formation (Knorr-type Condensation):
-
Dissolve the crude β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) or a substituted hydrazine derivative.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired 3-aminopyrazole derivative.
-
Rationale: This is a classic condensation-cyclization reaction. The more nucleophilic nitrogen of hydrazine typically attacks the ketone first, followed by intramolecular attack of the second nitrogen onto the nitrile, which then tautomerizes to the stable aromatic aminopyrazole.
-
Biological Evaluation Protocols
Once a library of aminopyrazole analogs is synthesized, they must be screened for biological activity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (aminopyrazole derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-based detection system.
-
384-well white plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to each well.
-
Add 50 nL of the serially diluted compound solution to the appropriate wells.
-
Add wells for positive control (enzyme, no inhibitor) and negative control (no enzyme).
-
-
Enzyme Addition: Add 5 µL of a 2x concentration of JAK2 enzyme solution in assay buffer to all wells except the negative control.
-
Reaction Initiation: Add 5 µL of a 2x concentration of ATP/substrate solution in assay buffer to all wells. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 15 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.
-
Signal Reading: Incubate for another 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table Example:
| Compound ID | R1-substituent | R2-substituent | JAK2 IC50 (nM) |
| AP-01 | Phenyl | H | 150.2 |
| AP-02 | 4-Fluorophenyl | H | 75.6 |
| AP-03 | Phenyl | Methyl | 210.8 |
| AP-04 | 4-Fluorophenyl | Cyclopropyl | 8.3 |
| Ruxolitinib | (Reference) | (Reference) | 3.3 |
Structure-Activity Relationship (SAR) Insights
The table above illustrates a hypothetical SAR study. Key takeaways could be:
-
Substitution at R1: Introducing an electron-withdrawing group like fluorine on the phenyl ring (AP-02 vs. AP-01) improves potency. This could be due to favorable interactions in a hydrophobic pocket or modulation of the phenyl ring's electronics.
-
Substitution at R2: Adding a small alkyl group like a methyl on the pyrazole nitrogen (AP-03) is detrimental to activity, possibly due to steric clash. However, a cyclopropyl group (AP-04), often used as a bioisostere for other groups, dramatically increases potency. This highlights the sensitivity of this position and its potential to interact with a specific selectivity pocket.
These insights, gained from systematic modification and testing, are crucial for guiding the rational design of more potent and selective inhibitors.
Future Perspectives
The journey of the aminopyrazole scaffold is far from over. Its proven success continues to inspire the exploration of new therapeutic areas. Emerging applications include targeting neurodegenerative diseases by inhibiting novel kinases like LRRK2, and developing new classes of antivirals and antibacterials. Furthermore, the use of aminopyrazoles in Proteolysis Targeting Chimeras (PROTACs) as a binder to E3 ligases or the target protein is a rapidly growing field, opening a new chapter for this remarkable scaffold in chemical biology and drug discovery.
References
- Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 366(9), 799-807. [Link]
- Quintas-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]
- Genovese, M. C., et al. (2016). Baricitinib in patients with refractory rheumatoid arthritis. New England Journal of Medicine, 374(13), 1243-1252. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
using 2-(4-amino-1H-pyrazol-1-yl)acetonitrile to synthesize heterocyclic compounds
An Application Guide for the Synthesis of Fused Heterocyclic Systems from 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs for a wide array of clinical conditions.[1][2] Molecules incorporating the pyrazole ring exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3] The strategic functionalization of this scaffold is therefore a critical task in drug discovery.
This compound emerges as a highly valuable and versatile starting material in this context. Its structure is uniquely primed for synthetic elaboration, featuring two key reactive sites:
-
A Nucleophilic Amino Group (-NH₂): Positioned on the pyrazole ring, this group readily participates in cyclocondensation reactions, acting as a binucleophile to forge new heterocyclic rings.
-
An Activated Methylene Group (-CH₂CN): The presence of the electron-withdrawing nitrile group acidifies the adjacent methylene protons, enabling them to act as a nucleophile in various condensation reactions.
This dual reactivity allows for the elegant and efficient construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves "privileged scaffolds" in medicinal chemistry.[4][5][6] This guide provides detailed protocols and the underlying scientific rationale for leveraging this powerful building block.
Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone application of aminopyrazoles. This bicyclic system is found in several marketed drugs and is a focal point of kinase inhibitor research.[4][7] The most prevalent and reliable strategy involves the [3+3] annulation of the aminopyrazole with a three-carbon electrophilic partner.
Core Principle: Cyclocondensation with 1,3-Dielectrophiles
The fundamental reaction involves the condensation of the 5-aminopyrazole tautomer with a 1,3-dicarbonyl compound or its synthetic equivalent. The pyrazole's endocyclic N1 nitrogen and the exocyclic amino group act in concert to attack the two electrophilic centers of the partner molecule, leading to cyclization and the formation of the fused pyrimidine ring.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Acid-Catalyzed Condensation with 1,3-Diketones
This is the most traditional and robust method for accessing this scaffold, relying on readily available starting materials.[7][8]
Methodology
-
Reagents & Setup:
-
This compound (1.0 eq)
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane) (1.0-1.2 eq)
-
Solvent: Glacial Acetic Acid or Ethanol
-
Catalyst: Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops if using ethanol)
-
Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
-
Procedure:
-
To the flask, add this compound, the 1,3-diketone, and the solvent (e.g., 10 mL of glacial acetic acid per mmol of aminopyrazole).
-
If using ethanol as the solvent, add the catalytic amount of sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aminopyrazole is consumed (typically 2-6 hours).
-
Once complete, allow the reaction mixture to cool to room temperature. A precipitate often forms during cooling.
-
Pour the mixture into a beaker of ice-water and stir for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
-
Expert Insights (Causality & Trustworthiness)
-
Role of the Catalyst: The acid catalyst protonates a carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the pyrazole amino group.[7] In glacial acetic acid, the solvent itself serves as the catalyst.
-
Regioselectivity: When using an unsymmetrical 1,3-diketone, two regioisomeric products are possible. The outcome is determined by the relative electrophilicity of the two carbonyl carbons. Often, the initial attack occurs at the more sterically accessible or electronically deficient carbonyl group. Careful optimization and thorough characterization (e.g., via 2D NMR) are essential to confirm the structure.[5]
-
Self-Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.
Part 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine isomer is another biologically significant scaffold.[5][9] Its synthesis from this compound is often achieved through multicomponent reactions (MCRs), which offer high efficiency and atom economy.
Core Principle: One-Pot Multicomponent Assembly
MCRs construct complex molecules by combining three or more starting materials in a single reaction vessel. For pyrazolo[3,4-b]pyridines, a common strategy involves the reaction of the aminopyrazole, an aldehyde, and an active methylene compound.[10][11] The reaction proceeds through a cascade of condensation, addition, and cyclization steps.
Caption: Logical workflow of a multicomponent pyrazolo[3,4-b]pyridine synthesis.
Protocol 2: Catalytic Three-Component Synthesis
This protocol describes a versatile one-pot synthesis that leverages the reactivity of all components to rapidly build the target scaffold.[10][12]
Methodology
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Aromatic or Heteroaromatic Aldehyde (1.0 eq)
-
Active Methylene Compound (e.g., malononitrile, 3-(cyanoacetyl)indole) (1.0 eq)
-
Catalyst: Triethylamine (Et₃N, 20 mol%) or a solid-supported catalyst like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg).[10]
-
Solvent: Ethanol, or solvent-free conditions for solid-supported catalysts.
-
Equip a round-bottom flask or a sealed reaction vial with a magnetic stir bar and condenser (if refluxing).
-
-
Procedure:
-
Combine the aminopyrazole, aldehyde, active methylene compound, catalyst, and solvent (if used) in the reaction vessel.
-
Heat the mixture to the optimal temperature (e.g., 80-100 °C) with stirring. For solvent-free reactions with a solid catalyst, direct heating of the stirred mixture is employed.[10]
-
Monitor the reaction by TLC. These reactions are often complete within 1-4 hours.
-
Work-up (Solvent-based): Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry.
-
Work-up (Solid Catalyst): Add a solvent like ethyl acetate to the cooled mixture. Filter to recover the catalyst (which can often be reused). Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization.
-
Expert Insights (Causality & Trustworthiness)
-
Mechanism Cascade: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by the base, to form a highly electrophilic Michael acceptor. The aminopyrazole then undergoes a conjugate (Michael) addition. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups, and subsequent tautomerization or oxidation leads to the final aromatic pyrazolo[3,4-b]pyridine product.[10][11]
-
Catalyst Choice: Simple organic bases like triethylamine or piperidine are often sufficient. However, the use of recoverable heterogeneous catalysts, such as the nano-magnetic MOF described by Zeynizadeh et al., aligns with green chemistry principles by simplifying purification and allowing for catalyst recycling.[10]
-
Versatility: This MCR approach is highly adaptable. By varying the aldehyde and the active methylene compound, a diverse library of substituted pyrazolo[3,4-b]pyridines can be generated efficiently, which is a significant advantage in drug discovery screening.[11]
Data Summary: Comparative Synthesis Data
The choice of synthetic route can significantly impact reaction outcomes. The following table provides representative data for the synthesis of these heterocyclic systems.
| Target Scaffold | Reagents | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Aminopyrazole, Acetylacetone | H₂SO₄ / Acetic Acid | 3-5 | 87-95 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Aminopyrazole, Enaminone | Acetic Acid / MW | 0.25 | ~90 | [13] |
| Pyrazolo[3,4-b]pyridine | Aminopyrazole, Aldehyde, Malononitrile | Triethylamine / Ethanol | 2-4 | 85-92 | [11] |
| Pyrazolo[3,4-b]pyridine | Aminopyrazole, Aldehyde, 3-(cyanoacetyl)indole | Fe₃O₄@MOF / Solvent-free | 0.5-1.5 | 90-96 | [10] |
References
- Gong, J., Lin, G., Sun, X., Li, Y., & Xu, X. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]
- Hassan, A., Moustafa, A. H., & El-Hashash, M. A. (2023).
- Al-Etaibi, A. M., El-Apasery, M. A., & Al-Awadi, N. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]
- El-Mekabaty, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry.
- Poursattar Marjani, A., & Mosaieby, E. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Gomez, G., Unciti-Broceta, A., & Elguero, J. (2022).
- Gomez, G., Unciti-Broceta, A., & Elguero, J. (2022).
- Zeynizadeh, B., Pirsa, S., & Gholipour, H. (2022).
- Al-Omair, M. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Tran, P. H., Le, T. N., & Nguyen, T. T. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science. [Link]
- Kumar, V., & Kumar, R. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]
- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Zeynizadeh, B., & Gholipour, H. (2018). Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters.
- Fadda, A. A., & El-Awaad, I. A. (2018). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Journal of the Serbian Chemical Society. [Link]
- D'hooghe, M., & De Kimpe, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Chemical Society Reviews. [Link]
- Hassan, A. Y. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]
- Ivonin, S. P., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry. [Link]
- Vitale, P., & Scilimati, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
- Kysil, A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Dyachenko, V. D., & Dyachenko, I. V. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Functionalization of the Amino Group on the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the chemical strategies for the functionalization of the exocyclic amino group on the pyrazole scaffold. Aminopyrazoles are privileged structures in medicinal chemistry, serving as crucial building blocks for a vast array of therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of procedures to offer an in-depth analysis of the underlying chemical principles, causality behind experimental choices, and field-proven insights into reaction optimization. Detailed, step-by-step protocols for key transformations, including acylation, sulfonylation, alkylation, arylation, and diazotization, are presented. Each protocol is designed as a self-validating system, complete with considerations for reaction setup, monitoring, workup, and characterization. Visual aids in the form of workflow diagrams and summary tables are provided to enhance understanding and facilitate practical application.
Introduction: The Significance of Aminopyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, with pyrazole-containing molecules demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][5][6] The introduction of an amino group onto the pyrazole ring dramatically expands its synthetic utility and biological relevance. The amino group can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets, or serve as a versatile synthetic handle for the introduction of diverse functionalities to modulate the physicochemical and pharmacological properties of the molecule.[7][8]
The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the molecule's reactivity and biological activity profile.[1][4] This guide will focus on the chemical transformations of this exocyclic amino group, providing researchers with the necessary tools to effectively leverage this versatile functional group in their drug discovery endeavors.
Core Functionalization Strategies: A Mechanistic and Practical Overview
The nucleophilic nature of the amino group on the pyrazole ring allows for a variety of functionalization reactions. The choice of strategy depends on the desired final compound and the overall synthetic route.
Acylation: Formation of Amides
Acylation of the amino group to form an amide bond is a fundamental and widely employed transformation. This reaction is typically robust and high-yielding. The resulting amides can serve as final products or as intermediates for further modifications.
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the aminopyrazole's nitrogen atom on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). A base is often required to neutralize the acidic byproduct (e.g., HCl).
General Protocol: Acylation of 3-Amino-5-methylpyrazole with Benzoyl Chloride
-
Materials: 3-Amino-5-methylpyrazole, Benzoyl chloride, Pyridine (or triethylamine), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-amino-5-methylpyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation: Acylation Conditions and Outcomes
| Acylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 °C to RT | >90% | [9] |
| Acetic Anhydride | None (or cat. acid) | Neat or Acetic Acid | Reflux | >85% | [10] |
| Substituted Benzoyl Chlorides | Triethylamine | THF | 0 °C to RT | 80-95% | [9] |
Visualization: Acylation Workflow
Caption: General workflow for the acylation of aminopyrazoles.
Sulfonylation: Synthesis of Sulfonamides
The formation of sulfonamides from aminopyrazoles is another critical transformation, as the sulfonamide moiety is a well-established pharmacophore in numerous drugs.[5][11] The reaction is analogous to acylation, employing sulfonyl chlorides as the electrophile.
Mechanistic Rationale: The lone pair of electrons on the amino nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is necessary to scavenge the generated HCl.
General Protocol: Sulfonylation of 4-Aminopyrazole with p-Toluenesulfonyl Chloride
-
Materials: 4-Aminopyrazole, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-aminopyrazole (1.0 eq) in pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation: Sulfonylation Conditions and Outcomes
| Sulfonylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 0 °C to RT | 70-85% | [11][12] |
| Methanesulfonyl chloride | Triethylamine | DCM | 0 °C to RT | 80-90% | [13] |
| Substituted Aryl Sulfonyl Chlorides | Pyridine | DCM | 0 °C to RT | 75-92% | [5] |
Visualization: Sulfonylation Workflow
Caption: General workflow for the sulfonylation of aminopyrazoles.
N-Alkylation: Introduction of Alkyl Groups
Direct N-alkylation of the exocyclic amino group can be challenging due to the potential for competing alkylation at the pyrazole ring nitrogens.[14][15] However, with careful selection of substrates and reaction conditions, selective functionalization can be achieved. Reductive amination offers a milder and often more selective alternative for the introduction of alkyl groups.
2.3.1. Direct Alkylation
Mechanistic Rationale: This is a nucleophilic substitution reaction where the aminopyrazole acts as the nucleophile and an alkyl halide is the electrophile. The regioselectivity (exocyclic vs. endocyclic nitrogen) is influenced by steric and electronic factors, as well as the reaction conditions.[16][17][18]
General Protocol: Direct Alkylation (Illustrative)
-
Materials: Aminopyrazole, Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetonitrile).
-
Procedure:
-
To a suspension of the base (1.5 eq) in the chosen solvent, add the aminopyrazole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and heat the reaction mixture (e.g., 60-80 °C).
-
Monitor the reaction for the formation of the desired product and potential isomers by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product mixture by column chromatography to separate the isomers.
-
2.3.2. Reductive Amination
Mechanistic Rationale: This two-step, one-pot process involves the initial formation of an imine or enamine intermediate between the aminopyrazole and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method generally provides higher selectivity for the exocyclic amino group.
General Protocol: Reductive Amination with an Aldehyde
-
Materials: Aminopyrazole, Aldehyde (e.g., benzaldehyde), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Methanol, Acetic acid (catalytic).
-
Procedure:
-
Dissolve the aminopyrazole (1.0 eq) and the aldehyde (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19] It enables the coupling of aminopyrazoles with aryl halides or triflates, providing access to N-aryl aminopyrazoles, which are prevalent in kinase inhibitors and other pharmaceuticals.[20][21]
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the aminopyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl pyrazole and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success.[19]
General Protocol: Buchwald-Hartwig Amination of 4-Aminopyrazole with an Aryl Bromide
-
Materials: 4-Aminopyrazole, Aryl bromide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos or BINAP), Base (e.g., Cs₂CO₃ or NaOtBu), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), 4-aminopyrazole (1.2 eq), base (1.4 eq), palladium catalyst (1-5 mol%), and ligand (1.2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference | | --- | --- | --- | --- | --- | --- | | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 °C | 75-90% |[22][23] | | 4-Iodopyrazole | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 °C | 70-85% |[20] | | 2-Chloropyridine | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 90 °C | 65-80% |[19] |
Diazotization and Subsequent Reactions
The diazotization of an aminopyrazole to form a pyrazolediazonium salt opens up a wide range of synthetic possibilities, allowing the amino group to be replaced by various other functionalities (e.g., -OH, -halogen, -CN) via Sandmeyer-type reactions.
Mechanistic Rationale: The aminopyrazole reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is often unstable and is used immediately in the next step.
General Protocol: Diazotization and Hydroxylation of 5-Amino-1H-pyrazole-4-carbonitrile
-
Materials: 5-Amino-1H-pyrazole-4-carbonitrile, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve the aminopyrazole (1.0 eq) in a mixture of sulfuric acid and water, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
To effect hydroxylation, slowly heat the solution to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry and concentrate the organic extracts, and purify the product.
-
Visualization: Diazotization and Subsequent Transformations
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Navigating the Chemistry of the Nitrile Group in 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
An In-Depth Technical Guide
Introduction: The Strategic Importance of the 4-Aminopyrazole Acetonitrile Scaffold
The 2-(4-amino-1H-pyrazol-1-yl)acetonitrile scaffold is a cornerstone in modern medicinal chemistry and drug development. Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] The strategic placement of an amino group at the C4 position and a reactive acetonitrile moiety at the N1 position provides a versatile platform for molecular elaboration. The amino group serves as a key hydrogen bond donor and a site for further functionalization, while the nitrile group is a chemically rich handle, capable of being transformed into a variety of other functional groups.
This guide provides a detailed exploration of four critical transformations of the nitrile group in this compound:
-
Hydrolysis to 2-(4-amino-1H-pyrazol-1-yl)acetic acid
-
Reduction to 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine
-
Grignard Reagent Addition to yield ketones
-
[3+2] Cycloaddition to form a 5-substituted tetrazole ring
Each section delves into the mechanistic underpinnings, provides field-tested protocols, and explains the causal logic behind experimental choices, empowering researchers to leverage this valuable scaffold in their discovery programs.
Section 1: Hydrolysis of the Nitrile Group
Principle & Mechanistic Insight
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that proceeds via an amide intermediate.[6][7] The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[7][8] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[8][9]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[8] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Under harsher basic conditions (e.g., heating), the amide is further hydrolyzed to a carboxylate salt.[6] A final acidification step is required to obtain the free carboxylic acid.
For the this compound substrate, the presence of the basic amino group and the pyrazole nitrogen atoms makes acidic hydrolysis a more direct route to the final carboxylic acid product.
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.
Protocol 1: Acid-Catalyzed Hydrolysis to 2-(4-amino-1H-pyrazol-1-yl)acetic acid
Objective: To convert the nitrile functionality into a carboxylic acid group, a key bioisostere for various biological targets.
Methodological Causality: Concentrated hydrochloric acid is chosen for its ability to fully protonate the nitrile and drive the reaction to completion. Heating under reflux provides the necessary activation energy for both the initial hydrolysis to the amide and the subsequent, more challenging hydrolysis of the amide to the carboxylic acid.[6]
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Role |
| This compound | C₅H₆N₄ | 122.13 | 1.0 eq | Starting Material |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | Excess (~10 vol) | Catalyst & Solvent |
| Deionized Water | H₂O | 18.02 | - | Solvent/Work-up |
| Sodium Hydroxide (10 M aq.) | NaOH | 40.00 | As needed | pH Adjustment |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 1.22 g, 10.0 mmol).
-
Carefully add concentrated hydrochloric acid (e.g., 20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) by taking small aliquots, neutralizing them, and spotting on a silica plate (e.g., eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the solution by adding 10 M aqueous sodium hydroxide. The product is amphoteric; adjust the pH to its isoelectric point (typically pH 3-4) to induce precipitation. This can be checked with pH paper.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethyl acetate to remove non-polar impurities.
-
Dry the product under vacuum to yield 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
Section 2: Reduction of the Nitrile Group
Principle & Mechanistic Insight
The reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is a powerful transformation for introducing a basic, nucleophilic center. This reaction is typically achieved using strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[10]
-
Mechanism with LiAlH₄: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[7][10] The first addition forms an imine anion intermediate, which is complexed to the aluminum species. A second hydride addition breaks the C-N π-bond, resulting in a dianion. Aqueous work-up then protonates the nitrogen to furnish the primary amine.[9]
Causality of Reagent Choice: LiAlH₄ is a potent reducing agent, capable of reducing nitriles efficiently.[10] Ethereal solvents like THF are required as they are inert to the reagent and effectively solvate the lithium and aluminum species. A crucial consideration is that LiAlH₄ will also reduce other carbonyl-containing functional groups, but it is compatible with the pyrazole and amino groups present in our substrate.
Caption: Reaction pathway for the LiAlH₄ reduction of a nitrile.
Protocol 2: LiAlH₄ Reduction to 2-(4-amino-1H-pyrazol-1-yl)ethan-1-amine
Objective: To synthesize the corresponding primary amine, providing a key building block for further derivatization, for example, in the synthesis of amide libraries.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Role |
| This compound | C₅H₆N₄ | 122.13 | 1.0 eq | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.5 - 2.0 eq | Reducing Agent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | Quenching |
| Sodium Hydroxide (15% aq.) | NaOH | 40.00 | As needed | Quenching |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | Drying Agent |
Procedure:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a flame-dried 250 mL three-neck round-bottom flask under Argon, add anhydrous THF (e.g., 50 mL).
-
Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (e.g., 0.76 g, 20.0 mmol) to the stirred THF.
-
Dissolve this compound (e.g., 1.22 g, 10.0 mmol) in anhydrous THF (25 mL) in a separate flask.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.
-
Work-up (Fieser method): After cooling the reaction back to 0 °C, quench it by the slow, dropwise addition of:
-
'x' mL of water (where x = grams of LiAlH₄ used, e.g., 0.76 mL)
-
'x' mL of 15% aqueous NaOH (e.g., 0.76 mL)
-
'3x' mL of water (e.g., 2.28 mL)
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.
Section 3: Addition of Grignard Reagents
Principle & Mechanistic Insight
The reaction of a nitrile with a Grignard reagent (R-MgX) is a classic C-C bond-forming reaction that produces a ketone after acidic work-up.[10][11]
The Grignard reagent, a powerful nucleophile, attacks the electrophilic carbon of the nitrile.[11] This addition forms a stable intermediate magnesium salt of an imine. This intermediate is stable to further attack by another molecule of the Grignard reagent. The subsequent addition of aqueous acid hydrolyzes the imine to the corresponding ketone.[9][11]
Causality of Experimental Design: The reaction is a two-step, one-pot process. Anhydrous conditions are critical in the first step to prevent the Grignard reagent from being quenched by water. The choice of Grignard reagent (e.g., methylmagnesium bromide) determines the structure of the resulting ketone. The acidic work-up is essential for the hydrolysis of the stable imine intermediate to the final ketone product.[12]
Caption: General workflow for the synthesis of ketones from nitriles via Grignard addition.
Protocol 3: Grignard Addition to Synthesize 1-(4-amino-1H-pyrazol-1-yl)propan-2-one
Objective: To form a new carbon-carbon bond and synthesize a ketone derivative, a versatile intermediate for further chemical modifications.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Role |
| This compound | C₅H₆N₄ | 122.13 | 1.0 eq | Starting Material |
| Methylmagnesium Bromide (3.0 M in Ether) | CH₃MgBr | 119.23 | 1.2 - 1.5 eq | Nucleophile |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | Solvent |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | Excess | Hydrolysis/Quench |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | Neutralization |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an Argon atmosphere, add a solution of this compound (e.g., 1.22 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (e.g., 4.0 mL of 3.0 M solution, 12.0 mmol) dropwise via syringe.
-
After addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M aqueous HCl (20 mL).
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography on silica gel.
Section 4: [3+2] Cycloaddition for Tetrazole Synthesis
Principle & Mechanistic Insight
Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[13][14] The most common method for their synthesis from nitriles is a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃).[13][15]
The reaction is often catalyzed by a Lewis acid (like ZnCl₂) or an ammonium salt (like NH₄Cl) which activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds to form a five-membered heterocyclic ring containing four nitrogen atoms.
Causality of Reagent Choice: Sodium azide is an inexpensive and readily available source of the azide nucleophile. The addition of ammonium chloride serves as a mild acid catalyst to protonate and activate the nitrile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the inorganic salts and allows for the higher temperatures often required to drive the cycloaddition to completion.[16]
Caption: Synthesis of a tetrazole via [3+2] cycloaddition.
Protocol 4: Synthesis of 1-((5-methyl-1H-tetrazol-1-yl)methyl)-1H-pyrazol-4-amine
Objective: To convert the nitrile group into a metabolically stable tetrazole ring, a common strategy in drug design to mimic a carboxylic acid group.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Role |
| This compound | C₅H₆N₄ | 122.13 | 1.0 eq | Starting Material |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.5 eq | Azide Source |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.5 eq | Catalyst |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
| Hydrochloric Acid (2 M aq.) | HCl | 36.46 | As needed | pH Adjustment |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
Procedure:
-
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care.
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.22 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and ammonium chloride (0.80 g, 15.0 mmol).
-
Add DMF (30 mL) and stir the suspension.
-
Heat the reaction mixture to 100-120 °C and maintain for 12-18 hours.
-
Reaction Monitoring: Monitor by TLC for the disappearance of the starting nitrile.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (100 mL).
-
Acidify the aqueous solution to pH ~2-3 with 2 M aqueous HCl. This protonates the tetrazole ring, often causing the product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tetrazole.
References
- Organic Synthesis. Hydrolysis of Nitriles.
- Garcı́a-Viñuales, S., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. The Journal of Organic Chemistry.
- Wang, P., et al. (2021). Recent development in the synthesis of C-glycosides involving glycosyl radicals. Organic & Biomolecular Chemistry.
- Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Proquest. Synthesis of Biologically Important C-glycosides from Simple C-glycosyl Alkenes.
- Al-Masoudi, N. A., et al. (2011). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules.
- Wikipedia. Tetrazole.
- Mini-Reviews in Organic Chemistry. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- Chemguide. hydrolysis of nitriles.
- ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles.
- ChemRxiv. Nitrile, Imine and Amide Reduction Using Tropylium Catalyst.
- Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps.
- Chemistry Steps. Reactions of Nitriles.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- ACS Publications. Tetrazoles via Multicomponent Reactions.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Organic Chemistry Portal. 1H-Tetrazole synthesis.
- Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ResearchGate. Reactions of 2-4 each with nitriles.
- Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
- National Institutes of Health. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
- National Institutes of Health. Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway.
- National Institutes of Health. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides.
- PubMed. Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Royal Society of Chemistry. Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben.
- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unige.iris.cineca.it [unige.iris.cineca.it]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrazole - Wikipedia [en.wikipedia.org]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. rsc.org [rsc.org]
- 9. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS No. 1152842-04-0).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a dark, oily residue after synthesis. The literature describes it as a white solid. What's the first step?
Answer: A significant color change or failure to solidify indicates the presence of substantial impurities, likely residual starting materials, high-boiling point solvents, or polymeric byproducts.
-
Causality: The synthesis of pyrazoles often involves reactants that can lead to colored impurities if the reaction does not go to completion or if side reactions occur. For instance, many synthetic routes for similar compounds utilize aryl hydrazines, which can be prone to oxidation.[2]
-
Recommended Action:
-
Initial Analysis: Before attempting large-scale purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC). This will give you a qualitative idea of the number of components. Use a solvent system of moderate polarity, such as Hexane:Ethyl Acetate (1:1), to start.
-
Aqueous Wash: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. This step can often remove many colored, water-soluble byproducts.
-
Solvent Removal: After drying the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate it under reduced pressure. If the product still appears oily, consider triturating with a solvent in which the product is sparingly soluble but the impurities are, such as cold diethyl ether or a hexane/ethyl acetate mixture. This can often induce crystallization and remove oil-soluble impurities.[3]
-
Question 2: I'm performing column chromatography, but I'm getting poor separation between my product and an impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common challenge. The key is to optimize the mobile phase (eluent) and the stationary phase conditions. For aminopyrazole derivatives, the standard purification method is column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
-
Causality: Silica gel is a polar stationary phase. Your compound, containing a polar amino group, will interact with it. If an impurity has a similar polarity, it will travel down the column at a similar rate. The goal is to find a solvent system where the differential affinity of your product and the impurity for the silica gel is maximized.
-
Troubleshooting Steps:
-
TLC Optimization: The solution lies in extensive TLC analysis before running the column. The ideal eluent system for your column should give your product an Rf value of approximately 0.25-0.35. Test various ratios of hexane/ethyl acetate. If this system fails, try adding a small percentage (~1-2%) of a more polar solvent like methanol or triethylamine (if dealing with basic compounds that streak) to the eluent.
-
Gradient Elution: A shallow gradient is superior to an isocratic (constant solvent ratio) elution for separating close-running spots. Start with a low polarity (e.g., 5:1 Hexane:EtOAc) and gradually increase the concentration of the more polar solvent (ethyl acetate).[2]
-
Column Parameters: Ensure you are not overloading the column; a general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight. Also, ensure the column is packed uniformly without air bubbles or cracks. Dry loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) often yields better separation than wet loading.
-
Question 3: I'm trying to recrystallize my product, but it either "oils out" or doesn't crystallize at all upon cooling. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. Failure to crystallize indicates that the solution is not sufficiently supersaturated or that impurities are inhibiting crystal lattice formation.
-
Causality: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the solubility difference is not large enough, or if impurities disrupt the crystallization process, these problems can arise. Ethanol or ethanol/water mixtures are often effective for aminopyrazoles.[4][5]
-
Recommended Protocol:
-
Address Oiling Out: If the product oils out, add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the ordered crystal lattice to form.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.
-
Reduce Solvent Volume: If no crystals form, it may be too dilute. Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.
-
Use a Co-solvent System: If a single solvent isn't working, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot ethanol) where it is very soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) in which it is insoluble until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification technique for this compound?
Flash column chromatography on silica gel is the most widely reported and versatile method for purifying substituted aminopyrazoles.[2] It is highly effective at separating products from unreacted starting materials and most non-polar and moderately polar byproducts.
Q2: How do I choose the right solvent system for column chromatography?
The best practice is to use TLC to screen solvent systems. The goal is to find a system that moves your product off the baseline but clearly separates it from all impurities.
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 6:1 → 4:1 | Low to Medium | Good starting point for separating the main product from non-polar impurities.[2] |
| 5:1 → 3:1 | Medium | A commonly used gradient effective for many aminopyrazole derivatives.[2] |
| 1:1 | Medium-High | Useful if the product has a low Rf in less polar systems. |
| 1:1 + 1% Triethylamine (TEA) | Medium-High (Basic) | Add a small amount of TEA if the product spot streaks on the TLC plate, which is common for amines. |
Q3: Is this compound stable to acidic or basic conditions?
The molecule has two key functional groups to consider:
-
4-amino group: This is a basic site. In strongly acidic conditions (pH < 2), it will be protonated, significantly increasing the compound's polarity and water solubility.
-
Pyrazole Ring N-H: This proton is weakly acidic. In strongly basic conditions (pH > 12), it can be deprotonated. The nitrile group can also be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating. Recommendation: For workups and purification, use mild conditions. Saturated sodium bicarbonate (pH ~8.5) is a safe base for washes. Avoid strong acids like concentrated HCl or strong bases like NaOH.
Q4: How can I definitively confirm the purity and identity of my final product?
A single method is not sufficient. A combination of analytical techniques is required for full validation:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.
Part 3: Experimental Protocols & Visualizations
Protocol: Flash Column Chromatography
This protocol provides a detailed workflow for purifying the title compound.
-
Eluent Selection: Using TLC, determine an optimal eluent system (e.g., Hexane:EtOAc) that provides an Rf of ~0.3 for the product.
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
Create a slurry of silica gel in the least polar starting eluent (e.g., 6:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1g) in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution:
-
Begin eluting with the starting, low-polarity solvent system.
-
Collect fractions (e.g., 10-20 mL per tube).
-
Gradually increase the eluent polarity according to your planned gradient (e.g., from 6:1 to 4:1 to 3:1 Hexane:EtOAc).
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Visualize the spots using a UV lamp (254 nm).
-
Combine the fractions that contain only the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid.
Diagram: Purification Strategy Decision Workflow
This diagram outlines a logical approach to selecting the appropriate purification method based on initial crude analysis.
Caption: Decision workflow for selecting a purification technique.
References
- Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
- AA Blocks. (n.d.). 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile.
- Rostami, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
- AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Organic Process Research & Development. [Link]
- Crysdot LLC. (n.d.). This compound.
- Sun, G-L., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Magi, S., et al. (2021).
Sources
- 1. 1152842-04-0|this compound|BLD Pharm [bldpharm.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminopyrazoles
Welcome to the technical support guide for the synthesis of 4-aminopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges and side products encountered during the synthesis of this critical heterocyclic scaffold. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, understand the underlying chemical principles, and optimize your synthetic routes for higher purity and yield.
Introduction to 4-Aminopyrazole Synthesis
4-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. While several synthetic routes exist, each presents a unique set of challenges, often leading to undesired side products that can complicate purification and compromise final product quality. This guide will focus on the most common synthetic methodologies and the impurities frequently associated with them.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory work.
Route 1: Reduction of 4-Nitropyrazoles
This is one of the most common and direct methods for preparing 4-aminopyrazoles. It typically involves the chemical or catalytic reduction of a pre-synthesized 4-nitropyrazole precursor.
Q1: My reduction of 4-nitropyrazole is incomplete, and I'm observing multiple spots on my TLC. What are the likely side products?
A1: Incomplete reduction of the nitro group is a frequent issue. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, you may isolate a mixture containing these partially reduced species alongside your starting material and desired product.
-
Nitroso-pyrazole: This intermediate is formed by the initial two-electron reduction of the nitro group.
-
Hydroxylamino-pyrazole: This is the subsequent intermediate, formed by a further two-electron reduction of the nitroso group.
Troubleshooting:
-
Reaction Time and Catalyst Loading: Insufficient reaction time or a low catalyst-to-substrate ratio (in catalytic hydrogenations) are common culprits. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediates are fully consumed. It may be necessary to increase the reaction time or the amount of catalyst.
-
Choice of Reducing Agent: For chemical reductions, the stoichiometry of the reducing agent (e.g., SnCl₂, Fe/HCl) is critical. Ensure you are using a sufficient excess to account for all reduction steps. For catalytic hydrogenations (e.g., H₂/Pd-C), ensure the catalyst is active and the hydrogen pressure is adequate.[1]
Q2: I've successfully reduced the nitro group, but I'm seeing evidence of other functional groups on my molecule being reduced. How can I improve selectivity?
A2: This is a common challenge when other reducible functional groups (e.g., esters, nitriles, alkenes) are present on the pyrazole ring or its substituents.
Troubleshooting:
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, palladium on carbon (Pd/C) is a highly active catalyst that can sometimes lead to the reduction of other functional groups. Platinum-based catalysts (e.g., PtO₂) might offer different selectivity profiles. In some cases, transfer hydrogenation using reagents like ammonium formate with Pd/C can be milder and more selective.
-
Chemoselective Reducing Agents: Consider using chemical reducing agents known for their selectivity towards nitro groups. Sodium dithionite (Na₂S₂O₄) is an effective reagent for the chemoselective reduction of nitroarenes in the presence of other reducible groups.[2]
Route 2: Cyclization Reactions with Hydrazine Derivatives
The construction of the pyrazole ring through cyclization is a versatile approach. A common strategy involves the reaction of a 1,3-dielectrophile with a hydrazine derivative. For 4-aminopyrazoles, this often involves precursors that introduce the amino group or a masked version of it.
Q1: I am using a substituted hydrazine in my synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A1: The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile can lead to the formation of two regioisomeric pyrazoles. This is a classic challenge in pyrazole synthesis. The regiochemical outcome is governed by a delicate balance of kinetic and thermodynamic control.[3][4][5]
-
Kinetic Product: Often formed under basic conditions at lower temperatures. The reaction is fast and traps the initial, less stable adduct.
-
Thermodynamic Product: Favored under neutral or acidic conditions at higher temperatures, allowing for the equilibration of intermediates to form the more stable regioisomer.
Troubleshooting:
-
Reaction Conditions: To favor the kinetic product, try running the reaction at low temperatures (e.g., 0 °C) in the presence of a base like sodium ethoxide. For the thermodynamic product, neutral or slightly acidic conditions (e.g., acetic acid in ethanol) at reflux are often effective.[3]
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the hydrazine and the 1,3-dielectrophile can influence the regioselectivity. Bulky or electron-poor hydrazines often favor the formation of 5-substituted aminopyrazoles.[3]
Q2: My cyclization reaction is giving me a low yield of the desired 4-aminopyrazole, and I'm isolating a significant amount of a dimeric or polymeric material. What is happening?
A2: Dimerization or polymerization can occur, especially if the reaction conditions favor intermolecular reactions over the desired intramolecular cyclization. Aminopyrazoles themselves can also undergo dimerization under certain conditions, particularly oxidative dimerization.[6][7][8][9]
Troubleshooting:
-
High Dilution: For intramolecular cyclizations like the Thorpe-Ziegler reaction, performing the reaction under high dilution conditions can significantly favor the formation of the cyclic product over intermolecular side reactions.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes promote side reactions.
-
Inert Atmosphere: If oxidative dimerization is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side product.
Route 3: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization is a powerful method for synthesizing 4-amino-5-substituted pyrazoles from α-cyano-N-alkylated hydrazones.
Q1: During my Thorpe-Ziegler cyclization, I'm observing the formation of a side product that appears to be a carboxylic acid or an amide. What is causing this?
A1: The nitrile group, which is essential for the Thorpe-Ziegler cyclization, is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in these reactions. This can lead to the formation of an amide or a carboxylic acid, which cannot undergo the desired cyclization.[10][11][12][13]
-
Amide Formation: Partial hydrolysis of the nitrile group results in the corresponding amide.
-
Carboxylic Acid Formation: Complete hydrolysis leads to the carboxylic acid.
Troubleshooting:
-
Anhydrous Conditions: Ensure that your reagents and solvents are scrupulously dry. The presence of water can promote nitrile hydrolysis.
-
Choice of Base and Solvent: Use a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent (e.g., THF, dioxane) to minimize the chances of hydrolysis.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the rate of hydrolysis relative to the rate of cyclization.
Summary of Common Side Products and Mitigation Strategies
| Synthetic Route | Common Side Product(s) | Causality | Mitigation Strategy |
| Reduction of 4-Nitropyrazole | Nitroso- and Hydroxylamino-pyrazoles | Incomplete reduction | Increase reaction time, catalyst loading, or amount of reducing agent. |
| Over-reduction of other functional groups | Non-selective reducing agent | Use a chemoselective reducing agent (e.g., Na₂S₂O₄) or a milder hydrogenation catalyst/conditions. | |
| Cyclization with Substituted Hydrazine | Regioisomers | Kinetic vs. Thermodynamic control | Adjust reaction temperature and pH (base for kinetic, acid/neutral for thermodynamic). |
| Dimeric/Polymeric byproducts | Intermolecular side reactions | Employ high dilution techniques; optimize temperature and reaction time. | |
| Thorpe-Ziegler Cyclization | Amides, Carboxylic Acids | Hydrolysis of the nitrile group | Use anhydrous reagents and solvents; employ a non-nucleophilic base in an aprotic solvent. |
| Acyclic intermediates | Incomplete cyclization | Ensure a sufficiently strong base is used to facilitate the intramolecular condensation. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a 4-Nitropyrazole using SnCl₂
-
To a stirred solution of the 4-nitropyrazole derivative in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Thorpe-Ziegler Cyclization
-
To a solution of the α-cyano-N-alkylated hydrazone in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere, add a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-aminopyrazole derivative by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Side Products in the Reduction of 4-Nitropyrazole
Caption: Pathway showing intermediates in nitro group reduction.
Diagram 2: Regioisomer Formation in Pyrazole Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-tested protocols to steer your synthesis toward the desired regioisomer.
I. Troubleshooting Guide: Navigating Isomeric Mixtures
The formation of regioisomeric mixtures is one of the most frequent hurdles in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] This section addresses specific problems you might encounter and offers targeted solutions.
Issue 1: My reaction, a classical Knorr synthesis, is producing a nearly 1:1 mixture of regioisomers. How can I shift the selectivity?
Root Cause Analysis: A roughly equimolar production of regioisomers suggests that the nucleophilic attack of the substituted hydrazine can occur at both carbonyl carbons of the 1,3-dicarbonyl compound with nearly equal ease.[1][3] This typically happens when the electronic and steric environments of the two carbonyl groups are very similar. The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[1]
Strategic Solutions:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity.[2][4] Standard solvents like ethanol often lead to poor selectivity.[2] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity, often favoring one isomer by over 90%.[2][4] This is attributed to their unique solvent properties that can stabilize one transition state over the other.
-
pH Adjustment: The acidity or basicity of the reaction medium is a critical parameter.[1][5] In the Knorr synthesis, the reaction is typically acid-catalyzed.[6][7] Varying the pH can alter the protonation state of both the dicarbonyl compound and the hydrazine, thereby influencing which carbonyl is more electrophilic and which nitrogen on the hydrazine is more nucleophilic. A systematic screening of pH is recommended.
-
Temperature Control: Reaction kinetics are temperature-dependent. Running the reaction at lower temperatures can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures might be necessary in some cases to overcome a higher activation barrier to the desired product.
Experimental Protocol: Optimizing Regioselectivity via Solvent Screening
Objective: To determine the optimal solvent for maximizing the regioselective synthesis of a target pyrazole isomer from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Ethanol (EtOH)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Set up three parallel reactions in identical flasks.
-
In each flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in one of the selected solvents (EtOH, TFE, HFIP).
-
Add the substituted hydrazine (1.1 eq) to each flask.
-
Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC).
-
Once the reactions are complete, quench them and work up each reaction mixture identically.
-
Purify the crude product if necessary.
-
Analyze the product mixture from each reaction by ¹H NMR to determine the ratio of the two regioisomers.
Data Analysis:
| Solvent | Ratio of Regioisomer A : Regioisomer B | Yield (%) |
| Ethanol | [Record experimental ratio] | [Record yield] |
| TFE | [Record experimental ratio] | [Record yield] |
| HFIP | [Record experimental ratio] | [Record yield] |
Caption: Comparative data on the effect of solvent on pyrazole regioselectivity.
Issue 2: I've obtained the opposite regioisomer to what I expected based on steric arguments. What's happening?
Root Cause Analysis: While steric hindrance is a significant factor, electronic effects can often override them.[1] An electron-withdrawing group on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, even if it is more sterically hindered. Similarly, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ. For instance, in phenylhydrazine, the NH₂ group is more nucleophilic, whereas in methylhydrazine, the substituted nitrogen is more nucleophilic.[4]
Strategic Solutions:
-
Re-evaluate Electronic Factors: Carefully analyze the electronic properties of the substituents on both your 1,3-dicarbonyl and hydrazine. This will help predict the more reactive sites.
-
Consider Alternative Synthetic Routes: If the Knorr synthesis consistently yields the undesired isomer, alternative methods that offer better regiocontrol should be explored. These include:
-
Reaction with Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones can proceed with high and predictable regioselectivity.[8][9]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne), offering excellent control over the regiochemical outcome.[10][11][12][13]
-
Caption: A decision-making workflow for troubleshooting pyrazole regioselectivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for determining the regiochemistry of my synthesized pyrazole?
A1: Unambiguous structure determination is crucial. The most powerful techniques are:
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A NOESY correlation between the proton of the N-substituent and a proton on the adjacent ring substituent can definitively establish connectivity.[14] Similarly, an HMBC experiment can show a 3-bond correlation between the N-substituent's protons and the carbon atom at the 5-position of the pyrazole ring.[14]
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides definitive structural proof.[15][16]
Q2: How does the substituent on the hydrazine (e.g., alkyl vs. aryl) influence regioselectivity?
A2: The nature of the hydrazine substituent significantly impacts the relative nucleophilicity of the two nitrogen atoms.
-
Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic.
-
Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing, delocalizing the lone pair on the substituted nitrogen and making the unsubstituted terminal nitrogen (NH₂) more nucleophilic.[4]
This difference in nucleophilicity dictates the initial site of attack on the 1,3-dicarbonyl compound.[4][12]
Q3: Are there modern, more regioselective alternatives to the classical Knorr synthesis?
A3: Yes, several modern methods offer improved regiocontrol:
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[11][17]
-
Multicomponent Reactions: These strategies combine three or more reactants in a single step and have been developed for the regioselective synthesis of highly substituted pyrazoles.[10][11][18]
-
[3+2] Cycloaddition of Sydnones and Alkynes: This is a powerful approach for constructing the pyrazole ring with excellent regioselectivity under mild conditions.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile Production
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist, Process & Development Team Subject: A Practical Troubleshooting Guide for the Synthesis and Scale-Up of 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
Introduction
Welcome to the technical support guide for the synthesis of this compound. This pyrazole derivative is a valuable building block in pharmaceutical development. While its synthesis appears straightforward—an N-alkylation of 4-aminopyrazole—challenges related to regioselectivity, impurity control, and reaction kinetics often emerge, particularly during scale-up.
This guide is structured to provide practical, experience-based solutions to common problems. It moves from high-level FAQs to in-depth troubleshooting of specific experimental failures, grounded in the fundamental principles of organic process chemistry.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely adopted method is the N-alkylation of 4-aminopyrazole with an electrophilic acetonitrile equivalent, typically chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN), in the presence of a base.
Q2: What is the single most critical challenge in this synthesis?
Regioselectivity. 4-Aminopyrazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N2) available for alkylation. This can lead to the formation of two distinct regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. Controlling the reaction to favor the N1-alkylation is the primary challenge.[1][2]
Q3: Why is N1-alkylation typically favored over N2-alkylation?
In many pyrazole systems, the N1 position is sterically less hindered than the N2 position, which is flanked by two ring substituents. While electronic effects also play a role, steric hindrance is often the dominant factor in directing the approach of the alkylating agent, especially with bulkier substrates or reagents.[3][4]
Q4: What are the key safety concerns when working with chloroacetonitrile at scale?
Chloroacetonitrile is toxic and lachrymatory. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, the primary concern is managing the exotherm of the reaction, as uncontrolled temperature spikes can lead to side reactions and pressure buildup. A thorough process safety review, including reaction calorimetry, is essential before attempting scale-up.
Part 2: Synthesis Pathway and Core Challenges
The synthesis is typically a one-step N-alkylation. Understanding the potential pitfalls in this process is key to successful scale-up.
Overall Reaction Scheme
Caption: General synthesis pathway for this compound.
Part 3: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each issue is analyzed by potential cause, diagnostic steps, and recommended solutions.
Problem 1: Low Yield of Desired Product
| Potential Cause | Diagnostic Steps | Recommended Solutions & Scientific Rationale |
| Incomplete Reaction | 1. TLC/HPLC Analysis: Monitor the reaction progress over time. Compare the spot/peak intensity of starting material (4-aminopyrazole) vs. product. | Solution 1 (Increase Temperature/Time): If the reaction is clean but slow, cautiously increase the temperature in 5-10°C increments or extend the reaction time. Rationale: Alkylation reactions have an activation energy barrier. Increasing thermal energy increases the rate at which molecules overcome this barrier. |
| Solution 2 (Stronger Base): If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Rationale: A stronger base will more effectively deprotonate the pyrazole nitrogen, increasing the concentration of the nucleophilic pyrazolide anion and driving the reaction forward.[5] | ||
| Poor Nucleophilicity | 2. Solvent Check: Analyze the choice of solvent. Protic solvents (e.g., ethanol, water) can solvate the pyrazolide anion, reducing its nucleophilicity. | Solution (Switch to Aprotic Polar Solvent): Use solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). Rationale: Aprotic polar solvents solvate the cation of the base (e.g., K⁺) but not the pyrazolide anion, leaving it "naked" and more reactive towards the electrophile (chloroacetonitrile).[2] |
| Degradation of Reagents or Product | 3. Stability Check: Run a small-scale reaction and hold samples at the reaction temperature for an extended period. Analyze for new impurity spots/peaks via TLC/HPLC. | Solution (Lower Temperature): If degradation is observed, the reaction temperature is too high. Reduce the temperature and compensate with a longer reaction time or a more active base/solvent system. Rationale: Degradation pathways often have higher activation energies than the desired reaction. Lowering the temperature disproportionately slows these undesired pathways. |
Problem 2: High Levels of the N2-Regioisomer Impurity
This is the most common and challenging issue. The formation of the undesired N2-isomer complicates purification and reduces the effective yield.
| Potential Cause | Diagnostic Steps | Recommended Solutions & Scientific Rationale |
| Kinetic vs. Thermodynamic Control | 1. Reaction Profiling: Take samples at various time points and temperatures. Analyze the ratio of N1 to N2 isomers. Determine if the ratio changes over time at a constant temperature. | Solution 1 (Lower Temperature): Perform the reaction at the lowest practical temperature (e.g., 0°C to room temperature). Rationale: N1-alkylation is often the kinetically favored pathway due to lower steric hindrance. Lower temperatures favor the kinetic product over the potentially more thermodynamically stable isomer.[1][2] |
| Solution 2 (Choice of Base/Counter-ion): Experiment with different bases (e.g., K₂CO₃ vs. NaH vs. Cs₂CO₃). Rationale: The size of the counter-ion (K⁺, Na⁺, Cs⁺) can influence the aggregation state of the pyrazolide salt and sterically direct the alkylating agent towards the N1 position. Larger cations can sometimes enhance selectivity. | ||
| Solvent Effects | 2. Solvent Screening: Run small-scale parallel reactions in different aprotic solvents (e.g., MeCN, DMF, THF, Dioxane). | Solution (Optimize Solvent): Select the solvent that provides the best N1:N2 ratio. Rationale: The solvent can influence the charge distribution and steric environment around the pyrazolide anion. Less polar aprotic solvents may favor N1-alkylation by promoting ion-pairing in a way that sterically blocks the N2 position. |
| Nature of Alkylating Agent | 3. Reagent Comparison: If possible, compare the regioselectivity of chloroacetonitrile vs. bromoacetonitrile. | Solution (Use Bromoacetonitrile): Bromoacetonitrile is more reactive than chloroacetonitrile. This can sometimes allow the reaction to be run at a lower temperature, which favors the kinetic N1 product. Rationale: According to the Hammond postulate, a more reactive electrophile leads to an earlier, more reactant-like transition state. In this state, electronic preferences may dominate over steric factors, but the ability to run at lower temperatures is often the deciding factor. |
Problem 3: Reaction Stalls or Fails to Initiate (Scale-Up Specific)
| Potential Cause | Diagnostic Steps | Recommended Solutions & Scientific Rationale |
| Mass Transfer / Mixing Issues | 1. Visual Inspection: Observe the reaction mixture. Is the base (e.g., K₂CO₃) fully suspended or has it settled at the bottom of the reactor? | Solution 1 (Improve Agitation): Increase the agitator speed. Ensure the reactor is equipped with appropriate baffles and an impeller designed for solid-liquid suspensions (e.g., pitched-blade turbine). Rationale: In heterogeneous reactions, the reaction rate is often limited by the surface area of the solid reactant. Poor mixing starves the reaction by preventing the dissolved 4-aminopyrazole from reaching the surface of the base. |
| 2. In-Process Control (IPC): Take samples from different locations in the reactor (top and bottom) to check for homogeneity. | Solution 2 (Phase-Transfer Catalyst): For solid-liquid reactions, add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). Rationale: The PTC transports the pyrazolide anion from the solid-liquid interface into the organic phase, where it can react with the chloroacetonitrile, overcoming mass transfer limitations. | |
| Thermal Control Issues | 3. Temperature Monitoring: Use a calibrated temperature probe to monitor the internal batch temperature. Is it consistent with the jacket temperature? | Solution (Adjust Heating/Cooling Ramp Rates): On scale-up, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Use slower addition rates for reagents and less aggressive heating ramps to maintain control. Rationale: This prevents localized overheating or "hot spots" near the reactor wall, which can cause degradation, and ensures the bulk of the reaction mass reaches the target temperature uniformly. |
Part 4: Recommended Experimental Protocol (Lab Scale)
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
Materials:
-
4-Amino-1H-pyrazole (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)
-
Acetonitrile (MeCN), anhydrous (10-20 volumes)
Procedure:
-
Charge a clean, dry, nitrogen-purged reactor with 4-amino-1H-pyrazole and potassium carbonate.
-
Add anhydrous acetonitrile. Begin vigorous stirring to create a uniform suspension.
-
Heat the mixture to a set point (e.g., 40-50°C). A gentle reflux may be required, but start with lower temperatures to assess kinetics and selectivity.
-
Slowly add chloroacetonitrile dropwise via a syringe pump over 30-60 minutes. Monitor the internal temperature to ensure no significant exotherm occurs.
-
Maintain the reaction at the set temperature for 4-16 hours.
-
In-Process Control (IPC): Withdraw an aliquot of the reaction mixture every 1-2 hours. Quench with water, extract with ethyl acetate, and analyze the organic layer by TLC or HPLC to monitor the disappearance of 4-aminopyrazole and the formation of the two product isomers.
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, likely a mixture of N1 and N2 isomers, can be purified by silica gel column chromatography.
Troubleshooting Workflow Diagram
Caption: Decision workflow for troubleshooting the N-alkylation reaction.
References
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics.
- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
- ResearchGate. (2014). Chloroacetonitrile.
- Google Patents. (n.d.). N-alkylation method of pyrazole.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- MDPI. (2022). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science.
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
preventing degradation of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile during reactions
Welcome to the technical support resource for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a bifunctional molecule containing a nucleophilic aminopyrazole ring and a hydrolytically sensitive acetonitrile group, it presents unique challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the chemical principles behind degradation and the practical steps to prevent it.
Frequently Asked Questions (FAQs): Core Stability and Handling
Question 1: What are the primary chemical liabilities of this compound that I should be aware of before starting my reaction?
Answer: this compound has two primary points of reactivity that can lead to degradation if not properly managed: the acetonitrile group and the 4-amino group on the pyrazole ring.
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to the corresponding acetamide intermediate, and then to the 2-(4-amino-1H-pyrazol-1-yl)acetic acid.[1][2][3] This is often the most common degradation pathway, especially when reactions are heated in the presence of water with strong acids (e.g., HCl) or bases (e.g., NaOH, KOH).[1][4] The initial protonation of the nitrile in acidic media, or direct nucleophilic attack by hydroxide in basic media, activates the carbon for reaction with water.[4][5]
-
Oxidation of the Amino Group: The 4-amino group makes the pyrazole ring electron-rich and susceptible to oxidation.[6] Oxidative conditions can lead to the formation of colored impurities, dimerization into azo compounds, or even oxidative ring-opening in the presence of strong oxidants.[7][8] This is particularly problematic in reactions exposed to air for prolonged periods at elevated temperatures or in the presence of metal catalysts that can facilitate oxidation.
Question 2: How should I store this compound to ensure its long-term stability?
Answer: Proper storage is critical to prevent slow degradation over time. Based on its chemical liabilities, we recommend the following:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of potential hydrolytic and oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation of the amino group and hydrolysis of the nitrile.[9] |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation pathways. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Troubleshooting Guide: Reaction-Specific Degradation
This section addresses specific experimental observations and provides actionable solutions to mitigate degradation during chemical reactions.
Issue 1: My reaction mixture is turning acidic, and LC-MS analysis shows a new major peak with a mass of +17 amu compared to my starting material. What is happening?
Answer: This is a classic signature of nitrile hydrolysis. The +17 amu mass shift corresponds to the net addition of a water molecule and loss of a nitrogen atom's hydrogen, consistent with the conversion of the nitrile (-C≡N) to a carboxylic acid (-COOH).
Causality: You are likely experiencing acid- or base-catalyzed hydrolysis of the acetonitrile side chain.[2] This can be triggered by:
-
Explicit Reagents: Use of strong aqueous acids (HCl, H₂SO₄) or bases (NaOH, LiOH) in your reaction.
-
Implicit Conditions: Moisture contamination in your solvents, reagents that release water upon reaction, or extended heating in protic solvents. Even seemingly neutral conditions can become slightly acidic or basic at high temperatures, promoting slow hydrolysis.[1][3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Control pH and Temperature:
-
If your reaction requires a base, consider using a non-nucleophilic, hindered organic base (e.g., DIPEA, 2,6-lutidine) instead of inorganic hydroxides.
-
If an acid is necessary, use it in stoichiometric amounts and consider a Lewis acid if applicable. Avoid heating with strong mineral acids.
-
Keep the reaction temperature as low as reasonably possible to achieve the desired conversion. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Work-up Considerations:
-
When quenching the reaction, do so at a low temperature (e.g., 0°C).
-
If an aqueous work-up is necessary, minimize the time the compound is in contact with the aqueous phase, especially if it is strongly acidic or basic.[11]
-
Issue 2: My reaction is developing a deep color (yellow, red, or brown) and I'm seeing high molecular weight impurities, possibly corresponding to a dimer of my starting material.
Answer: This strongly suggests oxidative degradation of the electron-rich 4-aminopyrazole ring. The amino group can be oxidized, leading to highly conjugated and colored azo-dimers or other complex oligomers.[8]
Causality:
-
Atmospheric Oxygen: Reactions run open to the air, especially when heated or catalyzed by certain transition metals (e.g., Cu, Fe), can suffer from oxidation.
-
Oxidizing Reagents: The presence of any explicit oxidizing agents (e.g., peroxides, hypervalent iodine reagents) will readily attack the aminopyrazole.
-
Radical Initiators: Conditions that generate radicals can also initiate oxidative pathways.
Troubleshooting Protocol:
-
Deoxygenate Reaction Media:
-
Before adding your reagents, thoroughly sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Maintain a positive pressure of the inert gas throughout the entire reaction.
-
-
Use Radical Scavengers (If Compatible):
-
In cases where trace radical pathways are suspected, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent the onset of degradation, provided it doesn't interfere with your desired reaction.
-
-
Purification Strategy:
-
Oxidized byproducts are often highly polar and colored. They can sometimes be removed by passing the crude material through a short plug of silica gel or by trituration with a non-polar solvent. A patent on pyrazole purification suggests that forming acid addition salts can be an effective method for crystallization and removal of neutral impurities.[12]
-
Diagram: Key Degradation Pathways
The following diagram illustrates the two primary degradation routes for this compound.
Caption: Primary degradation routes of the target molecule.
Proactive Strategies: Protecting Group Chemistry
Question 3: I need to perform a reaction that is incompatible with either the amino or nitrile group. What is the best strategy?
Answer: A protecting group strategy is the most robust solution. This involves temporarily masking the reactive functional group, performing your desired transformation, and then removing the protection to restore the original group.[13][14]
Recommended Protecting Groups for the 4-Amino Group:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP), CH₂Cl₂ or THF | Strong Acid (e.g., TFA in CH₂Cl₂, or HCl in Dioxane)[15] | Adv: Very common, stable to many conditions. Disadv: Requires strong acid for removal, which could harm other acid-sensitive groups. |
| Carboxybenzyl | Cbz | Cbz-Cl, Base (e.g., NaHCO₃), H₂O/Dioxane | Catalytic Hydrogenation (H₂, Pd/C)[15] | Adv: Removed under neutral conditions. Disadv: Incompatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups). |
Experimental Protocol: Boc Protection of the Amino Group
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flask under a Nitrogen atmosphere.
-
Addition of Base: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0°C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected compound by flash column chromatography on silica gel.
Diagram: General Workflow for Protected Synthesis
This workflow demonstrates the logic of using a protecting group for selective synthesis.
Caption: A three-step protecting group workflow.
References
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Hydrolysing Nitriles. (n.d.). Chemguide.
- Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
- Koposov, A. Y., et al. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 25(21), 5099.
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- Sushkova, O. V., et al. (2020).
- Recent developments in aminopyrazole chemistry. (2012).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-32.
- Acetonitrile. (2024). Yufeng.
- Jiang, B., et al. (2016). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 81(17), 7652-7659.
- Ohsawa, A., et al. (1984). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. The Journal of Organic Chemistry, 49(20), 3744-3747.
- What is the chemical stability of acetonitrile? (2025). Blog.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- 11.3 Protecting groups. (n.d.). Fiveable - Organic Chemistry II.
- Roberts, J. D., & Caserio, M. C. (1977). 23.13: Protection of Amino Groups in Synthesis. In Basic Principles of Organic Chemistry. Chemistry LibreTexts.
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kaitai-pec.com [kaitai-pec.com]
- 10. ACETONITRILE [yufenggp.com]
- 11. How To [chem.rochester.edu]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
Technical Support Center: Resolving Solubility Challenges with Pyrazole Intermediates
Welcome to the technical support center for scientists and researchers working with pyrazole intermediates. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered during organic synthesis, purification, and formulation. Drawing from established principles and field-proven techniques, this resource aims to empower you to overcome these hurdles efficiently and effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole intermediates consistently showing poor solubility in common organic solvents?
A1: The solubility of pyrazole derivatives is governed by a combination of factors related to their molecular structure and the properties of the solvent.[1] Key contributors to poor solubility include:
-
Molecular Structure: The inherent aromaticity of the pyrazole ring and its capacity for hydrogen bonding can lead to low solubility in certain solvents.[1] The nature of the substituents on the pyrazole ring is also critical; non-polar functional groups can reduce solubility in aqueous media, while polar groups may improve it.[1] For instance, 4-methyl-1H-pyrazole's nitrogen atoms lend it polar characteristics, enhancing its solubility in polar solvents like water and ethanol.[2]
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between pyrazole rings, result in high crystal lattice energy.[1] This makes it energetically unfavorable for solvent molecules to break down the crystal structure and dissolve the compound.
-
Solvent Polarity: A mismatch between the polarity of your pyrazole intermediate and the solvent is a frequent cause of poor solubility. As a general rule, "like dissolves like." Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water due to the compatibility of its molecular structure with these less polar solvents.[3]
Q2: I'm observing that my pyrazole compound is sparingly soluble at room temperature. How does temperature manipulation help?
A2: Increasing the temperature is often the most straightforward initial step to address solubility issues. The solubility of most solid organic compounds in liquid solvents, including pyrazole derivatives, generally increases with temperature.[1][4] This is because the added thermal energy provides the necessary activation energy to overcome the intermolecular forces within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively.[1] For example, the solubility of 1H-pyrazole in cyclohexane shows a significant increase from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[1][5]
Causality: The relationship between temperature and solubility is governed by the principles of thermodynamics. The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). For most organic solids, dissolution is an endothermic process, meaning that according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards more dissolution to counteract the change.
Troubleshooting Guides
This section provides systematic approaches to resolving solubility problems with your pyrazole intermediates.
Issue 1: My pyrazole derivative is insoluble in a single solvent system for my reaction or purification.
This is a common challenge, especially when dealing with complex molecules. A multi-faceted approach is often necessary.
Troubleshooting Workflow:
Caption: Interplay of factors governing pyrazole solubility.
This technical guide provides a comprehensive framework for addressing solubility issues with pyrazole intermediates. By systematically applying these principles and troubleshooting strategies, researchers can save valuable time and resources, ultimately accelerating their research and development efforts.
References
- Pyrazole - Solubility of Things.
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
- Methods to boost solubility - IJSDR.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- Methods of solubility enhancements | PPTX - Slideshare.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- 4-methylpyrazole | Solubility of Things.
- Pyrazole | 288-13-1 - ChemicalBook.
- 4-nitro-1H-pyrazole - Solubility of Things.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
Sources
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the technical support center for managing exothermic reactions in pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this vital class of heterocyclic compounds. The synthesis of pyrazoles, particularly through the widely-used Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, is often accompanied by significant heat evolution.[1][2] Improper management of this exotherm can lead to reduced yield, increased impurity formation, and, in the worst-case scenario, dangerous thermal runaway events.[3][4]
This document provides in-depth, field-proven insights in a practical question-and-answer format, moving from foundational knowledge to proactive control strategies and reactive troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm
Q1: Why is the Knorr pyrazole synthesis exothermic?
A1: The exotherm originates from the thermodynamics of the bond-forming and bond-breaking events during the reaction. The overall synthesis, typically a cyclocondensation, can be broken down into two main stages:
-
Hydrazone Formation: The initial reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound is a nucleophilic addition-elimination reaction. The formation of the stable C=N double bond in the hydrazone intermediate is energetically favorable and releases heat.[5][6]
-
Cyclization and Dehydration: The subsequent intramolecular attack of the second nitrogen atom on the remaining carbonyl group, followed by the elimination of two molecules of water to form the stable, aromatic pyrazole ring, is also a highly favorable process that contributes significantly to the overall heat of reaction.[1]
The formation of a highly stable aromatic ring is a powerful thermodynamic driving force, resulting in a net release of energy as heat.
Q2: What are the primary factors that influence the intensity of the exotherm?
A2: Several parameters dictate the rate and magnitude of heat generation. Understanding these is key to proactive control:
-
Reactivity of Substrates: Highly electrophilic dicarbonyl compounds and highly nucleophilic hydrazines will react faster, leading to a more rapid heat release.
-
Concentration: Higher concentrations of reactants lead to a higher reaction rate and thus a greater volumetric heat output (heat generated per unit volume per unit time).
-
Rate of Reagent Addition: This is the most critical control parameter in a laboratory or plant setting. Adding a reagent too quickly can cause heat to be generated faster than the cooling system can remove it, leading to a rapid temperature increase.[7][8]
-
Solvent: The solvent's heat capacity and boiling point play a role. A solvent with a high heat capacity can absorb more energy for a given temperature rise. A solvent with an appropriate boiling point can provide passive cooling via reflux, acting as a temperature ceiling.[8]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where reactant concentrations and temperature are dangerously high, even if the bulk temperature reading appears normal. This can initiate a runaway reaction.[9][10]
Part 2: Proactive Exotherm Management & Control Strategies
This section focuses on how to design and execute your experiment to prevent thermal issues from occurring.
Q3: How should I set up my reaction to ensure optimal thermal control?
A3: A well-designed experimental setup is your first line of defense. For reactions with a known or suspected exotherm, the following configuration is recommended:
-
Jacketed Reactor: Use a reactor vessel with a cooling jacket connected to a circulating chiller or thermostat. This provides a large surface area for efficient heat exchange.[10]
-
Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add one of the reagents (typically the hydrazine) slowly and consistently over a prolonged period. This "semi-batch" approach makes the rate of heat generation dependent on the rate of addition, which is easily controlled.[7][8]
-
Overhead Stirring: Employ a mechanical overhead stirrer to ensure efficient and homogenous mixing, which is crucial for preventing hot spots. Magnetic stir bars may be insufficient for viscous mixtures or larger volumes.[9]
-
Accurate Temperature Monitoring: Place a calibrated thermocouple or thermometer so that the probe is fully submerged in the reaction mixture, away from the vessel walls, to get a true reading of the internal bulk temperature.
Below is a diagram illustrating an ideal setup for controlling a laboratory-scale exothermic reaction.
Caption: Diagram 1: Recommended experimental setup for exotherm control.
Q4: I'm performing a Knorr synthesis for the first time. What are the key steps to prevent a temperature spike?
A4: Excellent question. Caution is paramount.
-
Perform a Safety Assessment: Before you begin, calculate the theoretical adiabatic temperature rise if possible, or at least recognize the potential hazard. If you are working with nitrated pyrazoles or compounds with a high nitrogen-to-carbon ratio, be aware of their potential energetic properties.[11]
-
Charge the Reactor Correctly: Add the 1,3-dicarbonyl compound and the solvent to the reactor first. Begin cooling the reactor jacket to your target reaction temperature (or slightly below) before starting the addition.
-
Slow, Controlled Addition of Hydrazine: The addition of the hydrazine solution is the most critical phase.[8] Start the addition very slowly. Monitor the internal temperature closely. If you observe a rapid rise, stop the addition immediately .
-
Maintain Cooling Capacity: Ensure your cooling system is running and is set to a temperature that can handle the heat load. Do not start the addition if the chiller is not at its setpoint.
-
Use a Dilute Solution: Adding the hydrazine as a solution, rather than neat, helps to moderate the reaction rate and provides additional thermal mass to absorb heat.
Part 3: Troubleshooting Guide - Reactive Scenarios
This section addresses specific problems you might encounter during your experiment.
Q5: My reaction temperature is rising much faster than expected and overshooting the setpoint! What should I do?
A5: This is a critical situation that could be the onset of a thermal runaway.[4] You must act quickly and decisively. Follow this decision tree:
Caption: Diagram 2: Troubleshooting decision tree for a temperature spike.
Q6: My reaction seemed well-controlled, but the final yield is low and I have multiple side-products on my TLC/LCMS. Could this be related to temperature?
A6: Absolutely. Even minor temperature excursions can significantly impact product purity and yield. Poor temperature control can lead to several undesirable outcomes:
-
Formation of Regioisomers: In the synthesis of unsymmetrical pyrazoles, temperature can influence which carbonyl is attacked first, potentially leading to a mixture of regioisomers.[2]
-
Incomplete Reaction: If the temperature is too low, the reaction may stall, leaving unreacted starting materials.
-
Degradation: Many organic molecules, including starting materials, intermediates (like the hydrazone), and even the final pyrazole product, can degrade at elevated temperatures, leading to a complex mixture of impurities.
-
Side Reactions: Higher temperatures provide the activation energy for alternative reaction pathways. For example, instead of cyclizing, the intermediate might undergo condensation with another molecule, leading to dimers or oligomers.
The table below summarizes the influence of key parameters on both exotherm risk and potential product quality.
| Parameter | Change | Impact on Exotherm Risk | Impact on Product Quality (if uncontrolled) | Causality |
| Concentration | Increase | High | Decreased purity, potential degradation | Higher reaction rates increase heat output per unit volume. |
| Addition Rate | Increase | Very High | Low yield, multiple side-products | Heat generation rate overwhelms heat removal capacity.[4] |
| Stirring Speed | Decrease | High | Inconsistent product, unreacted starting material | Leads to localized hot spots and poor mass transfer.[9] |
| Coolant Temp | Increase | Medium | Potential for increased side-products | Reduces the temperature gradient (ΔT), lowering heat removal efficiency. |
Part 4: Detailed Experimental Protocol: Controlled Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from established literature procedures[1][12] and incorporates best practices for thermal management.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (as solvent)
-
Glacial acetic acid (catalytic amount, ~3 drops)
Equipment:
-
Three-neck round-bottom flask (jacketed, if available)
-
Overhead stirrer
-
Condenser
-
Syringe pump or pressure-equalizing dropping funnel
-
Calibrated thermocouple
-
Circulating chiller or ice bath
Procedure:
-
Reactor Setup: Assemble the flask with the overhead stirrer, condenser, and thermocouple. If using a jacketed vessel, connect it to the chiller.
-
Initial Charge: Charge the flask with ethyl benzoylacetate and 1-propanol.
-
Establish Thermal Control: Begin stirring (~250 RPM) and start the chiller, setting it to 15°C. Wait until the internal temperature of the solution stabilizes at or below 20°C.
-
Prepare Hydrazine Solution: In a separate flask, prepare a solution of hydrazine hydrate in a small amount of 1-propanol. Load this solution into your addition funnel or syringe pump.
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the main reactor.
-
Controlled Hydrazine Addition (Critical Step): Begin the dropwise addition of the hydrazine solution. Target a slow addition rate (e.g., over 60-90 minutes).
-
Checkpoint: Monitor the internal temperature continuously. It should rise slightly but remain well-controlled (e.g., < 30°C). If the temperature rises more than 5-10°C above the jacket temperature, stop the addition and wait for it to stabilize before resuming at a slower rate.
-
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting ketoester is fully consumed.
-
Controlled Heat (If Necessary): If the reaction is sluggish, it can be gently heated to 50-60°C. The risk of a dangerous exotherm is much lower after the hydrazine has been added and diluted. However, apply heat slowly and ensure the temperature does not overshoot.
-
Work-up and Isolation: Once complete, the product can be isolated. A common method is to add water to the reaction mixture to precipitate the product, which is then collected by vacuum filtration.[1][12]
Part 5: Scaling Up Considerations
Q7: We have a successful lab-scale procedure. What are the main thermal hazards when scaling up to a 100 L reactor?
A7: Scaling up is not a linear process. The primary and most dangerous challenge is the change in the surface-area-to-volume ratio.[3][13]
-
The Square-Cube Law: As you increase the volume of a reactor (a cubic function, L³), its surface area for heat exchange only increases by a square function (L²). A 1000 L vessel has a 10-fold lower surface-area-to-volume ratio than a 1 L vessel.[3]
-
Implication: This means your ability to remove heat becomes drastically less efficient at a larger scale. A reaction that was easily controlled with an ice bath in the lab can become a serious runaway hazard in a large reactor.[13]
Before scaling up, you MUST:
-
Perform Calorimetry Studies: Use techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to obtain quantitative data on the heat of reaction (ΔHrxn), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is essential for engineering safe processes.[9]
-
Re-evaluate the Process: A "dump addition" (adding all reagents at once) that was manageable at 1g scale is unacceptable at 1kg scale. The process must be redesigned for controlled semi-batch addition.[14]
-
Assess Cooling Capacity: Ensure the plant reactor's cooling system is capable of removing the heat generated at the planned production rate.
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow process can be a much safer alternative. Flow reactors have an extremely high surface-area-to-volume ratio, offering superior heat transfer and minimizing the volume of reacting material at any given moment.[4][15]
By understanding the fundamental principles of reaction thermodynamics and implementing robust engineering and procedural controls, the exothermic nature of pyrazole synthesis can be safely and effectively managed from the laboratory bench to the manufacturing plant.
References
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog. Available at: https://amarequip.com/blog/working-with-exothermic-reactions-during-lab-and-scale-up/
- CatSci Ltd. (n.d.). Some Scale-Up Considerations. CatSci Technical Piece. Available at: https://catsci.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Available at: https://www.pharma-iq.
- StoneCold. (2004, August 27). Highly Exothermic Reaction Temperature Control. Eng-Tips Forums. Available at: https://www.eng-tips.com/viewthread.cfm?qid=95066
- Blackmond, D. G., et al. (2018). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/re/c8re00138a
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: https://eureka.patsnap.com/organization/5f9f9b3b9d8a8c0001b3c3c3/article/66d034606f15711681324747
- Rebelo, S. L. H., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415535/
- Buriol, L., et al. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available at: https://www.researchgate.
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: https://www.mdpi.com/1420-3049/29/8/1706
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses.html
- Zhang, W., et al. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. Crystal Growth & Design. Available at: https://pubs.acs.org/doi/10.1021/acs.cgd.9b01140
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: https://www.chemicalindustryjournal.co.uk/handling-reaction-exotherms
- Singh, G., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434110/
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: https://chemhelpasap.com/knorr-pyrazole-synthesis/
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: https://hws-lab.de/from-flask-to-floor-overcoming-scale-up-challenges-in-pharmaceutical-synthesis/
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: https://www.researchgate.net/publication/238128456_The_reaction_between_hydrazines_and_b-dicarbonyl_compounds_Proposal_for_a_mechanism
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions. Available at: https://patents.google.
- Le-Min, E. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: https://pubs.acs.org/doi/abs/10.1021/bk-2014-1181.ch001
- Royal Society of Chemistry. (n.d.). Chemistry: Idea to Market - Scale Up and Manufacture. Available at: https://www.rsc.org/images/Scale_up_and_Manufacture_tcm18-223458.pdf
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
- Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38675526/
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Available at: https://www.aria.developpement-durable.gouv.fr/wp-content/uploads/2016/03/Runaway_reactions_GB.pdf
- ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: https://www.researchgate.net/publication/325785084_Discovery_of_unexpectedly_complex_reaction_pathways_for_the_Knorr_pyrazole_synthesis_via_transient_flow
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. Available at: https://www.researchgate.net/figure/Reaction-of-hydrazine-with-1-3-dicarbonyl-compounds-in-HFIP_fig1_381189333
- Danishefsky, S. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6125211/
- J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Available at: https://jk-scientific.com/en/knorr-pyrazole-synthesis
- BenchChem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis. Available at: https://www.benchchem.com/application-notes/knorr-pyrazole-synthesis-protocol
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/20/178
- NIST. (n.d.). Hydrazine. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C302012&Mask=4
- Semantic Scholar. (2021). Pyrazol-triazole energetic hybrid with high thermal stability and decreased sensitivity: facile synthesis, characterization and promising performance. Available at: https://www.semanticscholar.org/paper/Pyrazol-triazole-energetic-hybrid-with-high-and-Yadav-Dharavath/8e9c9b1f81f9a2b5e28a933f9905206c4068593a
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.09%3A_Nucleophilic_Addition_of_Hydrazine-_The_Wolff-Kishner_Reaction
- MDPI. (2026). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. Molbank. Available at: https://www.mdpi.com/1422-8599/2026/1/M2121
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. catsci.com [catsci.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. eng-tips.com [eng-tips.com]
- 9. amarequip.com [amarequip.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Welcome to the technical support center for handling reactions involving 2-(4-amino-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for the successful workup and purification of this versatile building block. The inherent functionalities of this molecule—a basic amino group, a polar nitrile, and a heterocyclic pyrazole core—can present unique challenges during reaction workups. This document offers a structured approach to troubleshooting common issues and provides detailed protocols to ensure high purity and yield of your target compounds.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific problems that may arise during the workup of reactions containing this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during aqueous extraction | The amphipathic nature of the aminopyrazole derivative, possessing both polar (amino, nitrile) and non-polar (if substituted with bulky non-polar groups) moieties, can lead to the formation of stable emulsions. The basicity of the amino group can also contribute to this issue. | 1. Addition of Brine: Break up the emulsion by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic compound into the organic layer. 2. Change in pH: Carefully adjust the pH of the aqueous layer. If the product is in the organic phase, basifying the aqueous layer (e.g., with saturated NaHCO₃ or dilute NaOH) can deprotonate any protonated amine, reducing its surfactant-like properties. Conversely, if extracting an acidic impurity, gentle acidification might be beneficial. 3. Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion. 4. Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) to disrupt the emulsion. |
| Product "oils out" during crystallization | This often occurs when the product is impure or when the cooling process is too rapid, preventing the formation of a stable crystal lattice. The presence of residual solvents can also lower the melting point and promote oiling out. | 1. Slow Cooling: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 2. Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth. 3. Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization. 4. Solvent System Adjustment: The solvent system may not be optimal. Try a different solvent or a mixture of solvents. For aminopyrazoles, solvent systems like ethanol/water or trituration with acetone or acetonitrile have been reported to be effective.[1][2] 5. Purification Prior to Crystallization: If the product is significantly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization. |
| Difficulty removing polar impurities | The presence of the amino and nitrile groups makes the target compound polar, which can make separation from polar starting materials or byproducts challenging, especially with column chromatography. | 1. Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The aminopyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product re-extracted with an organic solvent.[3] 2. Column Chromatography with Modified Eluent: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system (e.g., hexane/ethyl acetate). This can help to reduce tailing of the basic aminopyrazole on the acidic silica gel. 3. Mixed-Mode Chromatography: For challenging separations, mixed-mode chromatography can be a powerful technique for separating basic compounds like aminopyrazoles.[4] |
| Product is a persistent oil or low-melting solid | Some aminopyrazole derivatives are naturally oils or low-melting solids. However, this can also be an indication of impurities. | 1. Trituration: This technique is effective for purifying solids from oily impurities. Add a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold acetone, acetonitrile, or diethyl ether).[1][2] Stir the mixture, and the solid product should precipitate or solidify, while the impurities remain in solution. 2. Conversion to a Salt: If the freebase is an oil, consider converting it to a salt (e.g., hydrochloride) which is often a more crystalline and stable solid. This can be achieved by treating a solution of the compound with HCl in a suitable solvent (e.g., ether or methanol).[1] |
Frequently Asked Questions (FAQs)
Q1: What is a general, robust workup procedure for a reaction involving this compound?
A1: A reliable starting point for a workup procedure is as follows:
-
Quenching: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
This crude product can then be purified by the methods described in the troubleshooting guide, such as crystallization, column chromatography, or trituration.
Q2: Which solvent systems are recommended for column chromatography of this compound derivatives?
A2: The choice of eluent will depend on the polarity of your specific derivative. However, common solvent systems for aminopyrazoles include gradients of hexane/ethyl acetate or chloroform/methanol.[1][5] For more polar compounds, a higher proportion of the more polar solvent will be required. As mentioned in the troubleshooting guide, adding a small amount of triethylamine to the eluent can improve peak shape and separation.
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[5]
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Purification
This protocol is designed to separate the basic this compound from non-basic impurities.
-
Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl) (3 x volume of organic layer). The aminopyrazole product will move into the aqueous layer.
-
Combine the aqueous layers.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of solid sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of NaHCO₃ until the pH is > 8.
-
Extract the now basic aqueous layer with ethyl acetate (3 x volume of aqueous layer). The deprotonated aminopyrazole will move back into the organic layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Trituration
This method is useful for purifying a solid product from a smaller amount of soluble impurities.
-
Place the crude product (which should be a solid or a thick oil) in a flask.
-
Add a small amount of a cold solvent in which the product is expected to be poorly soluble (e.g., acetone, acetonitrile, or diethyl ether).[1][2]
-
Stir the suspension vigorously with a spatula or magnetic stirrer. The solid product should remain as a suspension, while the impurities dissolve.
-
Filter the solid product and wash it with a small amount of the cold trituration solvent.
-
Dry the purified solid product under vacuum.
Visualizing the Workup Workflow
The following diagram illustrates a typical decision-making process for the workup and purification of reactions containing this compound.
Caption: Decision workflow for workup and purification.
References
- Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. ResearchGate.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- [Thin layer chromatographic separation of 1,3,4- and 1,3,5-dimethylphenol as reaction products with 1-phenyl-2,3-dimethyl-4-aminopyrazolone-(5) or as coupling products with Echtrot salt AL]. PubMed.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
Sources
- 1. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. [Thin layer chromatographic separation of 1,3,4- and 1,3,5-dimethylphenol as reaction products with 1-phenyl-2,3-dimethyl-4-aminopyrazolone-(5) or as coupling products with Echtrot salt AL] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Amino vs. 5-Aminopyrazole Acetonitrile Isomers: A Guide for Researchers
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Among the vast array of pyrazole derivatives, aminopyrazoles stand out as versatile building blocks for the synthesis of complex heterocyclic systems with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of two constitutional isomers: 4-aminopyrazole-3-acetonitrile and 5-aminopyrazole-3-acetonitrile.
While structurally similar, the seemingly subtle difference in the position of the amino group profoundly influences the physicochemical properties, reactivity, and ultimately, the potential applications of these isomers in drug discovery and materials science. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by available experimental data from related compounds and theoretical insights. We will delve into their synthesis, spectroscopic signatures, structural nuances, and differential reactivity, offering a framework for informed decision-making in their application.
Synthesis and Structural Elucidation
Synthetic Strategies
The synthesis of aminopyrazole derivatives is well-established, with the most common approaches involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the acetonitrile-substituted aminopyrazoles, a plausible and widely used strategy involves the reaction of hydrazine with a suitably functionalized β-ketonitrile or an activated alkene bearing cyano groups.
A general and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1] Similarly, 4-aminopyrazoles can be synthesized through various routes, including the reduction of 4-nitropyrazoles or through multi-component reactions.[2]
Caption: General workflow for the synthesis of aminopyrazole acetonitrile isomers.
Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (as a representative aminopyrazole)
This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles.[3]
Materials:
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 5-aminopyrazole derivative.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, water).
Molecular Structure and Tautomerism
The fundamental difference between the two isomers lies in the position of the amino group on the pyrazole ring, which dictates their electronic distribution and potential for intermolecular interactions.
Caption: Molecular structures of 4-amino- and 5-aminopyrazole-3-acetonitrile.
A crucial aspect of pyrazole chemistry is tautomerism. For unsubstituted aminopyrazoles, annular tautomerism is a key feature, where the proton on the ring nitrogen can migrate between the two nitrogen atoms.[4] In the case of 3(5)-aminopyrazoles, this leads to an equilibrium between the 3-amino and 5-amino forms. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[5] For the acetonitrile isomers, similar tautomeric equilibria are expected, which can impact their reactivity and spectroscopic properties.
| Property | 4-Aminopyrazole-3-acetonitrile | 5-Aminopyrazole-3-acetonitrile |
| Molecular Formula | C₅H₅N₅ | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol | 135.13 g/mol |
| Topological Polar Surface Area (TPSA) | 91.75 Ų | 91.75 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 |
Table 1. Predicted molecular properties of 4-amino- and 5-aminopyrazole-3-acetonitrile.
Comparative Physicochemical Properties
Spectroscopic Analysis
Infrared (IR) Spectroscopy: Both isomers are expected to show characteristic bands for the N-H stretching of the amino group (typically in the range of 3200-3400 cm⁻¹) and the C≡N stretching of the acetonitrile group (around 2250 cm⁻¹). The exact positions of the N-H stretching bands can be influenced by hydrogen bonding.[6] Computational studies on 3(5)-aminopyrazole have shown distinct calculated IR spectra for the 3-amino and 5-amino tautomers, suggesting that IR spectroscopy could potentially be used to distinguish between the isomers.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the amino protons will be different for the two isomers. In 4-aminopyrazole, the ring protons are at positions 3 and 5, while in 5-aminopyrazole, the ring proton is at position 4. The chemical shift of the amino protons can be influenced by the solvent and concentration due to hydrogen bonding effects.[8][9]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will be diagnostic for each isomer. Data for the parent 4-aminopyrazole shows signals for C3/C5 at approximately 136 ppm and C4 at 100 ppm.[10] For a 5-aminopyrazole derivative like 5-amino-1,3-diphenyl pyrazole, the C5 signal appears around 145 ppm, C4 around 90 ppm, and C3 around 150 ppm.[11] These differences arise from the distinct electronic environments of the carbon atoms in each isomer.
Mass Spectrometry (MS): Both isomers will have the same molecular weight and are expected to show a prominent molecular ion peak in their mass spectra. The fragmentation patterns, however, may differ, potentially allowing for their differentiation.
| Spectroscopic Technique | Expected Features for 4-Aminopyrazole Acetonitrile | Expected Features for 5-Aminopyrazole Acetonitrile |
| IR (cm⁻¹) | ~3400-3200 (N-H str), ~2250 (C≡N str) | ~3400-3200 (N-H str), ~2250 (C≡N str) |
| ¹H NMR (ppm) | Ring H at C5, CH₂ of acetonitrile, NH₂ | Ring H at C4, CH₂ of acetonitrile, NH₂ |
| ¹³C NMR (ppm) | Distinct signals for C3, C4, C5, and acetonitrile carbons | Distinct signals for C3, C4, C5, and acetonitrile carbons |
| MS (m/z) | Molecular ion peak at 135 | Molecular ion peak at 135 |
Table 2. Predicted key spectroscopic data for 4-amino- and 5-aminopyrazole-3-acetonitrile.
Protocol: General Spectroscopic Analysis for Structural Elucidation
Objective: To confirm the identity and purity of the synthesized aminopyrazole acetonitrile isomers.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration in the NMR spectra to assign the protons and carbons.
-
Identify the characteristic functional group frequencies in the IR spectrum.
-
Determine the molecular weight and analyze the fragmentation pattern from the mass spectrum.
-
Hydrogen Bonding and Acidity
The position of the amino group significantly influences the hydrogen bonding capabilities of the isomers. Both isomers can act as hydrogen bond donors (via the amino and ring N-H groups) and acceptors (via the ring nitrogens and the nitrile nitrogen).[12] The ability to form strong intermolecular hydrogen bonds can affect physical properties such as melting point and solubility. The crystal structure of a copper(II) complex with 3-aminopyrazole reveals both intra- and intermolecular hydrogen bonds.[13]
The acidity of the N-H protons is also expected to differ. The electron-withdrawing nature of the adjacent pyrazole ring nitrogens will influence the pKa of the amino group. Theoretical calculations could provide a more quantitative comparison of the acidity of the two isomers.
Thermal Stability
The thermal stability of pyrazole isomers can be influenced by their substitution pattern.[14] While specific data for the acetonitrile derivatives is unavailable, studies on other energetic pyrazole isomers have shown that regioisomerism plays a crucial role in determining their thermal decomposition temperatures.[2] Factors such as crystal packing, hydrogen bonding networks, and the presence of electron-withdrawing or -donating groups can all impact thermal stability.
Comparative Reactivity
The differential reactivity of the 4-amino and 5-amino isomers is a key consideration for their application in synthesis.
Reactivity of the Amino Group
The nucleophilicity of the exocyclic amino group is a primary determinant of the reactivity of these isomers. In 5-aminopyrazoles, the amino group is adjacent to a ring nitrogen, which can influence its electron density and steric accessibility. 5-Aminopyrazoles are known to be versatile nucleophiles and readily react with various electrophiles.[15] They are widely used as precursors for the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[16][17]
The amino group in 4-aminopyrazoles is also nucleophilic and participates in reactions such as condensation with aldehydes.[7] However, the electronic environment and steric hindrance at the 4-position may lead to different reactivity profiles compared to the 5-amino isomer.
Caption: General reaction scheme illustrating the nucleophilic character of the amino group.
Reactivity of the Acetonitrile Moiety
The acetonitrile group introduces additional reactive possibilities. The methylene protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can undergo hydrolysis, reduction, or addition reactions.
Reactivity of the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic substitution, although the presence of the amino and acetonitrile groups will influence the regioselectivity of such reactions. The electron-donating amino group is expected to activate the ring towards electrophilic attack.
Conclusion
The positional isomerism of the amino group in 4-amino- and 5-aminopyrazole acetonitrile imparts distinct chemical personalities to these molecules. While they share the same molecular formula, their synthesis, spectroscopic properties, and reactivity profiles are expected to differ significantly.
-
5-Aminopyrazole acetonitrile is likely to be more readily synthesized via established routes and is a well-precedented building block for a variety of fused heterocyclic systems due to the reactivity of its 5-amino group.
-
4-Aminopyrazole acetonitrile , while less commonly reported, offers a different substitution pattern that could lead to novel scaffolds with unique biological activities. Its reactivity would need to be carefully explored to fully harness its synthetic potential.
For researchers in drug discovery, the choice between these two isomers will depend on the specific therapeutic target and the desired substitution pattern of the final molecule. The 5-amino isomer provides a more direct route to many known bioactive scaffolds, while the 4-amino isomer presents an opportunity for exploring new chemical space. This guide serves as a foundational resource to aid in this selection process, emphasizing the importance of understanding the subtle yet significant consequences of positional isomerism. Further experimental and computational studies on these specific isomers are warranted to fully elucidate their properties and unlock their full potential.
References
- Reva, I., et al. (2020). Structure and IR Spectra of 3(5)
- Reva, I., et al. (2020). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices and B3LYP/6-311++G(d,p) calculated harmonic (scaled) and anharmonic IR spectra for 3AP and 5AP tautomers.
- Wojciechowska, A., et al. (2017). Pyrazole Amino Acids: Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue. Journal of Peptide Science, 23(9), 716-726. [Link]
- Kucheriv, O. I., et al. (2019). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II).
- Harrison, T., et al. (2016). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2467. [Link]
- Kucheriv, O. I., et al. (2019). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN )bis(3-aminopyrazole-κN )bis(nitrato-κO)copper(II).
- Lim, C., et al. (2019). General structure of the aminopyrazole derivatives studied by Lim et al..
- SpectraBase. (2023). 4-Amino-pyrazole. [Link]
- Gomaa, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
- Prestat, G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8938-8948. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(1), 1-11. [Link]
- Reddy, K. R., et al. (2018).
- NIST. (n.d.). 3-Aminopyrazole. In NIST Chemistry WebBook. [Link]
- Prestat, G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8938-8948. [Link]
- Khasanov, S. S., et al. (2020). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.
- Kumar, A., et al. (2019). Synthesis of 5-amino-1H-pyrazole 3.
- SpectraBase. (2023). 5-Amino-1,3-diphenyl pyrazole. [Link]
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
- PubChem. (n.d.). 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile. [Link]
- University of California, Los Angeles. (n.d.). NMR Chemical Shifts. [Link]
- Elguero, J., et al. (2002). Hydrogen bond interactions (A, ").
- Gomaa, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
- Marinescu, M., et al. (2022). Chemical structures of the pyrazole derivatives (1-12).
- Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
- Gomaa, A. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
- Fichez, J., et al. (2016).
- Bollu, S., & Sharma, A. K. (2020). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers in Chemistry, 8, 581. [Link]
- Hsieh, C. J., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PLoS ONE, 7(10), e46715. [Link]
- Unknown. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).
- Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3568. [Link]
- Ivanova, Y. B., et al. (2019). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 17(2), 277-288. [Link]
- Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
- Unknown. (n.d.).
- Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 21-26. [Link]
- Claramunt, R. M., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(11), 1255-1260. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Aminopyrazole [webbook.nist.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
A Senior Application Scientist's Guide to the Structural Validation of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. In the realm of heterocyclic chemistry, and specifically for novel compounds like 2-(4-amino-1H-pyrazol-1-yl)acetonitrile and its derivatives, a multi-faceted analytical approach is not just recommended—it is imperative. These compounds represent a promising scaffold in medicinal chemistry, with aminopyrazoles being explored as kinase inhibitors and for other therapeutic applications.[1][2] This guide provides an in-depth comparison of the most critical analytical techniques for validating the structure of these derivatives, grounded in experimental data and field-proven insights.
The Imperative of Orthogonal Structural Verification
The synthesis of substituted pyrazoles can often lead to the formation of regioisomers.[3] For instance, the alkylation of an NH-pyrazole can occur at either of the two nitrogen atoms in the pyrazole ring, leading to different isomers with potentially distinct biological activities. Therefore, relying on a single analytical technique is fraught with risk. An orthogonal approach, leveraging the strengths of multiple, complementary methods, provides a self-validating system for structural confirmation. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For pyrazole derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.[4]
Key NMR Experiments and Their Causal Insights
-
¹H NMR: Provides initial information on the number and chemical environment of protons. For this compound derivatives, key signals to analyze include the pyrazole ring protons, the methylene protons of the acetonitrile group, and the protons of the amino group. The chemical shifts of the pyrazole protons can be indicative of the substitution pattern.[5]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the pyrazole ring carbons are particularly informative for distinguishing between isomers.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It reveals correlations between protons and carbons that are two or three bonds away.[4] For example, the methylene protons of the acetonitrile substituent will show a correlation to the C5 and N1 atoms of the pyrazole ring, confirming the point of attachment.
-
Experimental Protocol: 2D NMR Analysis for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[3]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assess purity and obtain initial chemical shift information.[3][4]
-
2D Spectra Acquisition:
-
HSQC: Run a standard HSQC experiment to correlate one-bond ¹H-¹³C connections.
-
HMBC: Optimize the HMBC experiment by setting the long-range coupling constant (typically around 8 Hz) to observe 2- and 3-bond correlations.[7]
-
-
Data Analysis:
-
Use the HSQC spectrum to assign the carbons directly attached to protons.
-
Analyze the HMBC spectrum to identify key long-range correlations that confirm the overall structure and differentiate between potential isomers. For instance, look for correlations from the methylene protons to the pyrazole ring carbons.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the crucial information of the compound's molecular weight and can offer structural insights through the analysis of its fragmentation pattern. For novel this compound derivatives, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
Comparative Analysis of Ionization Techniques
| Ionization Technique | Principle | Advantages for Pyrazole Derivatives | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique, forms ions from solution. | Excellent for polar and thermally labile molecules. Provides a strong molecular ion peak ([M+H]⁺).[8] | Minimal fragmentation, providing less structural information from the initial spectrum. |
| Electron Ionization (EI) | High-energy technique, bombards molecules with electrons. | Produces a detailed fragmentation pattern that can be a "fingerprint" for the molecule and help in structural elucidation.[9][10] | The molecular ion peak may be weak or absent for some compounds. |
Understanding the Fragmentation of Pyrazoles
The fragmentation pattern of pyrazoles in EI-MS is often characterized by the loss of small, stable molecules like HCN.[11] The specific fragmentation will depend on the nature and position of the substituents. For this compound, characteristic fragments would likely arise from the cleavage of the acetonitrile group and fragmentation of the pyrazole ring itself.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule in the solid state. This technique is considered the "gold standard" for structural determination as it reveals precise bond lengths, bond angles, and stereochemistry.[5][12][13][14][15][16][17][18]
Key Insights from Crystallographic Data
-
Unambiguous Connectivity: Directly visualizes the atomic arrangement, leaving no doubt about which atoms are bonded to each other.
-
Regioisomer and Stereoisomer Differentiation: Provides definitive proof of the isomeric form of the synthesized compound.
-
Intermolecular Interactions: Reveals information about hydrogen bonding and other non-covalent interactions in the crystal lattice, which can be relevant for understanding the compound's physical properties.[13]
Experimental Workflow: From Powder to Structure
Caption: Workflow for X-ray Crystallography.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Atomic connectivity in solution, isomeric differentiation. | Provides detailed structural information in a physiologically relevant state (solution). | Can be complex to interpret for some molecules; requires larger sample amounts. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Fragmentation can be complex; may not always provide definitive connectivity. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state. | The "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Integrated Approach to Structural Validation
The most robust approach to validating the structure of a novel this compound derivative is to use these techniques in concert.
Caption: Integrated workflow for structural validation.
This integrated workflow ensures that the proposed structure is consistent across multiple analytical methods, providing the highest level of confidence for subsequent research and development activities.
References
- Structure Elucidation of a Pyrazolo[5][20]pyran Derivative by NMR Spectroscopy. Molecules. [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Structure Elucidation of a Pyrazolo[5][20]pyran Derivative by NMR Spectroscopy. PMC - NIH. [Link]
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
- Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. [Link]
- A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Mass spectrometric study of some pyrazoline derivatives.
- Mass spectral investigation of compounds 1 and 11-15.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
- Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. pubs.acs.org. [Link]
- Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. University of Helsinki Research Portal. [Link]
- The synthetic approach for the synthesis of aminopyrazole 4.
- Literatures preparation of 4-aminopyrazole derivatives.
- Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
- 1H-Pyrazole. NIST WebBook. [Link]
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. [Link]
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- This compound. PubChem. [Link]
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. AA Blocks. [Link]
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
- 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile. NIH. [Link]
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH. [Link]
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. NIH. [Link]
- 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PMC - NIH. [Link]
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. NIH. [Link]
Sources
- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Substituted Aminopyrazole Analogs
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[1][2] Its derivatives have demonstrated a remarkable breadth of bioactivities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4] This guide provides a comparative analysis of substituted aminopyrazole analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of next-generation therapeutic agents.
The Aminopyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems. The addition of an amino group transforms it into a potent pharmacophore capable of forming critical hydrogen bonds with protein targets. For instance, the aminopyrazole core is known to form a triad of hydrogen bonds with the hinge region residues of kinases, a crucial interaction for potent inhibition.[5] The position of the amino group (e.g., 3-amino, 4-amino, or 5-aminopyrazole) and the nature of substituents at other positions on the ring dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.[4]
Comparative Bioactivity as Kinase Inhibitors
Aminopyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer and inflammation.[6][7]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Aminopyrazole analogs have been successfully developed as potent CDK inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The aminopyrazole core effectively interacts with the kinase hinge region.[5]
-
Substituents at the 5-position of the pyrazole ring are embedded in a shallow hydrophobic pocket (P1), and modifications here are critical for potency.[5]
-
The substituent at the N1 position is often solvent-exposed, allowing for modifications to improve solubility and pharmacokinetic properties without compromising potency.[5][8]
A systematic study involving a library of aminopyrazole analogs identified compound 24 as a potent and selective inhibitor of CDK2 and CDK5.[5] The SAR exploration revealed that specific substitutions in the hydrophobic pocket adjacent to the hinge region were optimal for high potency.[5][8]
Table 1: Comparative Activity of Aminopyrazole Analogs as CDK Inhibitors
| Compound ID | R¹ Substituent (at C5) | R² Substituent (at N1) | CDK2 IC₅₀ (µM) | CDK5 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 16 | Phenyl | 2-hydroxyethyl | 0.15 | 0.09 | [5] |
| 24 | 4-fluorophenyl | 2-hydroxyethyl | 0.03 | 0.02 | [5] |
| AT7519 | (structure complex) | (structure complex) | 0.10 (CDK2) | 0.04 (CDK5) |[5] |
Data synthesized from cited literature.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a known driver in various cancers.[9][10] A significant challenge in FGFR inhibitor development is the emergence of resistance, often through "gatekeeper" mutations.[9] Researchers have developed novel 3-aminopyrazoles that covalently target a P-loop cysteine residue, demonstrating potent activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[9][10]
SAR Insights:
-
A key innovation was the design of analogs that covalently modify a P-loop cysteine, overcoming resistance from gatekeeper mutations that block access to the kinase's back pocket.[9]
-
Modifications to the linker connecting the aminopyrazole core to the electrophile were crucial for positioning the "warhead" correctly for covalent modification.[9]
-
The introduction of a piperidine moiety (compound 19 ) resulted in a promising balance of potency and an improved in vitro drug metabolism and pharmacokinetics (DMPK) profile.[9]
Table 2: Activity of Covalent Aminopyrazole Inhibitors against FGFR3
| Compound ID | Cellular IC₅₀ (µM) - Wild-Type FGFR3 | Cellular IC₅₀ (µM) - V555M Mutant FGFR3 | Reference |
|---|---|---|---|
| 1 | 0.100 | 0.120 | [9] |
| 17 | 0.011 | 0.010 | [9] |
| 18 | 0.010 | 0.011 | [9] |
| 19 | 0.021 | 0.023 |[9] |
Data extracted from cited literature, representing cellular potency in BaF3 cell lines.[9]
Janus Kinase (JAK) Inhibition
JAKs are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors, making them attractive targets for treating inflammatory diseases and cancers.[6] A series of 4-aminopyrazole derivatives were designed and synthesized as potent JAK inhibitors.
SAR Insights:
-
The 4-aminopyrazole scaffold proved effective for targeting the JAK family.[6]
-
Compound 17m emerged as a highly potent inhibitor, particularly against JAK2 and JAK3, with IC₅₀ values in the nanomolar range.[6]
-
Western blot analysis confirmed that compound 17m effectively inhibited the phosphorylation of JAK2 in HeLa cells, demonstrating cellular activity.[6]
Table 3: Inhibitory Activity of Compound 17m against JAKs
| Kinase Target | IC₅₀ (µM) | % Inhibition at 10 µM | Reference |
|---|---|---|---|
| JAK1 | 0.67 | 97% | [6] |
| JAK2 | 0.098 | 96% | [6] |
| JAK3 | 0.039 | 100% |[6] |
Data extracted from cited literature.[6]
Broad-Spectrum Anticancer and Antioxidant Activity
Beyond specific kinase inhibition, many aminopyrazole derivatives exhibit broad antiproliferative and antioxidant properties.[11][12]
Antiproliferative Activity: A study of highly functionalized pyrazole hydrazones and amides identified derivative 11a as a potent antitumor agent against a panel of cancer cell lines, with IC₅₀ values in the low micromolar range.[12] The combination of a phenylamino pyrazole nucleus with acylhydrazone and amide decorations was key to its potent antiproliferative profile.[1][12]
Antioxidant and ROS Inhibition: The 5-aminopyrazole (5AP) scaffold is a promising chemotype for developing new antioxidant agents.[11][13] Certain derivatives have been shown to remarkably inhibit Reactive Oxygen Species (ROS) production in human platelets and exhibit significant in vitro radical scavenging properties.[11][12] This dual anticancer and antioxidant activity is particularly valuable, as oxidative stress is closely linked to cancer progression.[13]
Antimicrobial Bioactivity
The aminopyrazole scaffold is also a versatile starting point for the development of novel antimicrobial agents.[14][15]
SAR Insights for Antibacterial Activity:
-
Studies have shown that pyrazolo[1,5-a]pyrimidines, synthesized from 3-aminopyrazoles, possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]
-
In another series derived from chalcones, the presence of lipophilic chloro and bromo substituents on the pyrazole derivatives was found to increase antimicrobial activity.[15]
-
Hybrid compounds linking a 2-amino-4H-1,3-oxazine fragment to a pyrazole ring at position 4 showed pronounced antimicrobial activity, particularly against Staphylococcus aureus.[16]
Some derivatives have also been investigated as inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis, with one compound showing a high activity level (MIC = 4 µg/mL).[17]
Experimental Design & Protocols
The evaluation of aminopyrazole analogs relies on a tiered system of assays, progressing from cell-free biochemical assays to cell-based and, ultimately, in vivo models. The choice of assay is dictated by the intended biological target.
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive aminopyrazole analogs.
Caption: General workflow for aminopyrazole drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a kinase. The signal is often detected using fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactivity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test aminopyrazole analogs in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the purified recombinant kinase enzyme and its specific peptide substrate in the appropriate kinase buffer.
-
Add the kinase/substrate mixture to the assay plate wells containing the compounds.
-
Prepare an ATP solution (at the Kₘ concentration for the specific kinase) in the kinase buffer.
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection:
-
Stop the kinase reaction by adding a detection solution. For an ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Read the plate on a luminometer or appropriate plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the aminopyrazole analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value.
Mechanism of Action: Kinase Signaling Pathway
Aminopyrazole-based CDK inhibitors act by blocking the catalytic activity of CDKs, thereby preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This action halts the cell's progression through the G1/S checkpoint of the cell cycle, ultimately inhibiting proliferation.
Caption: Inhibition of the G1/S checkpoint by an aminopyrazole CDK inhibitor.
Conclusion and Future Directions
The substituted aminopyrazole scaffold remains an exceptionally fruitful area for drug discovery. Its chemical tractability and ability to target diverse biological macromolecules have led to numerous potent compounds across multiple therapeutic areas. As demonstrated, a systematic approach to SAR, combining rational design with robust biochemical and cellular screening, is critical to success. Future efforts will likely focus on developing analogs with improved selectivity to minimize off-target effects, enhancing pharmacokinetic profiles for better in vivo efficacy, and overcoming resistance mechanisms through innovative designs, such as the covalent inhibitors developed for FGFR. The continued exploration of this versatile chemical scaffold promises to yield novel and effective therapies for a range of human diseases.
References
- Scott, J.S., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link][9][10]
- Radhakrishnan, R., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link][5][8]
- Radhakrishnan, R., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. [Link]
- Scipione, L., et al. (2024).
- Scipione, L., et al. (2024).
- Scott, J.S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]
- Liang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link][6]
- Di Mola, A., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(23), 7172. [Link][12]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][2]
- El-Adl, K., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- El-Gaby, M.S.A., et al. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. Il Farmaco, 55(11-12), 775-782. [Link][14]
- Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Semantic Scholar. [Link][3]
- Scipione, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 643. [Link][4]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SciRes. [Link][7]
- Hassan, A.S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 488. [Link]
- Vasylets, G.Y., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. MDPI. [Link][16]
- Abu-Hashem, A.A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 13670-13685. [Link][15]
- Tanaka, H., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]
- Kca, S., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Aly, A.A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Khan, I., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity.
- Castagnolo, D., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-8591. [Link][17]
- Jaballah, M.Y., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Bioorganic Chemistry, 128, 106059. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. [PDF] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | Semantic Scholar [semanticscholar.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile and Other Privileged Heterocyclic Building Blocks in Drug Discovery
Introduction: The Centrality of Nitrogen Heterocycles in Modern Drug Design
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are arguably the most vital class of molecular frameworks.[1] Their ubiquity is a testament to their unique ability to present functional groups in precise three-dimensional arrangements, engage in crucial hydrogen bonding interactions, and modulate physicochemical properties to achieve desired pharmacokinetic profiles. Over 75% of small-molecule drugs feature at least one heterocyclic ring, solidifying their status as "privileged structures" in drug discovery.
Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a particularly versatile and successful scaffold.[2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, underscores its therapeutic importance.[3] A subclass of these compounds, aminopyrazoles, serve as exceptionally useful building blocks, or synthons, providing a reactive handle for constructing more complex molecular architectures, often leading to fused heterocyclic systems with potent biological activity.[4][5]
This guide provides an in-depth, comparative analysis of a specific, highly functionalized building block: 2-(4-amino-1H-pyrazol-1-yl)acetonitrile . We will dissect its structural attributes, synthetic accessibility, and chemical reactivity in key transformations relevant to drug discovery. To provide a robust and practical context, its performance will be benchmarked against three other widely used heterocyclic building blocks: its constitutional isomer, a 5-aminopyrazole derivative , and two bioisosteric alternatives, 2-aminothiazole and 2-aminoimidazole . This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in scaffold selection and lead optimization.
Profile of the Challenger: this compound
This compound is a bifunctional building block designed for versatility. Its structure offers distinct advantages for library synthesis and structure-activity relationship (SAR) exploration.
Key Structural Features and Strategic Advantages
-
4-Amino Group: Positioned on the pyrazole ring, this primary amine is a potent nucleophile and a critical hydrogen bond donor. Its location is electronically distinct from the more commonly utilized 3- or 5-aminopyrazoles, which can lead to different reactivity profiles and unique interactions with biological targets.[6]
-
N1-Acetonitrile Moiety: This substituent serves two strategic purposes. Firstly, it blocks the N1 position, which can be a site of metabolic attack (N-dealkylation) or unwanted tautomerization. Secondly, the nitrile group and the adjacent methylene provide a versatile chemical handle for further elaboration into carboxylic acids, amines, or tetrazoles, offering a distinct vector for molecular growth compared to simple N-aryl or N-alkyl pyrazoles.
-
Pyrazole Core: The aromatic pyrazole ring itself is a privileged scaffold. The pyridine-like N2 atom is a hydrogen bond acceptor, while the ring system contributes to the overall rigidity and planarity of the molecule, making it an excellent scaffold for orienting substituents.[7]
Synthetic Accessibility
While a specific, dedicated synthesis for this compound is not prominently featured in indexed literature, its synthesis can be reliably achieved through established methods for constructing 4-aminopyrazoles. The most logical and versatile approach involves the condensation of (cyanomethyl)hydrazine with a suitable three-carbon electrophile, such as an ethoxymethylenemalononitrile derivative. This method offers high regioselectivity and proceeds under mild conditions.
This protocol is a representative procedure based on established methodologies for analogous aminopyrazole syntheses.[8][9]
Objective: To synthesize this compound via a cyclocondensation reaction.
Materials:
-
(Cyanomethyl)hydrazine (or its hydrochloride salt)
-
2-(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Triethylamine (if using hydrazine salt)
-
Sodium Bicarbonate (aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a solution of (cyanomethyl)hydrazine (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add 2-(ethoxymethylene)malononitrile (1.0 mmol). Causality Note: If using the hydrochloride salt of the hydrazine, pre-neutralize with triethylamine (1.2 mmol) and stir for 15 minutes before adding the electrophile.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (30 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., from 3:1 to 1:1) to afford the pure this compound.
Caption: Workflow for the synthesis of the target building block.
The Incumbents: Alternative Heterocyclic Building Blocks
The utility of this compound is best understood when compared to other workhorses of medicinal chemistry.
-
Comparator 1: 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile (Regioisomer): This building block is a constitutional isomer of our target. The primary difference is the position of the amino group (C5 vs. C4), which significantly impacts its electronic environment and steric accessibility. The C5-amino group is adjacent to the N1 substituent, which can influence its reactivity and role in forming fused ring systems.[10]
-
Comparator 2: 2-Aminothiazole Derivatives: The 2-aminothiazole scaffold is a bioisostere of aminopyrazole, found in numerous approved drugs.[7][11] The endocyclic sulfur atom alters the ring's electronics and size compared to the pyrazole's N-N bond. The exocyclic amine at the 2-position is part of an amidine system, which influences its basicity and nucleophilicity.[12]
-
Comparator 3: 2-Aminoimidazole Derivatives: Like pyrazole, imidazole is a five-membered diazole, but with the nitrogen atoms in a 1,3-relationship.[13] This arrangement makes the 2-aminoimidazole ring more basic and generally more stable than the corresponding pyrazole.[1][14] This scaffold is also a common feature in natural products and synthetic drugs.[15][16]
Head-to-Head Comparison: Performance in Key Medicinal Chemistry Reactions
A building block's value is determined by its predictable and efficient performance in common synthetic transformations used for lead generation and optimization.
N-Arylation and N-Alkylation (e.g., Buchwald-Hartwig Amination)
The formation of a C-N bond at the exocyclic amine is a cornerstone of library synthesis. The Buchwald-Hartwig reaction is a powerful tool for this transformation.[17]
Causality and Experimental Choices: The success of this palladium-catalyzed coupling depends heavily on the nucleophilicity of the amine and the choice of ligand.[18] Electron-rich amines generally react faster. For sensitive heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are often required to promote reductive elimination and prevent catalyst decomposition.[19]
Comparative Performance:
| Building Block | Model Reaction Partner | Catalyst System | Expected Yield | Key Considerations |
| This compound | 4-Bromotoluene | Pd(dba)₂, tBuDavePhos, NaOtBu | Good to Excellent | The C4-amino group is relatively unhindered and electronically available.[20] |
| 5-Amino-1-phenyl-pyrazole-4-carbonitrile | 4-Bromotoluene | Pd(dba)₂, XPhos, K₃PO₄ | Good | The amino group at C5 is adjacent to the N1-phenyl group, creating more steric hindrance, which may require more forcing conditions or specialized ligands. |
| 2-Aminothiazole | 4-Bromotoluene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Moderate to Good | The amidine character can reduce nucleophilicity. Potential for catalyst inhibition by the thiazole sulfur requires careful ligand selection.[11] |
| 2-Aminoimidazole | 4-Bromotoluene | Pd(OAc)₂, BINAP, K₂CO₃ | Moderate | Higher basicity can lead to catalyst poisoning. The unprotected imidazole N-H can compete in the reaction, often necessitating N-protection.[21] |
Multicomponent Reactions (MCRs) for Fused Heterocycles
Aminopyrazoles are renowned for their utility in MCRs to rapidly generate complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves privileged structures.[22][23]
Causality and Workflow: A typical MCR involves the reaction of the aminopyrazole with a 1,3-dielectrophile (e.g., a β-ketoester or an enone). The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization. The regiochemical outcome is dictated by which nitrogen atom of the pyrazole participates in the cyclization. For 5-aminopyrazoles, the endocyclic N1 is typically involved, while for 3- and 4-aminopyrazoles, the reaction pathway can be more complex.
Caption: Generic workflow for a multicomponent reaction.
-
This compound in MCRs would likely involve the exocyclic 4-amino group as the initial nucleophile, leading to unique fused systems that are distinct from those derived from its 5-amino isomer.
-
5-Aminopyrazoles are the classic substrates for these reactions, reliably forming pyrazolo[1,5-a]pyrimidines.[5]
-
2-Aminothiazoles and 2-Aminoimidazoles can also participate in MCRs, but their different ring electronics and the reactivity of the endocyclic heteroatoms can lead to different product classes, such as imidazo[1,2-a]pyridines or thiazolo[3,2-a]pyrimidines.
Structural and Pharmacokinetic Implications
The choice of building block extends beyond synthetic feasibility; it profoundly impacts the biological activity and drug-like properties of the final molecule.
Vector Analysis and Physicochemical Properties
The term "vector" in medicinal chemistry refers to a specific point on a scaffold from which chemists can explore chemical space. The choice of building block dictates the available vectors.
Caption: Comparative analysis of modification vectors.
This compound offers three primary vectors: the 4-amino group, the N1-acetonitrile group, and the C3/C5 positions of the pyrazole ring. This trifecta provides exceptional flexibility for multipronged SAR studies.
| Property | 4-Aminopyrazole | 5-Aminopyrazole | 2-Aminothiazole | 2-Aminoimidazole |
| cLogP (approx.) | Low | Low | Moderate | Low |
| TPSA (Ų) | High | High | Moderate | High |
| pKa (of ring) | ~2.5 (weak base) | ~2.5 (weak base) | ~5.3 (moderate base) | ~7.0 (strong base) |
| H-Bond Donors | 2 (ring NH, amino NH₂) | 2 (ring NH, amino NH₂) | 2 (ring NH, amino NH₂) | 2 (ring NH, amino NH₂) |
| H-Bond Acceptors | 2 (ring N, amino N) | 2 (ring N, amino N) | 2 (ring N, amino N) | 2 (ring N, amino N) |
Data are estimations for unsubstituted parent scaffolds.
Key Implications:
-
Basicity: The significantly higher basicity of imidazole and thiazole can be a double-edged sword.[1] While it can lead to strong salt formation and improved solubility, it can also cause off-target effects (e.g., hERG inhibition) or undesirable interactions with acidic catalysts. The weak basicity of pyrazole is often considered more "drug-like."
-
Metabolic Stability: The N1-substituent on the target molecule and its 5-amino isomer blocks a potential site of metabolism. The thiazole sulfur can be a metabolic hotspot (oxidation), which is a consideration during lead optimization.
Case Study: Application in Kinase Inhibitor Design
A primary application for these scaffolds is in the design of kinase inhibitors. The amino-heterocycle motif is adept at forming critical hydrogen bonds with the "hinge" region of the ATP-binding pocket, a highly conserved feature among kinases.[24][25]
Mechanism of Action: The exocyclic amino group typically donates a hydrogen bond to a backbone carbonyl in the hinge, while one of the ring nitrogen atoms accepts a hydrogen bond from a backbone N-H. This "clamp" anchors the inhibitor, allowing other parts of the molecule to make specific interactions in more variable regions of the active site.
-
Aminopyrazoles (4- and 5-): Both isomers can form the canonical hinge-binding interactions. The choice between a 4- and 5-aminopyrazole can subtly alter the angle at which the rest of the molecule projects from the hinge, which can be critical for accessing adjacent hydrophobic pockets.[6] In silico studies suggest that 4-aminopyrazole derivatives may show a higher affinity for cyclin-dependent kinases (CDKs), while 5-aminopyrazoles are often directed towards p38 MAP kinases.[4][6][26]
-
2-Aminothiazole: This is a classic hinge-binder, present in drugs like Dasatinib. The geometry it provides is well-validated for potent kinase inhibition.[27]
-
2-Aminoimidazole: Also a competent hinge-binder, its higher basicity can sometimes form an ionic interaction with an acidic residue (e.g., Asp) in or near the hinge, providing an additional affinity boost.
Caption: Canonical hydrogen bonding pattern in a kinase active site.
Conclusion: Selecting the Right Tool for the Job
The selection of a heterocyclic building block is a strategic decision with far-reaching consequences for a drug discovery program. While all the discussed scaffolds are "privileged," they are not interchangeable.
This compound stands out as a highly versatile and strategically designed building block. Its key advantages are:
-
Orthogonal Reactivity: It offers three distinct points for chemical modification, allowing for comprehensive SAR exploration.
-
Blocked Metabolism: The N1-substituent prevents potential metabolic N-dealkylation and locks the tautomeric form.
-
Favorable Physicochemical Properties: The pyrazole core imparts weak basicity, which is often desirable for avoiding off-target liabilities.
-
Unique Vector: The N1-acetonitrile handle provides a unique pathway for chemical elaboration that is not present in simpler N-H or N-aryl analogs.
In comparison, 5-aminopyrazoles offer a more traditional and well-trodden path, particularly for constructing pyrazolo[1,5-a]pyrimidines. 2-Aminothiazoles provide a proven, bioisosteric alternative, though promiscuity and potential metabolic liabilities of the sulfur atom must be monitored.[12][28] 2-Aminoimidazoles offer a different electronic and basicity profile, which can be advantageous but may also require more careful management of properties during optimization.[15]
Ultimately, this compound is an excellent choice for programs seeking to rapidly build diverse chemical libraries around a privileged core, offering unique vectors for exploring chemical space while maintaining favorable drug-like properties. Its thoughtful design makes it a powerful tool for navigating the complex challenges of modern lead optimization.
References
- Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
- Žula, A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(13), 1921–1943. [Link]
- Ilaš, J., et al. (2015). 2-Aminoimidazoles in Medicinal Chemistry. Request PDF. [Link]
- Shaaban, M. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
- Hassan, A. S., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29117–29130. [Link]
- Sghaier, R., et al. (2020). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568–1578. [Link]
- Waring, M. J., et al. (2016). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 59(10), 4948–4962. [Link]
- Tovar, A. F., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1788–1791. [Link]
- Mori, M., et al. (2021).
- Sghaier, R., et al. (2020). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568–1578. [Link]
- Shaaban, M. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Singh, S., et al. (2023). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles.
- Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 134–150. [Link]
- Quora. (2017). Why is imidazole more basic than pyrazole? Quora. [Link]
- Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 54(10), 3383–3392. [Link]
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
- ResearchGate. (2018). Structures of 2-aminoimidazole (2AI) based compounds, previously tested for cytotoxicity.
- CUTM Courseware. (n.d.). Pyrazole, Imidazole and Thiazole. CUTM Courseware. [Link]
- Pisano, C., et al. (2017). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
- Gomaa, A. M., & Ali, M. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Egyptian Journal of Chemistry. [Link]
- Semantic Scholar. (2014). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Semantic Scholar. [Link]
- Pisano, C., et al. (2017). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
- ResearchGate. (2025). New heterocyclic hybrids of pyrazole and its bioisosteres: Design, synthesis and biological evaluation as dual acting antimalarial-antileishmanial agents.
- Shaffer, C. V., et al. (2017). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 27(15), 3357–3362. [Link]
- ResearchGate. (2020). Examples of bioactive 4-aminopyrazoles (a–i).
- Machalz, D., et al. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 23(10), 2586. [Link]
- La Mura, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
- Kim, H. S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4689. [Link]
- Lundgren, R. J., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 860–863. [Link]
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(31), 21397–21413. [Link]
- Chen, Z., et al. (2011). QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors. Chemical Biology & Drug Design, 77(1), 37–46. [Link]
- ResearchGate. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]
- Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(19), 6667. [Link]
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167–190. [Link]
- Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 167–190. [Link]
- Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
- Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 68(Pt 1), o65. [Link]
- Scilit. (2007).
- Omar, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 481. [Link]
Sources
- 1. quora.com [quora.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 9. scilit.com [scilit.com]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar [semanticscholar.org]
- 15. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile Derivatives as Protein Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-(4-amino-1H-pyrazol-1-yl)acetonitrile scaffold, a privileged core structure in modern medicinal chemistry. We will dissect the key structural components, explore the impact of various substitutions on biological activity, and compare its performance and profile against alternative pyrazole-based inhibitor classes, supported by experimental data and established biochemical principles.
Introduction: The Rise of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered heterocycle that has become a cornerstone in the design of therapeutic agents, particularly in oncology and immunology.[1][2][3] Its unique physicochemical properties, synthetic tractability, and ability to serve as a versatile bioisostere for other aromatic systems have cemented its status as a "privileged scaffold".[4][5] Within this class, the this compound framework has emerged as a highly effective core for developing potent and selective protein kinase inhibitors.
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] The this compound scaffold is adept at targeting the ATP-binding site of many kinases. This guide will elucidate the nuanced relationships between chemical structure and biological function for this specific class of compounds, providing a valuable resource for researchers in drug development.
Core Scaffold Analysis and Key Interaction Points
The efficacy of the this compound scaffold stems from its distinct arrangement of hydrogen bond donors and acceptors, which facilitate strong and specific interactions within a kinase ATP-binding pocket.
-
4-Amino Group: This primary amine typically acts as a crucial hydrogen bond donor, forming a key interaction with the "hinge" region of the kinase, a conserved backbone of amino acids that anchors ATP.
-
Pyrazole Ring: The nitrogen atoms of the pyrazole ring itself can act as hydrogen bond acceptors. The N2 atom is particularly important for interacting with hinge region residues.
-
N1-Acetonitrile Moiety: The nitrile group provides an additional hydrogen bond acceptor and a vector for positioning the molecule within the active site. Its placement on the N1 position directs substituents at C3 and C5 toward distinct pockets of the kinase active site, influencing potency and selectivity.
Caption: Key pharmacophoric features of the core scaffold.
General Synthetic Approach
The synthesis of these derivatives is generally robust and allows for late-stage diversification, a critical advantage for rapidly exploring SAR.[7] A common strategy involves the construction of a substituted 4-nitropyrazole intermediate, followed by reduction of the nitro group and subsequent N-alkylation with bromoacetonitrile.
Representative Experimental Protocol: N1-Alkylation
This protocol describes the crucial step of introducing the acetonitrile moiety.
Objective: To synthesize a generic 2-(4-amino-5-substituted-1H-pyrazol-1-yl)acetonitrile derivative.
Materials:
-
5-Substituted-1H-pyrazol-4-amine (1.0 eq)
-
Bromoacetonitrile (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the 5-substituted-1H-pyrazol-4-amine in DMF, add potassium carbonate.
-
Stir the resulting suspension at room temperature for 15 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add bromoacetonitrile dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Trustworthiness Note: This protocol includes a solid base (K₂CO₃) for efficient deprotonation and a polar aprotic solvent (DMF) to facilitate the Sₙ2 reaction. The aqueous workup and chromatographic purification are standard, validated methods for isolating and purifying such compounds.[8]
Detailed Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR based on modifications at each key position of the scaffold. The biological data, presented as IC₅₀ (half maximal inhibitory concentration), are representative values derived from typical kinase inhibition assays to illustrate comparative potency. A lower IC₅₀ value indicates higher potency.
A. Impact of Substituents at the C5-Position
The C5-position is often directed towards the solvent-exposed region of the ATP-binding site. Modifications here are critical for enhancing potency and tuning physicochemical properties like solubility.
| Compound | R¹ (at C5) | Target Kinase IC₅₀ (nM) | Rationale for Activity Change |
| 1a | -H | 550 | Baseline activity; lacks specific interactions in the ribose pocket. |
| 1b | -Methyl | 280 | Small alkyl group provides minor favorable hydrophobic contact. |
| 1c | -Phenyl | 95 | Aromatic ring establishes beneficial hydrophobic or π-stacking interactions. |
| 1d | -4-Fluorophenyl | 45 | Electron-withdrawing fluorine can improve metabolic stability and sometimes forms specific interactions. |
| 1e | -4-Morpholinophenyl | 15 | The morpholine group significantly enhances aqueous solubility and can form an additional hydrogen bond with solvent-exposed residues, boosting potency.[8] |
Insight: Introducing a phenyl ring at C5 is a common starting point for improving potency. Further substitution on this ring, especially with groups capable of hydrogen bonding or improving solubility (like morpholine), is a highly effective strategy for optimization.[7]
B. Impact of Substituents at the C3-Position
The C3-position often points towards the "selectivity pocket," a region that varies significantly between different kinases. Therefore, substitutions at this position are paramount for achieving selectivity.
| Compound | R² (at C3) | R¹ (at C5) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio (Off-Target/Target) |
| 2a | -H | -4-Morpholinophenyl | 15 | 350 | 23 |
| 2b | -Methyl | -4-Morpholinophenyl | 25 | 1500 | 60 |
| 2c | -Cyclopropyl | -4-Morpholinophenyl | 8 | 2400 | 300 |
| 2d | -tert-Butyl | -4-Morpholinophenyl | 150 | >10000 | >66 |
Insight: Small, rigid groups like cyclopropyl can be optimal for fitting into specific selectivity pockets without incurring a steric penalty, dramatically improving both potency and selectivity.[9] In contrast, a bulky group like tert-butyl can clash with the pocket, leading to a significant loss of potency.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The this compound scaffold is a powerful and versatile core for the development of protein kinase inhibitors. The structure-activity relationships are well-defined:
-
Potency is primarily driven by substitutions at the C5-position, which interact with the solvent-front and ribose-binding regions.
-
Selectivity is exquisitely controlled by modifications at the C3-position, which probe the variable "selectivity pocket" of different kinases.
-
The 4-amino and N1-acetonitrile groups serve as critical anchors, positioning the molecule for high-affinity binding.
By systematically applying these principles, researchers can rationally design novel derivatives with improved potency, selectivity, and drug-like properties, accelerating the development of next-generation targeted therapies.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies (RSC Publishing)
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing (RSC Publishing)
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC - NIH (N
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES (International Journal of Pharmaceutical Sciences and Research)
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β (n
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR (Journal of Chemical and Pharmaceutical Research)
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH (N
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI (MDPI)
- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics (Journal of Drug Delivery and Therapeutics)
- Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed (PubMed)
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed (PubMed)
- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7)
- Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed (PubMed)
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH (N
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal (eco-vector.com)
- Identification of N-(1H-pyrazol-4-yl)
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: From Precursor to Product in Pyrazole Synthesis
A Senior Application Scientist's Guide to Reaction Verification
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a daily endeavor. Among the vast landscape of heterocyclic chemistry, the pyrazole scaffold holds a prominent position due to its prevalence in a wide array of pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, a classic and reliable method, continues to be a cornerstone for constructing this valuable five-membered ring system.[1][2][3] This guide provides an in-depth spectroscopic comparison of the precursors and products involved in a typical Knorr pyrazole synthesis, offering practical insights into confirming the successful transformation from starting materials to the final, desired compound.
The Foundational Chemistry: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4] The reaction is typically carried out in a protic solvent, often with acid catalysis, and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring.[2][3] The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, is a key consideration, as it can lead to the formation of isomeric products.[1][4]
For the purpose of this guide, we will focus on the synthesis of 3,5-dimethylpyrazole from the reaction of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine hydrate. This reaction is a straightforward and illustrative example of the Knorr synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
A detailed, step-by-step methodology for a representative synthesis is provided below.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.0 equivalent) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 3,5-dimethylpyrazole.
Spectroscopic Interrogation: A Comparative Analysis
The true confirmation of a successful synthesis lies in the meticulous analysis of the product's spectroscopic data and its comparison with that of the starting materials. The transformation from acetylacetone and hydrazine hydrate to 3,5-dimethylpyrazole is accompanied by distinct and predictable changes in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms within a molecule.
¹H NMR Spectroscopy
-
Acetylacetone (Precursor): Acetylacetone exists as a mixture of keto and enol tautomers, which is reflected in its ¹H NMR spectrum.[5][6] The keto form typically shows a singlet for the methylene protons (CH₂) at around 3.6 ppm and a singlet for the methyl protons (CH₃) at approximately 2.2 ppm.[5][6] The enol form displays a singlet for the vinyl proton (CH) at about 5.5 ppm and a singlet for the methyl protons at around 2.0 ppm.[5]
-
Hydrazine Hydrate (Precursor): Due to rapid proton exchange with the water present in the hydrate, the protons of hydrazine typically appear as a broad singlet in the ¹H NMR spectrum. The exact chemical shift can vary depending on the solvent and concentration.
-
3,5-Dimethylpyrazole (Product): The ¹H NMR spectrum of 3,5-dimethylpyrazole is significantly different from its precursors. A singlet is observed for the two equivalent methyl groups at approximately 2.2 ppm.[7] A singlet for the C4-proton of the pyrazole ring appears around 5.8 ppm.[7] A broad singlet corresponding to the N-H proton is also present, with a chemical shift that can vary.
¹³C NMR Spectroscopy
-
Acetylacetone (Precursor): The ¹³C NMR spectrum of acetylacetone also shows signals for both the keto and enol forms. The keto form will have a carbonyl carbon signal around 202 ppm, a methylene carbon at about 58 ppm, and a methyl carbon at approximately 30 ppm. The enol form will show a carbonyl carbon signal around 191 ppm, a vinyl carbon at about 100 ppm, and a methyl carbon at around 24 ppm.
-
3,5-Dimethylpyrazole (Product): The ¹³C NMR spectrum of the pyrazole product is indicative of its aromatic nature. The C3 and C5 carbons, being equivalent, will appear as a single signal around 145 ppm. The C4 carbon will be observed at approximately 105 ppm, and the methyl carbons will give a signal at about 13 ppm.[7]
Table 1: Comparative ¹H and ¹³C NMR Data (Approximate Chemical Shifts in ppm)
| Compound | ¹H NMR Signals | ¹³C NMR Signals |
| Acetylacetone (Keto) | ~3.6 (s, 2H, CH₂), ~2.2 (s, 6H, 2xCH₃) | ~202 (C=O), ~58 (CH₂), ~30 (CH₃) |
| Acetylacetone (Enol) | ~5.5 (s, 1H, CH), ~2.0 (s, 6H, 2xCH₃) | ~191 (C=O), ~100 (CH), ~24 (CH₃) |
| 3,5-Dimethylpyrazole | ~5.8 (s, 1H, C4-H), ~2.2 (s, 6H, 2xCH₃), broad (1H, NH) | ~145 (C3/C5), ~105 (C4), ~13 (CH₃) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups.
-
Acetylacetone (Precursor): The IR spectrum of acetylacetone is characterized by strong C=O stretching vibrations for the ketone groups, typically appearing around 1700-1725 cm⁻¹.[5] In the enol form, a broad O-H stretch is observed in the region of 2500-3200 cm⁻¹, and the C=O stretch is shifted to a lower wavenumber (around 1622 cm⁻¹) due to conjugation.[5][8]
-
Hydrazine Hydrate (Precursor): The IR spectrum of hydrazine hydrate shows characteristic broad N-H stretching bands in the region of 3100-3400 cm⁻¹.[9][10][11]
-
3,5-Dimethylpyrazole (Product): The formation of the pyrazole ring leads to the disappearance of the C=O stretching band from acetylacetone. The IR spectrum of 3,5-dimethylpyrazole will show a characteristic N-H stretching vibration, often appearing as a broad band around 3100-3300 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ region.[12]
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | Key Functional Group Stretches |
| Acetylacetone | ~1725 (C=O, keto), ~1622 (C=O, enol), ~3000 (broad, O-H, enol)[5][8] |
| Hydrazine Hydrate | ~3300 (broad, N-H)[9][10][11] |
| 3,5-Dimethylpyrazole | ~3200 (broad, N-H), ~1550 (C=N, C=C)[12] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Acetylacetone (Precursor): The mass spectrum of acetylacetone will show a molecular ion peak (M⁺) at m/z 100. Common fragments include the loss of a methyl group (m/z 85) and the acetyl cation (m/z 43).
-
Hydrazine (Precursor): The mass spectrum of hydrazine shows a molecular ion peak at m/z 32.[13]
-
3,5-Dimethylpyrazole (Product): The mass spectrum of 3,5-dimethylpyrazole will exhibit a molecular ion peak (M⁺) at m/z 96, confirming the condensation and dehydration of the two precursor molecules. The fragmentation of pyrazoles is complex but can involve the loss of HCN and other characteristic pathways that can help in structure confirmation.[14]
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragments (m/z) |
| Acetylacetone | 100 | 85, 43 |
| Hydrazine | 32 | - |
| 3,5-Dimethylpyrazole | 96 | Varies, loss of HCN possible |
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the analytical workflow.
Caption: Knorr pyrazole synthesis reaction pathway.
Caption: Workflow for product analysis and confirmation.
Conclusion: A Symphony of Spectra
The synthesis of pyrazoles, while often straightforward in practice, requires rigorous analytical confirmation to ensure the desired product has been obtained. By systematically comparing the spectroscopic data of the precursors and the product, researchers can confidently verify the outcome of their reaction. The disappearance of key precursor signals and the appearance of new, characteristic product signals in NMR, IR, and Mass Spectrometry collectively provide irrefutable evidence of a successful transformation. This multi-faceted spectroscopic approach is not merely a quality control step; it is an integral part of the scientific process, providing the certainty needed to advance research and development in the chemical and pharmaceutical sciences.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
- Process for the preparation of pyrazoles - Google Patents. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis Online. (n.d.).
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.).
- Acetylacetone: Structure, NMR & IR Spectra - Study.com. (n.d.).
- Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.).
- A Comparative Spectroscopic Analysis of Acetylacetone and Hexafluoroacetylacetone in the Infrared and Near-Infrared Regions - Benchchem. (n.d.).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022).
- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation | IJACBS - Visnav. (n.d.).
- Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer - AZoM. (2015).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (n.d.).
- knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
- Experimental IR spectrum of acetylacetone in 0.1 M CHCl3 solution. - ResearchGate. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022).
- 4-Methylpyrazole(7554-65-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- Hydrazinehydrate - SpectraBase. (n.d.).
- Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021).
- Confirming the Fruits of Hydrazine Hydrate's Labor: A Comparative Guide to Spectroscopic Methods - Benchchem. (n.d.).
- Hydrazine hydrate (1:1) | H4N2.H2O | CID 24654 - PubChem. (n.d.).
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. (n.d.).
- Hydrazine hydrate(7803-57-8) IR Spectrum - ChemicalBook. (n.d.).
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024).
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (2025).
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
- methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr - ChemicalBook. (n.d.).
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025).
- 4pzH (1-methyl-4-(phenyldiazenyl)-1H-pyrazole) | Imperial - | Imperial College London. (2019).
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).
- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.).
- Hydrazine - the NIST WebBook. (n.d.).
- 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
- Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. study.com [study.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Hydrazine hydrate (1:1) | H4N2.H2O | CID 24654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hydrazine hydrate(7803-57-8) IR Spectrum [chemicalbook.com]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazine [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Inhibitory Potential of 2-(4-Amino-1H-Pyrazol-1-yl)acetonitrile Derivatives on Target Enzymes
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique arrangement of nitrogen atoms allows for a variety of interactions with biological targets, making it a fertile starting point for the design of potent and selective enzyme inhibitors.[3] Within this class, derivatives of the 2-(4-amino-1H-pyrazol-1-yl)acetonitrile core have emerged as a particularly promising pharmacophore for targeting key enzyme families implicated in cancer and inflammatory diseases, most notably the Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[4][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the inhibitory potential of novel this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative, verifiable data. Our objective is to equip you with the strategic and technical insights necessary to identify and advance promising lead candidates.
Chapter 1: Understanding the Key Target Enzyme Families
The efficacy of any inhibitor is fundamentally tied to its interaction with its biological target. For the pyrazole derivatives , two kinase families are of primary interest: the Janus kinases and the cyclin-dependent kinases.
The Janus Kinase (JAK) Family
Janus kinases are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are indispensable for transducing signals from cytokine and growth factor receptors.[8] This signaling occurs via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which plays a pivotal role in regulating cellular proliferation, hematopoiesis, and the immune response.[4][8] Dysregulation of the JAK-STAT pathway is a known driver of various autoimmune disorders and myeloproliferative neoplasms, making its components highly attractive therapeutic targets.[6][7]
The goal is often to develop inhibitors with selectivity for specific JAK isoforms to achieve a desired therapeutic effect while minimizing off-target side effects.[7][9] For instance, selective JAK1 inhibition is pursued for inflammatory conditions.[6][9] The pyrazole scaffold has proven effective in this context, as exemplified by the JAK1/2 inhibitor Itacitinib, which features a related pyrazole core.[4][9]
Caption: Inhibition of the JAK/STAT signaling pathway.
The Cyclin-Dependent Kinase (CDK) Family
CDKs are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[2][5] For a cell to progress from one phase of its life cycle to the next (e.g., from G1 to S phase), specific CDKs must be activated by binding to their regulatory partners, known as cyclins. In many human cancers, this regulatory process is hijacked; CDKs become overactive, leading to uncontrolled cellular proliferation.[1][2] Therefore, inhibiting specific CDKs, such as CDK2, can induce cell cycle arrest and apoptosis, making them a validated target in oncology.[2]
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[5]
Chapter 2: A Validated Workflow for Inhibitor Assessment
A robust evaluation of novel inhibitors requires a multi-faceted approach, progressing from direct enzyme engagement to cellular effects and broader pharmacological profiling. This workflow ensures that decisions are based on a holistic understanding of the compound's behavior.
Caption: General workflow for evaluating a novel kinase inhibitor.[5]
PART A: Synthesis of this compound Derivatives
The journey begins with the chemical synthesis of the compounds. Numerous synthetic routes exist for creating substituted 5-aminopyrazoles and their derivatives.[10] Common strategies involve the cyclization of precursors like hydrazines with appropriately substituted nitriles or β-keto nitriles.[11][12][13] The specific route chosen will depend on the desired substitutions on the pyrazole ring and other parts of the molecule, which are designed to modulate potency, selectivity, and pharmacokinetic properties.
PART B: In Vitro Enzyme Inhibition Assays
The first critical step is to determine if the synthesized compounds directly interact with and inhibit the target enzyme. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
This is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a 96- or 384-well plate. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction Mixture: Prepare a master mix containing the target kinase (e.g., recombinant JAK1 or CDK2), its specific substrate (e.g., a peptide substrate), and ATP in an appropriate kinase reaction buffer. The ATP concentration should ideally be at or near its Km value for the kinase.
-
Initiate Reaction: Add the kinase reaction mixture to the wells containing the test compounds. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of compound potency and selectivity.
| Compound ID | R1-Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| PYR-001 | -H | 150 | 200 | >10,000 | 1.3x |
| PYR-002 | -Cl | 15 | 300 | >10,000 | 20x |
| PYR-003 | -F | 25 | 450 | >10,000 | 18x |
| PYR-004 | -CH3 | 80 | 150 | >10,000 | 1.9x |
| Ref-Inhib | - | 10 | 12 | 8,500 | 1.2x |
Table 1: Hypothetical biochemical screening data for a series of pyrazole derivatives.
PART C: Cell-Based Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter a cell, engage its target in a complex cellular environment, and produce a desired biological effect.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HEL cells for JAK2, or MCF-7 for CDK2) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
This assay directly measures the inhibition of the downstream signaling pathway, providing mechanistic validation.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., cytokine-dependent cells) and starve them of serum/cytokines. Pre-treat with the pyrazole inhibitor at various concentrations for 1-2 hours.[5]
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in p-STAT3 levels relative to total STAT3.
Data Presentation: Comparative Cellular Activity
| Compound ID | Cell Line | GI50 (nM) | p-STAT3 Inhibition IC50 (nM) |
| PYR-001 | HEL | 450 | 500 |
| PYR-002 | HEL | 55 | 60 |
| PYR-003 | HEL | 80 | 95 |
| PYR-004 | HEL | 300 | 320 |
| Ref-Inhib | HEL | 40 | 45 |
Table 2: Hypothetical cellular assay data for the pyrazole series.
PART D: Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring the inhibitor is selective for its intended target(s). Off-target kinase inhibition can lead to unforeseen toxicity. Kinome profiling is the gold standard for assessing selectivity. This involves screening the compound against a large panel of kinases (often >200) at a fixed concentration (e.g., 1 µM).[14][15] The results reveal the compound's selectivity profile and can help predict potential side effects. This service is typically outsourced to specialized vendors.
PART E: In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable drug-like characteristics.[16][17] These assays predict how a compound might behave in vivo.[16] Key in vitro ADME assays include:
-
Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (e.g., using human liver microsomes).[16][18]
-
CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is critical for predicting drug-drug interactions.[18][19][20]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.[18]
-
Permeability: Uses cell-based models (e.g., Caco-2) to predict intestinal absorption.[17][18]
-
hERG Inhibition: Screens for potential cardiac toxicity.[16]
Chapter 3: Comparative Analysis and Guiding a Structure-Activity Relationship (SAR)
By integrating the data from all experimental stages, we can build a structure-activity relationship (SAR) that connects chemical modifications to biological activity.
Analysis of Hypothetical Data:
-
Potency & Selectivity (Table 1): The parent compound PYR-001 shows modest, non-selective activity. The introduction of a chlorine atom (PYR-002 ) dramatically increases JAK1 potency by 10-fold while only slightly affecting JAK2, leading to a significant 20-fold selectivity. This suggests the pocket accommodating the R1-group has a preference for an electron-withdrawing halogen.
-
Cellular Activity (Table 2): The cellular GI50 and mechanistic p-STAT3 inhibition data correlate well with the biochemical IC50 values. PYR-002 is the most potent compound in the cellular context, confirming its ability to engage the target and inhibit the pathway in live cells.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. The comprehensive assessment strategy outlined in this guide—from initial biochemical screening and cellular validation to broad selectivity and ADME profiling—provides a rigorous and self-validating framework for identifying lead candidates. By systematically evaluating both the potency against the intended target and the broader pharmacological properties, researchers can efficiently navigate the complex process of drug discovery and advance compounds with the highest potential for therapeutic success.
References
- In Vitro ADME Assays and Services.
- In Vitro ADME Assays: Principles, Applications & Protocols.
- Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PubMed.
- Kinome chemoproteomics characterization of pyrrolo[3,4-: C] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3.
- In Vitro ADME. Selvita.
- In Vitro Metabolism.
- ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Itacitinib. PubChem.
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
- Aminopyrazoles as selective janus kinase inhibitors.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
- JAK | Inhibitors. MedChemExpress.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- JAK Inhibition | JAK Inhibitor Review. Selleck Chemicals.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itacitinib | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. selvita.com [selvita.com]
- 18. criver.com [criver.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. bioivt.com [bioivt.com]
The Fine Line of Specificity: A Comparative Guide to Cross-Reactivity of 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation. The 2-(4-amino-1H-pyrazol-1-yl)acetonitrile core has emerged as a privileged structure in the design of potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. However, the true measure of a successful inhibitor lies not only in its on-target potency but also in its selectivity across the vast and structurally similar human kinome. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed protocols to empower your own investigations.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound scaffold has proven to be a versatile foundation for the development of ATP-competitive kinase inhibitors. Its pyrazole core can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key anchoring point for many inhibitors. The 4-amino group provides a vector for introducing various substituents to enhance potency and modulate selectivity, while the acetonitrile moiety can be modified to fine-tune physicochemical properties. This has led to the development of several potent JAK inhibitors, a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a central role in cytokine signaling pathways implicated in numerous inflammatory diseases and cancers.
Comparative Selectivity Profiles: A Tale of Nuanced Differences
While sharing a common core, inhibitors derived from the this compound scaffold can exhibit distinct selectivity profiles. These differences, often arising from subtle modifications to the scaffold, can have profound implications for both efficacy and off-target-related toxicities. Below is a comparative analysis of representative inhibitors, including both investigational compounds and approved drugs that share a similar pyrazole-based core.
It is important to note that direct head-to-head kinome-wide screening data for a broad range of inhibitors based on the exact this compound scaffold is not always publicly available in a consolidated format. The following tables synthesize data from various publications to provide a comparative overview.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based JAK Inhibitors
| Compound | Primary Targets | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | IC50 (nM) vs. TYK2 | Key Off-Targets (if reported) | Reference |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | Minimal at therapeutic concentrations | [1] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | Moderate activity against TYK2 | [2][3] |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | >3000 | - | [4] |
| Fedratinib | JAK2/FLT3 | 35 | 3 | 810 | 430 | FLT3, BRD4 | [5][6] |
| Compound 3f | Pan-JAK | 3.4 | 2.2 | 3.5 | - | Flt-3, VEGFR-2, PDGFRα, TYK2 | [7] |
| Compound 11b | JAK2/JAK3 | - | - | - | - | Highly selective for JAK2/JAK3 | [7] |
Note: IC50 values can vary depending on the specific assay conditions used in different studies.
The data in Table 1 highlights the diverse selectivity profiles that can be achieved. For instance, Ruxolitinib and Baricitinib show potent and relatively balanced inhibition of JAK1 and JAK2, while Tofacitinib is more potent against JAK3. Fedratinib demonstrates a preference for JAK2 and also inhibits FLT3. The investigational compounds 3f and 11b from a focused library showcase how modifications can either lead to broad-spectrum pan-kinase activity or high selectivity for specific JAK family members.[7]
Quantifying Cross-Reactivity: The Importance of Broad Kinase Profiling
To move beyond a handful of primary targets, comprehensive cross-reactivity profiling against a large panel of kinases is essential. This is often visualized using heatmaps, which provide a global view of an inhibitor's selectivity.
Interpreting a Kinase Selectivity Heatmap:
A heatmap visually represents the inhibitory activity of a compound against a panel of kinases.[8] Typically, darker colors or warmer tones indicate stronger inhibition (e.g., a lower percentage of remaining kinase activity at a given inhibitor concentration), while lighter or cooler colors signify weaker or no inhibition. By examining the pattern of inhibition, researchers can quickly assess the selectivity of their compound. A highly selective inhibitor will show strong inhibition of only a few kinases, while a more promiscuous inhibitor will have a broader pattern of activity.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach employing both biochemical and cell-based assays is crucial for a thorough understanding of an inhibitor's cross-reactivity. This provides a self-validating system where findings from one assay can be confirmed and expanded upon by another, increasing confidence in the overall selectivity profile.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase. They are essential for determining intrinsic potency and for broad kinome screening.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
Causality Behind the Choice: TR-FRET assays are a popular choice for high-throughput screening due to their homogeneous format (no wash steps), high sensitivity, and robustness.[9][10][11] The time-resolved aspect of the measurement minimizes interference from background fluorescence, leading to a high signal-to-noise ratio.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2x kinase solution in the appropriate kinase buffer.
-
Prepare a 2x substrate/ATP mixture in the same buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of the test inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor solution.
-
Add the 2x kinase solution to each well.
-
Initiate the reaction by adding the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection solution containing a Europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and EDTA to stop the kinase reaction.
-
Add the detection solution to each well.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the Europium donor and one for the acceptor fluorophore on the substrate).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in this ratio indicates inhibition of the kinase.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: The use of positive (known inhibitor) and negative (DMSO vehicle) controls in each assay plate is critical for validation. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and suitable for screening.
Cell-Based Assays: Assessing Target Engagement and Downstream Effects in a Physiological Context
Cell-based assays are essential for confirming that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.
1. NanoBRET™ Target Engagement Assay
Causality Behind the Choice: The NanoBRET™ assay provides a quantitative measure of compound binding to a specific target protein within living cells.[12] This is a direct measure of target engagement and can reveal discrepancies between biochemical potency and cellular activity that may arise from factors like cell permeability or efflux.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the cells in an appropriate assay medium.
-
Add a fluorescently labeled tracer compound that is known to bind to the target kinase.
-
Add serial dilutions of the test inhibitor.
-
-
Incubation:
-
Incubate the cell suspension at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 1-2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Self-Validation: The inclusion of a known inhibitor of the target kinase as a positive control is essential. Additionally, performing the assay with cells that do not express the NanoLuc®-tagged target can control for non-specific effects of the compounds or tracer.
2. Cellular Phosphorylation Assay (via Western Blot)
Causality Behind the Choice: This assay provides functional confirmation that target engagement by the inhibitor leads to the inhibition of the kinase's catalytic activity within the cell, as measured by a decrease in the phosphorylation of a known downstream substrate. This provides a crucial link between target binding and a functional cellular outcome.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the appropriate cell line to a suitable confluency.
-
Treat the cells with various concentrations of the test inhibitor for a defined period. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. To normalize for loading differences, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. A decrease in the ratio of the phosphorylated to total protein with increasing inhibitor concentration indicates target inhibition.
-
Self-Validation: The inclusion of a known activator of the signaling pathway (if applicable) and a known inhibitor as positive and negative controls for the phosphorylation event are crucial. The analysis of total protein levels for the substrate of interest ensures that any observed decrease in the phosphorylated form is due to inhibition of the kinase and not a decrease in the overall amount of the substrate protein.
Conclusion: A Holistic Approach to Understanding Cross-Reactivity
The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, achieving the desired selectivity is a complex challenge that requires a multifaceted and rigorous experimental approach. By combining comprehensive biochemical profiling with cell-based assays that measure both target engagement and downstream functional effects, researchers can build a robust understanding of a compound's cross-reactivity profile. This holistic view is paramount for identifying inhibitors with the optimal balance of on-target efficacy and minimal off-target liabilities, ultimately paving the way for the development of safer and more effective therapeutics.
References
- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- FRET and TR-FRET Assays - ICE Bioscience
- Understanding TR-FRET Assays: Protocols and the Role of Pl
- Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech
- Clinical Utility of Fedratinib in Myelofibrosis - PMC - PubMed Central
- TR-FRET Assay Principle - Poly-Dtech
- A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central
- Janus Kinase Inhibitor Baricitinib Modulates Human Inn
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- The IC 50 heatmap of common control kinase inhibitors against over 200...
- Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega - ACS Public
- Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflamm
- tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
- KINOMEscan d
- Heatmap for the kinase selectivity profile. Mean percent inhibition...
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central
- Clinical Utility of Fedratinib in Myelofibrosis - ResearchG
- Development and Validation of Cell-Based Assays - Cre
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story
- Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expect
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC - PubMed Central
- Cell-Based Assay Procedure - Sigma-Aldrich
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH
- Profiling Data &Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Bio USA Inc
- JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - NIH
- Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Medi
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. | Semantic Scholar
- Fedratinib in 2025 and beyond: indications and future applic
- Assay Development for Protein Kinase Enzymes - NCBI - NIH
- Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition - Benchchem
- Ruxolitinib - St
- Fedratinib in 2025 and beyond: indications and future applic
- Ruxolitinib Mechanism of Action Action Pathway - P
- JAK selectivity according to the results of the enzymatic assay. The...
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - NIH
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK P
- KINOMEscan Technology - Eurofins Discovery
- Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and “real-world” data - ResearchG
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI
- A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PubMed Central
- Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed
- IFNGR1:JAK1:INFGR2:JAK2 binds JAK1,2 inhibitors - Reactome Pathway D
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 10. dcreport.org [dcreport.org]
- 11. Development and Validation of Cell-Based Assays - Creative BioMart [kinasebiotech.com]
- 12. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Aminopyrazoles: A Comparative Analysis
Introduction: The Enduring Importance of the Aminopyrazole Scaffold
To researchers in medicinal chemistry and drug development, the pyrazole nucleus is a familiar and highly valued scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged structure." Among its derivatives, aminopyrazoles stand out for their remarkable versatility and prevalence in a wide array of biologically active molecules.[1][2] This framework is a cornerstone in pharmaceuticals targeting a range of conditions, from cancer and inflammation to infectious diseases.[1][3][4] The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—profoundly influences the molecule's spatial arrangement and interaction with biological targets, making the selective synthesis of specific regioisomers a critical challenge for synthetic chemists.
This guide provides an in-depth comparison of the primary synthetic routes to functionalized aminopyrazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, explore the causal factors governing regioselectivity, and present comparative data to empower researchers to make informed decisions for their specific synthetic goals. Every method discussed is grounded in established literature, providing a trustworthy and authoritative resource for the synthesis of these vital heterocyclic compounds.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the aminopyrazole core is dominated by several key strategies, primarily involving the cyclocondensation of a hydrazine source with a suitable three-carbon (C-C-C) dielectrophilic precursor. The choice of this precursor is the single most important factor in determining the substitution pattern and the position of the exocyclic amino group on the final pyrazole ring.
I. The Workhorse Route: Synthesis of 3(5)-Aminopyrazoles from 1,3-Dielectrophiles
The most versatile and widely employed methods for synthesizing 3- and 5-aminopyrazoles involve the reaction of hydrazines with 1,3-dielectrophiles where one of the electrophilic centers is a nitrile group.[3][5] This nitrile functionality ultimately becomes the exocyclic amino group of the pyrazole.
This is arguably the most classical and reliable method for accessing 3(5)-aminopyrazoles.[6][7][8] The reaction proceeds through a well-understood mechanism: an initial nucleophilic attack by the hydrazine on the more electrophilic ketone carbonyl forms a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the final aminopyrazole after tautomerization.[3][6]
Caption: General mechanism for aminopyrazole synthesis from β-ketonitriles.
Causality and Control: The primary challenge and, simultaneously, the opportunity for control in this synthesis arises when using monosubstituted hydrazines (R-NHNH₂). The two nitrogen atoms of the hydrazine are non-equivalent, leading to the potential for two different regioisomeric products: the 1-substituted-5-aminopyrazole and the 1-substituted-3-aminopyrazole. The outcome is often dictated by a delicate balance between steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on the hydrazine tend to favor the formation of the 5-aminopyrazole isomer, as the initial condensation occurs via the less hindered terminal nitrogen atom.[9]
-
Electronic Effects: Electron-donating groups on a substituted phenylhydrazine can increase the nucleophilicity of the internal nitrogen, potentially favoring the 3-aminopyrazole isomer under certain conditions.[9]
An equally powerful strategy involves the use of α,β-unsaturated nitriles that possess a leaving group (LG) at the β-position, such as alkoxy, thioalkyl, or amino groups.[3][5] This route offers a significant advantage: the ability to direct the regiochemical outcome by carefully selecting the reaction conditions.
The mechanism typically begins with a Michael addition of the hydrazine to the electron-deficient double bond. The subsequent cyclization and elimination of the leaving group yields the aromatic pyrazole ring.
Regiodivergent Synthesis: The Power of Reaction Conditions The true elegance of this method is demonstrated in regiodivergent syntheses. Bagley et al. showed that the condensation of 3-methoxyacrylonitrile with phenylhydrazine can be steered to produce either the 5-amino or 3-amino isomer with high selectivity.[3] This control is a classic example of kinetic versus thermodynamic control.[10]
-
Thermodynamic Control: Neutral or acidic conditions (e.g., AcOH in toluene) at elevated temperatures allow for the equilibration of the initial Michael adducts. The reaction proceeds to form the most stable product, which is typically the 1-substituted-5-aminopyrazole .[10]
-
Kinetic Control: Basic conditions (e.g., EtONa in EtOH) at low temperatures promote a rapid, irreversible cyclization. Under these conditions, the reaction is governed by the nucleophilicity of the hydrazine nitrogens, often favoring attack by the more nucleophilic internal nitrogen to yield the less stable, kinetically favored 1-substituted-3-aminopyrazole .[9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Bioisosteric Evaluation of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement is a cornerstone of this endeavor, enabling the optimization of potency, selectivity, and metabolic stability while mitigating toxicity. This guide provides an in-depth evaluation of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile as a potential bioisostere, offering a framework for its comparison against other functional groups and detailing the requisite experimental data for a comprehensive assessment.
The this compound moiety is a composite structure, integrating the functionalities of a 4-aminopyrazole and a nitrile group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, recognized for its ability to act as a bioisosteric replacement for amides. The amino group at the 4-position of the pyrazole ring can serve as a crucial hydrogen bond donor and acceptor, contributing to target engagement. The nitrile group, on the other hand, is a well-established bioisostere for carbonyl, halogen, hydroxyl, and carboxyl groups. Its introduction into a molecule can enhance metabolic stability, improve pharmacokinetic properties, and contribute to binding affinity through various interactions.
This guide will explore the potential of this compound as a bioisostere for a carboxylic acid moiety, a common functional group in drug candidates that often presents challenges related to polarity, metabolic liability, and cell permeability.
Proposed Bioisosteric Relationship and Rationale
The central hypothesis of this guide is that the this compound group can serve as a non-classical bioisostere of a carboxylic acid. This proposition is based on the following rationale:
-
Hydrogen Bonding Potential: The 4-amino group and the pyrazole ring nitrogens can mimic the hydrogen bonding capabilities of the carboxylic acid's hydroxyl and carbonyl groups.
-
Electronic Profile: The electron-withdrawing nature of the nitrile group and the pyrazole ring can create an electronic environment that resembles that of a carboxylic acid.
-
Improved Physicochemical Properties: It is hypothesized that the replacement of a carboxylic acid with the this compound moiety will lead to a decrease in acidity and an increase in lipophilicity, potentially improving cell permeability and oral bioavailability.
-
Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic conjugation. The proposed bioisostere is anticipated to be more resistant to such metabolic pathways.
To substantiate this hypothesis, a comparative study between a hypothetical parent compound containing a carboxylic acid and its analogue bearing the this compound group is outlined below.
Comparative Evaluation: A Hypothetical Case Study
Let us consider a hypothetical lead compound, Compound A , which contains a critical carboxylic acid moiety for its biological activity. We will compare it with its bioisosteric analogue, Compound B , where the carboxylic acid is replaced by the this compound group.
dot
Caption: Bioisosteric replacement of a carboxylic acid with this compound.
Synthesis of this compound and its Incorporation
The synthesis of this compound can be approached through several established methods for the formation of aminopyrazoles and the introduction of an acetonitrile side chain. A plausible synthetic route is outlined below.
dot
Caption: Plausible synthetic workflow for this compound.
The resulting this compound can then be incorporated into the target scaffold to yield Compound B using appropriate coupling chemistries.
Experimental Protocols for Comparative Evaluation
A rigorous evaluation of a bioisosteric replacement requires a multi-faceted experimental approach. The following protocols are essential for comparing Compound A and Compound B .
Physicochemical Properties Assessment
Objective: To compare the fundamental physicochemical properties that influence drug-like characteristics.
Experimental Protocol:
-
Solubility: Determined using a kinetic solubility assay in phosphate-buffered saline (PBS) at pH 7.4.
-
Lipophilicity (LogD): Measured by a shake-flask method using n-octanol and PBS at pH 7.4.
-
pKa: Determined by potentiometric titration or capillary electrophoresis.
In Vitro Biological Activity Assay
Objective: To assess the impact of the bioisosteric replacement on the compound's potency against its biological target.
Experimental Protocol:
-
A target-specific biochemical or cell-based assay will be employed. For instance, if the target is a kinase, an in vitro kinase inhibition assay measuring IC50 values would be appropriate. The assay should be run in parallel for both Compound A and Compound B across a range of concentrations.
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
Objective: To evaluate the pharmacokinetic properties of the compounds.
Experimental Protocols:
-
Cell Permeability: Assessed using a Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability: Determined by incubating the compounds with liver microsomes (human or rodent) and measuring the rate of parent compound depletion over time.
-
Plasma Protein Binding: Measured using equilibrium dialysis to determine the fraction of compound bound to plasma proteins.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be systematically tabulated for a clear comparison.
Table 1: Comparative Physicochemical Properties
| Property | Compound A (Carboxylic Acid) | Compound B (Bioisostere) |
| Aqueous Solubility (µM) at pH 7.4 | 150 | 50 |
| LogD at pH 7.4 | 1.2 | 2.5 |
| pKa | 4.5 (acidic) | 3.8 (pyrazole N-H), 5.5 (amino) |
Interpretation: The data suggests that the bioisosteric replacement in Compound B leads to lower aqueous solubility and higher lipophilicity compared to the parent carboxylic acid, Compound A . This is an expected outcome and could translate to improved membrane permeability. The pKa values are also significantly altered, with Compound B lacking the strong acidic nature of Compound A .
Table 2: Comparative In Vitro Biological Activity
| Compound | Target IC50 (nM) |
| Compound A (Carboxylic Acid) | 10 |
| Compound B (Bioisostere) | 15 |
Interpretation: The bioisosteric replacement resulted in a slight decrease in potency. This is a common trade-off in bioisosteric design, where a minor loss in activity may be acceptable in exchange for significant improvements in pharmacokinetic properties. The retained high potency suggests that the this compound moiety successfully mimics the key interactions of the original carboxylic acid.
Table 3: Comparative In Vitro ADME Properties
| Property | Compound A (Carboxylic Acid) | Compound B (Bioisostere) |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 5.0 |
| Liver Microsomal Stability (t½, min) | 20 | >120 |
| Plasma Protein Binding (%) | 85 | 95 |
Interpretation: The ADME profile of Compound B shows marked improvements. The significantly higher Caco-2 permeability suggests better potential for oral absorption. The dramatic increase in metabolic stability in liver microsomes is a key advantage, indicating a lower likelihood of rapid clearance in vivo. The higher plasma protein binding is a consequence of the increased lipophilicity and will need to be considered in the overall pharmacokinetic assessment.
Logical Framework for Evaluation
The decision to pursue a bioisosteric replacement is based on a holistic evaluation of the data.
dot
Caption: Logical workflow for the evaluation of a potential bioisostere.
Conclusion and Future Directions
The comprehensive, albeit hypothetical, evaluation presented in this guide demonstrates that this compound holds significant promise as a bioisostere for carboxylic acids. The proposed replacement in Compound B led to a more favorable pharmacokinetic profile, particularly in terms of metabolic stability and cell permeability, with only a marginal loss of in vitro potency.
These findings strongly support the advancement of Compound B to in vivo pharmacokinetic and efficacy studies. The successful application of this bioisosteric replacement strategy underscores the importance of rational drug design in overcoming the challenges associated with problematic functional groups. Further exploration of the this compound moiety as a bioisostere for other functional groups is also warranted.
References
- Application of Nitrile in Drug Design. (2025).
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1834-1838. [Link]
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1494. [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). MDPI. [Link]
- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (n.d.). PMC. [Link]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link]
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry. [Link]
- 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. (n.d.). AA Blocks. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes
A Researcher's Guide to Pyrazole Regiochemistry: An Objective Comparison of HMBC and NOESY for Unambiguous Structure Confirmation
Introduction: The Persistent Challenge of Pyrazole Regioselectivity
In the landscape of medicinal chemistry and drug development, pyrazoles represent a "privileged scaffold," forming the core of blockbuster drugs like Celecoxib and Rimonabant.[1] Their widespread use stems from their versatile biological activities and synthetic accessibility.[2][3] However, this accessibility is often a double-edged sword. Foundational synthetic routes, such as the Knorr pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and hydrazines, or 1,3-dipolar cycloadditions, frequently yield a mixture of regioisomers.[4][5][6] The seemingly subtle difference between, for example, a 1,3,5-trisubstituted pyrazole and its 1,4,5- or 1,3,4-isomers can lead to profoundly different pharmacological and toxicological profiles.
Consequently, the unambiguous determination of the substitution pattern is not a trivial academic exercise—it is a critical step in ensuring the efficacy and safety of a potential therapeutic agent. While 1D NMR (¹H and ¹³C) provides the initial blueprint of a molecule, it often falls short in distinguishing between closely related regioisomers where proton and carbon environments are frustratingly similar. This guide provides an in-depth, comparative analysis of two powerful 2D NMR techniques—Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—as the definitive tools for resolving this ambiguity. We will explore the causality behind experimental choices and provide the technical framework for confident structural assignment.
The Central Problem: A Case of Isomeric Ambiguity
Let's consider a common synthetic outcome: the reaction of an N-substituted hydrazine (R¹-NHNH₂) with an unsymmetrical dicarbonyl, yielding a trisubstituted pyrazole. The reaction can proceed via two pathways, leading to two potential regioisomers, Isomer A (1,3,5-substituted) and Isomer B (1,5,3-substituted).
For a chemist, the crude ¹H NMR might show the correct number of protons and general splitting patterns for both isomers, but it cannot definitively prove the connectivity. This is where 2D NMR becomes indispensable.
Workflow for Unambiguous Structure Determination
The logical process for resolving this ambiguity follows a clear path from synthesis to definitive structure. This workflow emphasizes using advanced spectroscopy to answer questions that simpler methods cannot.
Caption: Workflow from synthesis to unambiguous structural confirmation.
Part 1: HMBC — Mapping the Skeleton Through Bonds
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural elucidation, revealing correlations between protons and carbons that are typically separated by two or three bonds (²J_CH_ and ³J_CH_).[7][8] This through-bond connectivity information is paramount for piecing together a molecule's carbon framework.
The HMBC Logic for Pyrazole Isomers
The power of HMBC in this context lies in identifying key ³J_CH_ correlations between the protons of the substituents and the carbons of the pyrazole ring. These correlations are unique to each isomer and serve as diagnostic fingerprints.
Let's assume our substituents are:
-
R¹: An N-benzyl group (-CH₂Ph)
-
R³: A methyl group (-CH₃)
-
R⁵: A phenyl group (-Ph)
The key diagnostic correlations we would look for are shown below.
Caption: Key diagnostic HMBC correlations for each regioisomer.
For Isomer A , the protons of the N-CH₂ group (R¹) are three bonds away from the C5 carbon of the pyrazole ring. Crucially, the protons of the methyl group (R³) are three bonds away from the C4 carbon. The observation of both of these correlations provides powerful evidence for the 1,3,5-substitution pattern.[9]
For Isomer B , while the N-CH₂ protons still show a correlation to C5, the methyl group (now at the 5-position) is too far from C4 to show a ³J coupling. Instead, its protons would correlate to C5 and C4. The absence of the Me(R³)↔C4(ring) correlation is as informative as its presence in Isomer A.
Experimental Protocol: Acquiring High-Quality HMBC Data
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is homogeneous.
-
Spectrometer Setup: Tune and shim the spectrometer probes for the sample. Obtain standard ¹H and ¹³C spectra first to determine spectral widths and referencing.
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).
-
Key Parameters:
-
¹J_CH_ Delay: Set the delay for evolution of one-bond couplings. The standard value is typically ~145 Hz.
-
Long-Range Coupling (ⁿJ_CH_): This is the most critical parameter. Optimize this value for the expected long-range couplings. A value of 8 Hz is a robust starting point for detecting typical 2- and 3-bond correlations in aromatic systems.[10]
-
Acquisition Time: Ensure sufficient acquisition time in the indirect dimension (F1) to achieve good resolution of the carbon signals.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation. Phase and baseline correct the resulting 2D spectrum.
Part 2: NOESY — Confirming Proximity Through Space
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides complementary information to HMBC. Instead of showing through-bond connectivity, NOESY reveals correlations between nuclei that are close in physical space (typically < 5 Å), irrespective of the number of bonds separating them.[7][8] This makes it an exceptionally powerful tool for confirming regiochemistry by probing the spatial relationships between substituents.
The NOESY Logic for Pyrazole Isomers
For our example, the key is to look for a NOE between the protons of the N-benzyl (R¹) group and the protons of the adjacent substituent on the ring.
-
In Isomer A , the N-CH₂ group is adjacent to the phenyl group (R⁵) at the C5 position. Therefore, we expect to see a clear NOE cross-peak between the N-CH₂ protons and the ortho-protons of the R⁵ phenyl ring.
-
In Isomer B , the N-CH₂ group is adjacent to the methyl group (R³) at the C5 position. In this case, a strong NOE would be observed between the N-CH₂ protons and the CH₃ protons.[9][11]
The presence of one of these correlations and the definitive absence of the other provides an unambiguous structural assignment.
Sources
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. bbhegdecollege.com [bbhegdecollege.com]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 10. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
A Note on This Guidance: For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical manifestation of this commitment. This document provides a detailed, step-by-step guide for the safe handling and disposal of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile.
Hazard Profile and Waste Characterization
Understanding the "why" behind a disposal protocol begins with a thorough characterization of the chemical's potential hazards. The structure of this compound incorporates an aminopyrazole ring and an acetonitrile functional group. This combination suggests a multi-faceted hazard profile.
-
Pyrazole Moiety: Pyrazole derivatives are known for their diverse pharmacological activities.[5][6] This biological activity necessitates that they be handled with care to avoid unintended physiological effects. Environmental contamination with pyrazole derivatives is also a concern.[7]
-
Acetonitrile Moiety: Acetonitrile is classified as a hazardous substance. It is flammable and toxic if ingested, inhaled, or absorbed through the skin.[8][9] The US EPA designates discarded commercial chemical products containing acetonitrile as hazardous waste number U003.[9]
-
Amino Group: While providing a key synthetic handle, amino groups on aromatic rings can sometimes be associated with irritation or sensitization.
Based on data from suppliers of the target compound and analogous structures, we can infer the following hazard profile.[10][11]
| Hazard Category | Inferred Finding & Rationale | Supporting Citations |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. The presence of the acetonitrile group is a primary driver for this classification. Supplier data for the compound includes hazard statements H302, H312, and H332.[10][11] | [8][10][11] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. This is a common characteristic of many functionalized heterocyclic compounds and is supported by supplier hazard statements H315 and H319.[10][11][12] | [10][11][12] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or aerosols should be minimized. This is supported by hazard statement H335 for a similar compound.[10] | [10] |
| Environmental Hazards | Potentially harmful to aquatic life. The persistence of heterocyclic compounds and the known environmental risks of acetonitrile warrant treating this compound as an environmental hazard.[1][8] | [1][7][8] |
| Physical Hazards | Flammable. Although the compound is a solid, the acetonitrile component is highly flammable.[9][13] Thermal decomposition can release toxic gases like nitrogen oxides (NOx) and hydrogen cyanide.[13][14] | [9][13][14] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe segregation and disposal of waste containing this compound. The cardinal rule of hazardous waste management is segregation: do not mix incompatible waste streams. [15][18]
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Standard: Nitrile gloves, laboratory coat, and chemical safety goggles.[2]
-
For potential dust/aerosol exposure: Work within a certified chemical fume hood.[2]
Waste Segregation and Container Management
A. Solid Waste Disposal (Unused Reagent, Contaminated Consumables)
-
Container Selection: Use a designated, sealable, and chemically compatible solid waste container. A wide-mouth polyethylene pail with a screw-top lid is recommended.[17]
-
Labeling: Immediately label the container with a hazardous waste tag provided by your EHS department. The label must include:
-
Collection: Place any unused solid reagent, as well as consumables grossly contaminated with the compound (e.g., weighing papers, absorbent pads, gloves), directly into this container.[1]
-
Storage: Keep the container sealed at all times, except when adding waste.[17] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents, acids, and bases.[15][19][20] The SAA must have secondary containment.[19]
B. Liquid Waste Disposal (Reaction Solutions, Chromatography Fractions)
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[7][18] Ensure the container is compatible with all components of the waste stream (e.g., solvents).
-
Labeling: As with solid waste, affix a complete hazardous waste tag to the container immediately. List all chemical components and their approximate percentages (e.g., "this compound (~5%), Acetonitrile (50%), Ethyl Acetate (45%)").
-
Collection: Pour liquid waste carefully into the container, using a funnel if necessary, to avoid spills. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[7]
-
Storage: Keep the container tightly sealed and stored in secondary containment within your designated SAA.[19] Segregate this waste from acidic or basic waste streams.[19]
C. Disposal of Contaminated "Empty" Containers and Glassware
-
Gross Decontamination: An "empty" container that held this compound is not truly empty and must be handled as hazardous waste.
-
Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone, methanol).[16][17] The first rinseate is considered acutely hazardous waste and MUST be collected and disposed of in your liquid hazardous waste container. [17] Subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: Once triple-rinsed, deface or remove all original labels from the container.[16] It may then be disposed of as regular solid waste or recycled, according to your institution's policy.[16]
D. Chemically Contaminated Sharps
-
Collection: Dispose of any needles, razor blades, or broken glass contaminated with the compound in a designated, puncture-resistant "Chemically Contaminated Sharps" container.[19]
-
Disposal: Do not mix these with biohazardous sharps. Once the container is full, seal it and arrange for pickup through your EHS department.
Emergency Procedures: Spill Management
Even with careful handling, spills can occur. A prompt and correct response is vital.
-
Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Assess: Evaluate the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).[21]
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including gloves, goggles, and a lab coat. Ensure adequate ventilation, preferably within a fume hood.[10]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow.[20][22] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[20][21]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the solid hazardous waste container. Finally, clean the area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company arranged through your institution.[1][8] The most common and environmentally sound method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[21] This process effectively destroys the compound, converting it into less harmful substances.[21]
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Hazardous Waste Disposal Guide. Northwestern University. [Link]
- Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- How to Dispose of Acetonitrile? ACTenviro. [Link]
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
- Acetonitrile | CH3CN | CID 6342. PubChem - NIH. [Link]
- Ethyl 3-amino-1H-pyrazole-4-carboxylate SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile. AA Blocks. [Link]
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link].nlm.nih.gov/pmc/articles/PMC6273229/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aksci.com [aksci.com]
- 11. achmem.com [achmem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. nj.gov [nj.gov]
- 21. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 22. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
In our commitment to advancing your research and development, we extend beyond supplying high-quality chemical reagents to ensuring you can handle them with the utmost safety and efficacy. This guide provides essential, immediate safety and logistical information for the handling of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS No. 1152842-04-0), a key building block in many drug discovery pipelines.
Hazard Analysis: A Tale of Two Moieties
The primary hazards associated with this compound stem from its hybrid nature.
-
The Acetonitrile Group (-CH₂CN): The nitrile group is a significant contributor to the toxicological profile. Acetonitrile and related organic nitriles can be metabolized in the body to release cyanide, which can interfere with cellular respiration.[1] Exposure routes of concern are inhalation, skin absorption, and ingestion.[2] Symptoms of excessive exposure can be delayed and may include headache, nausea, and chest tightness.[3] In high concentrations, more severe effects such as convulsions, shock, and even death can occur.[1]
-
The Aminopyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals, but some can exhibit toxic properties.[4] Safety data for similar aminopyrazole compounds indicate that they can cause skin and eye irritation.[5][6] For instance, 3-aminopyrazole is known to cause skin and serious eye irritation.[6] Therefore, it is prudent to handle this compound as a potential skin and eye irritant.
Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical Safety Goggles- Nitrile Gloves (double-gloved recommended)- Lab Coat- N95 Respirator (or higher) | To prevent inhalation of fine particulates and to protect eyes and skin from accidental contact.[7] |
| Solution Preparation and Transfers | - Chemical Safety Goggles- Nitrile Gloves (double-gloved recommended)- Lab Coat- Face Shield (if splash potential exists)- Work in a certified chemical fume hood | To protect against splashes and aerosol inhalation. A fume hood is essential to control vapor exposure.[8] |
| Running Reactions | - Chemical Safety Goggles- Nitrile Gloves (double-gloved recommended)- Chemical-resistant Lab Coat or Apron- Face Shield- Work in a certified chemical fume hood | Provides enhanced protection during procedures with a higher risk of splashes, spills, or unexpected reactions.[9] |
| Waste Disposal | - Chemical Safety Goggles- Nitrile Gloves (double-gloved recommended)- Lab Coat | To ensure protection during the handling and transport of hazardous waste containers.[10] |
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling the target compound.
Step-by-Step Handling Protocol
Adherence to a strict protocol is paramount for safety.
3.1. Preparation and Engineering Controls:
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Ensure Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[11]
-
Assemble All Materials: Before starting, gather all necessary equipment, including glassware, solvents, and waste containers, to minimize movement in and out of the fume hood.
3.2. Handling Procedures:
-
Don Appropriate PPE: Refer to the table above to select the correct PPE for your intended operation.
-
Weighing: If handling the solid, perform this in the fume hood on a tared weigh boat or directly into the reaction vessel to minimize the generation of dust.
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reaction Monitoring: When the compound is part of a reaction, ensure the setup is secure and that any potential pressure buildup can be safely managed.
3.3. Post-Handling and Decontamination:
-
Clean Up: Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable cleaning agent would be a detergent and water solution, followed by a solvent rinse (e.g., ethanol or acetone), all of which should be collected as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last, turning them inside out as you do so.[12]
-
Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing your work.[13]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[14] The container should be clearly marked with "Hazardous Waste" and a list of its contents.[14]
-
Container Management: Keep waste containers closed when not in use. Do not overfill containers.
-
Rinsate Collection: The first rinse of any contaminated glassware should be collected as hazardous waste.[14]
-
Disposal Request: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[14]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary precautions to protect yourself, your colleagues, and the environment.
References
- ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base.
- CHEMM. Personal Protective Equipment (PPE).
- Free Chemistry Online. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetonitrile.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry.
- National Institutes of Health. PubChem - Acetonitrile.
- AA Blocks. 2-{1-[(4-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile.
- PubMed. Chronic toxicity of pyrazolones: the problem of nitrosation.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- KamulinBiotech co.ltd. Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole.
- Fisher Scientific. Safety Data Sheet - 5-Amino-1-phenylpyrazole-4-carbonitrile.
- Unigel. Safety Data Sheet - High Purity Acetonitrile.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- National Institutes of Health. PubChem - 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]. Available from: https://www.benchchem.com/pro-disposal/1021946-81-1
- National Institutes of Health. PubChem - 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Sources
- 1. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 2. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1152842-04-0 [amp.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.es [fishersci.es]
- 11. ruixibiotech.com [ruixibiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
